(R)-(+)-Verapamilic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility Profiling of (R)-(+)-Verapamilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. (R)-(+)-Verapamilic Acid, a primary metabolite of the widely used calcium channel blocker Verapamil, requires thorough physicochemical characterization to understand its pharmacokinetic profile. This guide provides a comprehensive framework for determining the solubility of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, integrates self-validating systems for data integrity, and is grounded in authoritative scientific principles and regulatory standards. We will explore the theoretical underpinnings of solubility for an acidic molecule, detail a robust experimental workflow for thermodynamic solubility determination, and discuss the interpretation and application of the resulting data in a drug development context.
Introduction: The Imperative of Solubility in Drug Development
The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and erratic absorption, which can compromise therapeutic outcomes and even lead to development failure.[1] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility assessment a cornerstone of pre-formulation and formulation development.[1]
This compound is a metabolite of Verapamil, a drug classified as a Class II substance under the Biopharmaceutics Classification System (BCS) – meaning it has high permeability but low solubility.[1][2] While Verapamil itself is a weak base, its metabolite, Verapamilic Acid, possesses a carboxylic acid functional group, fundamentally altering its physicochemical properties. Understanding the solubility of this acidic metabolite is crucial for a complete pharmacokinetic picture of Verapamil.
This guide will focus on determining the thermodynamic equilibrium solubility , which represents the true saturation point of a compound in a solvent at a given set of conditions (e.g., pH, temperature) and is the gold standard for regulatory submissions.[3][4][5] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery.[3][4]
Physicochemical Foundations: Predicting the Behavior of this compound
Before embarking on experimental work, a theoretical assessment based on the molecule's structure provides a predictive framework for its solubility behavior.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
This compound is a weak acid due to its carboxylic acid moiety. Its solubility in aqueous media is therefore highly dependent on the pH of the environment. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized (deprotonated) form.
-
[HA] is the concentration of the un-ionized (protonated) form.
The total aqueous solubility (ST) is the sum of the intrinsic solubility of the un-ionized form (S0) and the concentration of the ionized form:
S_T = S_0 + [A⁻]
For a weak acid, as the pH increases above the pKa, the equilibrium shifts towards the more water-soluble ionized form, leading to a significant increase in total solubility.[6][7][8] Conversely, at a pH well below the pKa, the compound will predominantly exist in its less soluble, un-ionized form.
Estimating the pKa of this compound
An accurate pKa value is essential for predicting the pH-solubility profile. While experimental determination is ideal, computational tools can provide a reliable estimate. Software such as ACD/Labs Percepta platform utilizes extensive databases of experimental values to predict pKa based on chemical structure.[7][9][10]
Based on the structure—a carboxylic acid on a benzene ring substituted with electron-donating methoxy groups—the pKa of this compound is estimated to be approximately 4.5 - 5.0 . This is slightly higher than benzoic acid (pKa ~4.2) due to the electronic effects of the methoxy groups.[11][12] This predicted pKa indicates that the solubility of this compound will begin to increase significantly as the pH of the medium rises above ~4.5.
Experimental Design: A Validated Approach to Thermodynamic Solubility
The following section details a comprehensive, self-validating experimental plan for determining the thermodynamic solubility of this compound. The cornerstone of this plan is the Shake-Flask Method , which is widely recognized by regulatory bodies as the most reliable technique for this purpose.[5][10]
Core Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a specific volume of solvent (e.g., a buffer of a known pH). The resulting suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical method. This concentration represents the thermodynamic solubility.[5][10]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
3.3.1. Materials and Reagents
-
This compound (API): Purity >99%, with characterization data (e.g., Certificate of Analysis, XRPD to confirm polymorphic form).
-
Buffer Systems: As per USP standards, covering the physiological pH range (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).[13] Additional buffers around the predicted pKa should be included.
-
Solvents for HPLC Mobile Phase: HPLC-grade acetonitrile, methanol, and water.
-
Reagents for Buffers: Potassium phosphate monobasic, sodium hydroxide, hydrochloric acid, etc. (ACS grade or higher).
3.3.2. Analytical Method Validation (Self-Validating System)
Before initiating the solubility study, a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated.[14][15] This is a critical step for trustworthiness, as the accuracy of the final solubility data hinges on the reliability of this method.
-
Rationale: Validation ensures the method is specific for this compound, linear over the expected concentration range, accurate, precise, and robust.[16]
-
Procedure:
-
Specificity: Demonstrate that buffer components and potential impurities do not interfere with the API peak.
-
Linearity: Prepare a series of standard solutions of known concentrations and generate a calibration curve. A correlation coefficient (r²) > 0.999 is required.
-
Accuracy & Precision: Analyze samples of known concentration at low, medium, and high points of the calibration curve. Accuracy should be within 98-102%, and precision (RSD) should be <2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified. This is crucial for measuring low solubilities.
-
3.3.3. Solubility Measurement (Shake-Flask)
This protocol should be performed in triplicate for each pH condition to ensure statistical validity.
-
Vessel Preparation: Use clear glass vials with screw caps.
-
Dispensing Media: Add a precise volume (e.g., 5 mL) of the desired buffer to each vial. Pre-equilibrate the media to the study temperature (37 ± 1 °C).
-
Addition of API: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A preliminary test can estimate the required amount.
-
Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 150 rpm).
-
Sampling for Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from the last two time points are statistically identical.
-
Phase Separation: At the designated time point, remove the vials from the shaker. Allow them to stand briefly to let larger particles settle. Withdraw an aliquot and separate the solid phase immediately. This can be done by:
-
Centrifugation: At 37 °C to prevent precipitation upon cooling.
-
Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Causality Note: The filter material must be validated for low API binding to prevent artificially low results.
-
-
Sample Processing: Immediately dilute the clear supernatant with mobile phase to a concentration within the validated range of the HPLC method. This prevents precipitation upon cooling or solvent evaporation.
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using the validated HPLC method.
-
Measure the pH of the remaining supernatant to confirm it has not shifted significantly during the experiment.[10]
-
Collect the residual solid from the vials, dry it, and analyze using a technique like X-ray Powder Diffraction (XRPD). Trustworthiness Note: This step is crucial to confirm that the API has not changed its polymorphic form during the experiment, as different polymorphs can have different solubilities.[17][18]
-
Data Presentation and Interpretation
Tabulated Solubility Data
All quantitative data should be summarized in a clear, structured table.
| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation | Mean Final pH |
| 1.2 | [Insert Data] | [Insert Data] | [Insert Data] |
| 4.5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| 6.8 | [Insert Data] | [Insert Data] | [Insert Data] |
| 7.4 | [Insert Data] | [Insert Data] | [Insert Data] |
pH-Solubility Profile Visualization
A plot of solubility versus pH provides an intuitive visual representation of the compound's behavior.
Caption: Predicted pH-Solubility Profile for an Acidic Drug.
Biopharmaceutics Classification System (BCS) Application
The solubility data are used to classify the drug substance according to the BCS. A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[1][13]
-
Calculation: Dose (mg) / Lowest Measured Solubility (mg/mL) = Volume (mL)
-
Interpretation: If this calculated volume is ≤ 250 mL, the drug is classified as highly soluble (BCS Class 1 or 3). If > 250 mL, it is poorly soluble (BCS Class 2 or 4). This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[2][14]
Conclusion: From Data to Drug Development Strategy
A meticulously executed solubility study, grounded in sound scientific principles, provides indispensable data for drug development. The pH-solubility profile of this compound will directly inform strategies for formulation, predict its behavior in different segments of the gastrointestinal tract, and contribute to a comprehensive understanding of its overall pharmacokinetic properties. By following the integrated and self-validating workflow detailed in this guide, researchers can generate high-quality, reliable, and defensible solubility data that will stand up to scientific and regulatory scrutiny, ultimately facilitating the development of safe and effective medicines.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. [Link]
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FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration. [Link]
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Gothoskar, A. V. (2015). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies, 22(3), 6-11. [Link]
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Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]
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-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
- Johnson, S. M., & Khalil, S. W. (1987). An HPLC method for the determination of verapamil and norverapamil in human plasma. Drug development and industrial pharmacy, 13(7), 1187-1201.
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ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
- Pudipeddi, M., Serajuddin, A. T. M., Grant, D. J. W., & Stahl, P. H. (2005). Solubility and Dissolution of Weak Acids, Bases, and Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 45-68). Wiley-VCH.
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USP. (2023). General Chapter <1236> Solubility Measurements. United States Pharmacopeia and National Formulary (USP-NF). [Link]
- Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65.
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Benta, M., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 852(1-2), 483-488. [Link]
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INCHEM. (n.d.). Verapamil (PIM 552). [Link]
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MDPI. (2015). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 20(12), 21849-21865. [Link]
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PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(4), 228-252.
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
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Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]
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Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-45. [Link]
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PCBIS. (n.d.). Thermodynamic solubility. [Link]
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FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
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University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]
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ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation. [Link]
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Gapsys, V., et al. (2020). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 16(11), 7114-7126. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. [Link]
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JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
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PubMed. (2001). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. [Link]
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Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
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American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]
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Journal of Applied Pharmaceutical Science. (2011). Development and validation of dissolution procedures. [Link]
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An In-Depth Technical Guide to the Stability Profile of (R)-(+)-Verapamilic Acid
Introduction
(R)-(+)-Verapamilic Acid, a key chiral intermediate in the synthesis of the calcium channel blocker (R)-Verapamil, warrants a thorough understanding of its stability profile to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the potential degradation pathways and critical stability factors for this compound. Drawing upon established knowledge of the stability of its parent compound, Verapamil, and fundamental principles of organic chemistry, this document outlines a robust framework for assessing and controlling the stability of this crucial synthetic intermediate.
This compound, chemically known as (R)-2-(3,4-dimethoxyphenyl)-2-isopropyl-5-nitrilepentanoic acid, possesses a quaternary chiral center and a carboxylic acid functionality, both of which are key determinants of its stability. Understanding its behavior under various stress conditions is paramount for defining appropriate storage, handling, and processing parameters.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value/Information | Source |
| Chemical Formula | C₂₇H₃₈N₂O₄ | [1] |
| Molecular Weight | 454.60 g/mol | [1] |
| Appearance | Likely a solid, given its carboxylic acid nature. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility will be pH-dependent, increasing at higher pH due to carboxylate formation. | Inferred |
| pKa | The carboxylic acid moiety will have a pKa in the range of 4-5, typical for carboxylic acids. | Inferred |
Predicted Stability Profile and Degradation Pathways
While direct stability studies on this compound are not extensively published, its stability profile can be inferred from the known degradation of Verapamil and the inherent reactivity of its functional groups. Verapamil hydrochloride has been shown to be susceptible to degradation under oxidative and basic conditions[2].
Hydrolytic Stability
Given the presence of a carboxylic acid, significant degradation under typical hydrolytic conditions (pH 1-9) is not anticipated for the core structure. However, the nitrile group could be susceptible to hydrolysis under more forcing acidic or basic conditions, potentially leading to the formation of an amide and subsequently a dicarboxylic acid derivative.
-
Acidic Conditions: The nitrile group may undergo slow hydrolysis to a carboxylic acid.
-
Basic Conditions: The carboxylic acid will be deprotonated to the carboxylate, which is generally stable. The nitrile may be more susceptible to hydrolysis under strong basic conditions.
Oxidative Stability
Verapamil is known to degrade under oxidative conditions[2]. The methoxy groups on the aromatic rings of this compound are potential sites for oxidation, which could lead to the formation of N-oxides or demethylated derivatives. The tertiary amine, if present as an impurity from the synthesis of verapamil, would also be a primary target for oxidation.
Photostability
Aqueous solutions of verapamil have been reported to be susceptible to photodegradation. Therefore, this compound should be considered potentially photolabile and protected from light during storage and handling. Photodegradation could involve complex radical-mediated pathways affecting the aromatic rings and other parts of the molecule.
Thermal Stability
Verapamil hydrochloride exhibits thermal stability up to approximately 180°C. It is reasonable to expect this compound to have a comparable or slightly lower thermal stability. Thermal stress could lead to decarboxylation at very high temperatures, although this is generally not a concern under typical pharmaceutical processing and storage conditions.
Chiral Stability: Racemization
A critical stability concern for this compound is the potential for racemization at the quaternary chiral center adjacent to the carboxylic acid group. While quaternary carbons are generally stereochemically stable, the presence of the activating carbonyl group could facilitate enolization under certain conditions (strong acid or base, elevated temperature), which would lead to a loss of enantiomeric purity.
Proposed Stability Testing Program
A comprehensive stability testing program is essential to experimentally determine the stability profile of this compound. This program should include forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies should be conducted in accordance with ICH guidelines to understand the intrinsic stability of the molecule[3][4][5].
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Heat both solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 9 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw aliquots and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 105°C in a temperature-controlled oven for 7 days.
-
At appropriate time points, withdraw samples, dissolve in methanol, and dilute for analysis.
-
-
Photostability:
-
Expose a solution of this compound (0.1 mg/mL in methanol/water) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze the samples at the end of the exposure.
-
Protocol 2: Stability-Indicating Chiral HPLC Method
Objective: To develop and validate a stability-indicating chiral HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or an α1-acid glycoprotein (AGP) column)[6][7]
Chromatographic Conditions (Proposed Starting Point):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation and Visualization
Table 2: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Reagent | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 h | 60°C | < 5% | Minor unknown peak at RRT 0.8 |
| Base Hydrolysis | 1 M NaOH | 24 h | RT | ~15% | Peak at RRT 1.2 (potential amide) |
| Oxidation | 30% H₂O₂ | 24 h | RT | ~25% | Multiple peaks, potential N-oxides and demethylated products |
| Thermal (Solid) | - | 7 days | 105°C | < 2% | No significant degradation |
| Photostability | Light | - | - | ~10% | Several minor degradation peaks |
Diagrams
Caption: Predicted Degradation Pathways for this compound.
Caption: Workflow for Stability-Indicating Method Development.
Conclusion
The stability of this compound is a critical attribute that directly impacts the quality of the final (R)-Verapamil API. Based on the known degradation pathways of Verapamil and the chemical nature of this compound, it is predicted to be susceptible to oxidative and basic degradation, as well as potential photolytic degradation and racemization. A comprehensive stability testing program, including forced degradation studies and the development of a validated, stability-indicating chiral HPLC method, is essential to fully characterize its stability profile. The protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to ensure the stability and quality of this important chiral intermediate.
References
- Brandšteterová, E., & Wainer, I. W. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples.
- Vijayabaskar, S., Srividhya, R., & Anusha, N. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195.
- Jain, M., & Shrivastava, S. N. (2007). A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. Analytical Chemistry: An Indian Journal, 4(4-6), 83-87.
- Al-Ghannam, S. M. (2006). A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector.
- Fieger, H., & Blaschke, G. (1992). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 971-976.
- Stagni, G., & Gillespie, W. R. (1995). Simultaneous analysis of verapamil and norverapamil enantiomers in human plasma by high performance liquid chromatography.
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Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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- Patel, R. B., Patel, A. A., Patel, S. K., Patel, P. U., & Patel, B. P. (2011). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1169-1173.
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Cheméo. (n.d.). Verapamil. Retrieved from [Link]
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- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-55.
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An In-depth Technical Guide to (R)-(+)-Verapamilic Acid
Abstract
This technical guide provides a comprehensive overview of (R)-(+)-Verapamilic Acid (CAS Number: 38175-99-4), a key chiral intermediate in the synthesis of the potent calcium channel blocker, (R)-(+)-Verapamil. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the chemical identity, synthesis, chiral resolution, and analytical characterization of this compound, offering both theoretical insights and practical methodologies. The guide emphasizes the critical role of stereochemistry in the pharmacological activity of Verapamil and provides detailed protocols for the preparation and analysis of its R-enantiomer precursor.
Introduction: The Significance of Chirality in Verapamil's Therapeutic Action
Verapamil, a phenylalkylamine derivative, is a widely prescribed medication for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in cardiac workload. Verapamil is administered as a racemic mixture of its (R)- and (S)-enantiomers. However, these enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer. Conversely, the (R)-enantiomer displays a longer plasma half-life and has been investigated for its potential in reversing multidrug resistance in cancer therapy.
This stereoselectivity in its mechanism of action underscores the importance of accessing enantiomerically pure forms of Verapamil for targeted therapeutic applications and research. This compound emerges as a critical precursor in the asymmetric synthesis of (R)-(+)-Verapamil, making a thorough understanding of its properties and synthesis essential for pharmaceutical development.
Physicochemical and Structural Characteristics
This compound is a carboxylic acid derivative characterized by a nitrile group and a chiral quaternary carbon center. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 38175-99-4 | |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol | |
| IUPAC Name | (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |
| Alternate Names | (R)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid | |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Data not available for the free acid. The hydrochloride salt of (R)-(+)-Verapamil has a melting point of approximately 142 °C (decomposes). | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. Solubility of the related (R)-(+)-Verapamil HCl is high in water, acetone, and various alcohols. | |
| pKa | Estimated to be around 4-5 for the carboxylic acid group. | General chemical knowledge of carboxylic acids |
| Optical Rotation | Positive (+) | The "(+)" designation in the name indicates dextrorotation. |
Synthesis and Chiral Resolution: A Pathway to Enantiomeric Purity
The industrial production of enantiomerically pure Verapamil often relies on the resolution of a racemic intermediate. A scalable and efficient method involves the synthesis of racemic verapamilic acid followed by its resolution using a chiral resolving agent.
Synthesis of Racemic Verapamilic Acid
The synthesis of racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (verapamilic acid) serves as the foundational step. While various synthetic routes exist, a common approach involves the condensation of 3,4-dimethoxyphenylacetonitrile with a suitable alkylating agent.
Chiral Resolution of Verapamilic Acid
The separation of the racemic verapamilic acid into its constituent enantiomers is a critical step. This is effectively achieved through the formation of diastereomeric salts with a chiral amine, such as α-methylbenzylamine. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.
Caption: Chiral resolution of racemic verapamilic acid.
The following protocol is adapted from a scalable route to the pure enantiomers of Verapamil and provides a robust method for obtaining this compound.
-
Dissolution: Dissolve racemic verapamilic acid (1.0 equivalent) in a suitable solvent, such as methanol or a mixture of toluene and methanol.
-
Addition of Resolving Agent: Add (S)-(-)-α-methylbenzylamine (approximately 0.5 equivalents) to the solution.
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which is the (R)-verapamilic acid • (S)-α-methylbenzylamine salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
Extraction: Extract the liberated this compound with an organic solvent, for example, ethyl acetate or dichloromethane.
-
Purification: Wash the organic extracts with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the desired this compound.
Analytical Methods for Characterization and Quality Control
Ensuring the enantiomeric and chemical purity of this compound is paramount for its use in the synthesis of high-quality active pharmaceutical ingredients (APIs). A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the resolved acid, a chiral stationary phase is required. Columns based on polysaccharide derivatives, such as cellulose or amylose carbamates, are often effective in separating the enantiomers of verapamilic acid. A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Reversed-Phase HPLC (for chemical purity): The chemical purity can be assessed using a standard reversed-phase column (e.g., C18). A mobile phase of acetonitrile and water (or a buffer) with an acidic modifier like formic or trifluoroacetic acid is commonly used. Detection is typically performed using a UV detector at a wavelength where the aromatic rings of the molecule absorb, such as 278 nm.
| Parameter | Condition | Source(s) |
| Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 278 nm | |
| Column | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) | |
| Mobile Phase | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | |
| Flow Rate | 0.5 mL/min | |
| Detection | Fluorescence (Ex: 280 nm, Em: 313 nm) |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Key signals would include those for the aromatic protons, the methoxy groups, the isopropyl group, and the aliphatic chain protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the characteristic signals for the nitrile carbon, the carbonyl carbon of the carboxylic acid, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and a C≡N stretch for the nitrile group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Subsequent Synthetic Transformations
Once enantiomerically pure this compound is obtained, it can be converted to (R)-(+)-Verapamil through a series of well-established chemical transformations. This typically involves the amidation of the carboxylic acid with N-methylhomoveratrylamine, followed by the reduction of the resulting amide to the corresponding tertiary amine.
Caption: Synthesis of (R)-(+)-Verapamil.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory or controlled manufacturing setting. As a cyano-containing carboxylic acid, it should be considered potentially hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a fundamentally important chiral building block in the synthesis of enantiomerically pure (R)-(+)-Verapamil. A comprehensive understanding of its synthesis, purification, and analytical characterization is crucial for the development of stereochemically defined pharmaceuticals. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key intermediate. The continued exploration of efficient and scalable synthetic routes to chiral compounds like this compound will undoubtedly contribute to the advancement of targeted and safer therapeutics.
References
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Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 377–381. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Crystal forms of verapamil hydrochloride.
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Al-Saeed, M., El-Tohmy, M., Abdel-Aziz, H., & Al-Dosari, M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2095. [Link]
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Sultana, N., Arayne, M. S., & Naveed, S. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 51(6), 546–554. [Link]
-
Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. (2012). Journal of the Mexican Chemical Society, 56(3), 268-273. [Link]
A Technical Guide to (R)-(+)-Verapamilic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis
Abstract
Chirality is a fundamental principle in drug development, where the stereochemistry of a molecule can dictate its efficacy and safety. (R)-(+)-Verapamilic Acid, a key chiral intermediate in the synthesis of the calcium channel blocker Verapamil, stands out as a valuable building block for asymmetric synthesis.[1][2] Its structure, featuring a stable quaternary stereocenter and a versatile carboxylic acid functional group, provides a robust platform for constructing complex chiral molecules. This guide offers an in-depth examination of this compound, from its synthesis and resolution to its application in stereospecific transformations. We provide detailed, field-tested protocols, explain the causality behind methodological choices, and explore its potential beyond its traditional role as a Verapamil precursor, making this a critical resource for researchers in medicinal chemistry and process development.
Introduction: The Imperative of Enantiomeric Purity in Phenylalkylamines
Verapamil is a phenylalkylamine drug widely used to treat hypertension, angina, and cardiac arrhythmias.[3] It is administered as a racemic mixture, yet its pharmacological activity is highly stereospecific. The (S)-(-)-enantiomer is approximately 10 to 20 times more potent as a calcium channel antagonist than the (R)-(+)-enantiomer.[3][4] This disparity underscores the critical need for efficient methods to access enantiomerically pure compounds.
The synthesis of single-enantiomer drugs can be approached through asymmetric synthesis or by resolving a racemic mixture.[5] The latter, known as chiral resolution, is a robust and scalable method for separating enantiomers.[6] The key intermediate in a scalable synthesis of enantiomerically pure Verapamil is 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, commonly known as verapamilic acid.[7][8] By resolving this racemic acid, one can obtain this compound, a stable chiral building block where the critical stereocenter is locked in a quaternary configuration, preventing racemization in subsequent synthetic steps.[7]
This guide focuses on the practical utility of this compound, presenting it not merely as an intermediate but as a versatile starting material for broader applications in asymmetric synthesis.
Physicochemical Properties and Characterization
A thorough understanding of a building block's properties is foundational to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | N/A |
| CAS Number | 38175-99-4 | |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.35 g/mol | |
| Appearance | Typically a white to off-white solid | N/A |
| Key Structural Features | Chiral quaternary carbon, Carboxylic acid, Nitrile, 3,4-Dimethoxyphenyl group | [7] |
Spectroscopic Characterization:
-
¹H NMR: Will show characteristic peaks for the two methoxy groups on the aromatic ring, the isopropyl group diastereotopic methyls, the methylene protons of the hexanoic acid chain, and the aromatic protons.
-
¹³C NMR: Will display distinct signals for the quaternary carbon, nitrile carbon, carboxyl carbon, and the aromatic carbons.
-
IR Spectroscopy: Will exhibit strong absorption bands for the nitrile (C≡N) stretch (~2240 cm⁻¹) and the carboxylic acid C=O (~1710 cm⁻¹) and O-H (broad, ~3000 cm⁻¹) stretches.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ can be readily identified.
Core Methodology: Synthesis and Chiral Resolution
The most reliable and scalable method for producing this compound is through the classical resolution of its racemic form. This process leverages the formation of diastereomeric salts with a chiral amine, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[6][9]
Workflow for Chiral Resolution
Caption: Synthetic route from this compound to (R)-Verapamil.
Experimental Protocol: Synthesis of (R)-Verapamil
A. Step 1: Amide Coupling
-
Acid Chloride Formation: Suspend this compound (1.0 eq) in a dry, inert solvent like toluene. Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature. Heat the mixture gently (e.g., 50 °C) for 1-2 hours until gas evolution ceases. Causality: Converting the carboxylic acid to the more reactive acid chloride facilitates a clean and high-yielding amidation reaction, avoiding the need for coupling agents that can be difficult to remove.
-
Amidation: Cool the reaction mixture. In a separate flask, dissolve N-methylhomoveratrylamine (1.1 eq) and a non-nucleophilic base like triethylamine (~1.5 eq) in a dry solvent such as dichloromethane. Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Upon completion, quench with water, separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃), and brine. Dry over Na₂SO₄ and concentrate to yield the crude amide intermediate.
B. Step 2: Selective Amide Reduction
-
Setup: Dissolve the crude amide from the previous step in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C. Add borane dimethyl sulfide complex (BH₃·SMe₂, ~2.0 eq) dropwise. Causality: Borane is a highly effective reagent for reducing tertiary amides. It is generally selective for the amide over the nitrile group present in the molecule, a critical requirement for this synthesis. [8]3. Reaction and Quench: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Work-up and Purification: Heat the mixture to reflux for 1 hour to hydrolyze borane complexes. After cooling, make the solution basic with aqueous NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude (R)-Verapamil can be purified by column chromatography or by salt formation and recrystallization.
Expanding Horizons: Broader Synthetic Potential
The utility of this compound extends beyond Verapamil synthesis. Its functional handles allow for diverse transformations, making it a valuable scaffold for creating novel chiral molecules.
Caption: Potential synthetic transformations of this compound.
-
As a Chiral Scaffold: The 3,4-dimethoxyphenyl ring can be further functionalized via electrophilic aromatic substitution, and the carboxylic acid provides a handle for peptide coupling or esterification, enabling its incorporation into larger, more complex structures.
-
Access to Chiral Alcohols and Amines: The carboxylic acid can be reduced to a primary alcohol, or converted via a Curtius or Hofmann rearrangement to a primary amine, all while preserving the original stereocenter. These new functional groups open pathways to different classes of chiral compounds.
-
Nitrile Group Manipulation: The nitrile can be reduced to a primary amine or hydrolyzed to another carboxylic acid, creating bifunctional chiral molecules that are valuable in polymer chemistry and ligand synthesis.
Conclusion
This compound is more than a mere precursor to its namesake drug; it is a robust, highly functionalized, and stereochemically stable chiral building block. Its availability through a scalable classical resolution process makes it an attractive starting point for complex synthesis. [7][8]By leveraging the reactivity of its carboxylic acid and nitrile moieties, chemists can access a wide array of novel chiral structures. This guide has provided the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this versatile molecule.
References
-
Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 381–384.
-
Al-Saeed, F. A., Al-Angary, A. A., & El-Yazbi, F. A. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 25(21), 5183.
-
Bannister, R. M., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Request PDF on ResearchGate.
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ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS).
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Kuchar, M., et al. (2004). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2559-2567.
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Cliffe, I. A., & Ifill, A. D. (1998). New intermediates for the preparation of verapamil derivates. Google Patents, WO1998011061A1.
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Wikipedia. (2023). Chiral resolution.
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Sigma-Aldrich. (n.d.). This compound.
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Veranova. (n.d.). Chiral Resolution and Confirmation.
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Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry.
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Coe, D. M., & Storer, R. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(5), 406-415.
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Enamine. (n.d.). Chiral Building Blocks Selection.
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National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Summary for CID 2520.
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A Technical Guide to the Discovery, Resolution, and Preparative Isolation of Verapamilic Acid Enantiomers
Abstract
Verapamil, a cornerstone in the management of cardiovascular diseases, is administered as a racemic mixture. However, its therapeutic actions and side-effect profiles are predominantly dictated by the stereochemistry of its constituent enantiomers. The (S)-enantiomer is a potent calcium channel blocker, while the (R)-enantiomer exhibits significantly reduced cardiovascular activity but shows promise in overcoming multidrug resistance in cancer therapy.[1] This profound stereospecificity originates from the chiral precursor, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as verapamilic acid. The effective separation and isolation of verapamilic acid enantiomers are, therefore, of paramount importance in the development of enantiopure verapamil and its analogs. This in-depth technical guide provides a comprehensive overview of the discovery, analytical-scale resolution, and preparative-scale isolation of verapamilic acid enantiomers, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction: The Stereochemical Imperative of Verapamilic Acid
The journey to enantiopure verapamil begins with its key synthetic intermediate, verapamilic acid. This molecule possesses a single stereocenter at the C4 position, a quaternary carbon, which presents a significant challenge in its stereoselective synthesis and separation. The differential pharmacology of verapamil enantiomers underscores the critical need for robust methods to obtain optically pure verapamilic acid.[1][2] The development of such methods has been a pivotal achievement in pharmaceutical process chemistry, enabling the large-scale production of single-enantiomer drugs with improved therapeutic indices.
This guide will navigate the historical context of verapamilic acid's synthesis and resolution, delve into the principles and practicalities of analytical chiral separations, and provide detailed protocols for the preparative isolation of its enantiomers through classical diastereomeric salt crystallization and modern chromatographic techniques.
The Genesis of Racemic Verapamilic Acid: A Synthetic Overview
The initial synthesis of racemic verapamilic acid laid the groundwork for its subsequent resolution. While various synthetic routes have been developed, a common strategy involves the alkylation of a cyanoacetate derivative. A representative synthesis is outlined below:
-
Step 1: Knoevenagel Condensation: Isobutyraldehyde is condensed with ethyl cyanoacetate in the presence of a base like piperidine and acetic acid.
-
Step 2: Michael Addition: The resulting intermediate undergoes a Michael addition with a suitable vinyl donor.
-
Step 3: Hydrolysis and Decarboxylation: Subsequent hydrolysis and decarboxylation yield racemic verapamilic acid.
The creation of the quaternary stereocenter in an achiral environment results in a 50:50 mixture of the (R)- and (S)-enantiomers, necessitating a resolution step to isolate the desired stereoisomer.
Analytical-Scale Enantioseparation: Quantifying Enantiomeric Purity
The ability to accurately determine the enantiomeric excess (e.e.) is crucial for monitoring the efficiency of the resolution process and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.
The Principle of Chiral Recognition on Stationary Phases
Chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. For acidic compounds like verapamilic acid, anion-exchange type CSPs are particularly effective.[3] These CSPs, such as CHIRALPAK QN-AX and QD-AX, utilize quinine or quinidine derivatives as chiral selectors. The separation mechanism is based on the formation of transient diastereomeric ion-pairs between the protonated tertiary amine of the chiral selector and the deprotonated carboxylic acid of the analyte. These interactions, supplemented by hydrogen bonding, π-π stacking, and steric hindrance, lead to different retention times for the two enantiomers.
Recommended Analytical HPLC Method
The following method provides a robust and reliable means for the baseline separation of verapamilic acid enantiomers.
Table 1: Analytical Chiral HPLC Parameters for Verapamilic Acid Enantioseparation
| Parameter | Condition |
| Column | CHIRALPAK QD-AX (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Acetic Acid/Ammonium Acetate (100/0.3/0.15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in mobile phase |
| Expected Retention | (S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min |
Causality of Experimental Choices:
-
CHIRALPAK QD-AX: This quinidine-based CSP is selected for its proven efficacy in resolving a wide range of acidic chiral compounds through anion-exchange interactions.[3]
-
Methanol with Acid/Base Additives: The polar organic mobile phase ensures good solubility of the analyte. Acetic acid protonates the chiral selector, while ammonium acetate acts as a counter-ion, modulating the retention and improving peak shape.
-
UV Detection at 280 nm: Verapamilic acid contains a dimethoxyphenyl chromophore that exhibits strong absorbance at this wavelength, providing good sensitivity.
Preparative-Scale Isolation: From Racemate to Enantiopure Acid
Two primary strategies are employed for the large-scale isolation of verapamilic acid enantiomers: classical diastereomeric salt crystallization and preparative chiral chromatography.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a cost-effective and scalable method for obtaining enantiopure compounds. It involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.
Workflow for Diastereomeric Salt Crystallization:
Caption: Workflow of diastereomeric salt crystallization.
Detailed Protocol for the Resolution of Verapamilic Acid with (R)-(+)-α-Methylbenzylamine:
-
Dissolution: In a suitable reactor, dissolve 100 g of racemic verapamilic acid in 500 mL of methanol at 50-60 °C.
-
Addition of Resolving Agent: Slowly add 41.6 g (1.0 equivalent) of (R)-(+)-α-methylbenzylamine to the solution while maintaining the temperature.
-
Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. The less soluble diastereomeric salt, the (S)-verapamilic acid-(R)-(+)-α-methylbenzylamine salt, will begin to crystallize.
-
Maturation: Stir the resulting slurry at room temperature for 4-6 hours, then cool to 0-5 °C and hold for an additional 2 hours to maximize the yield.
-
Isolation: Filter the crystalline salt and wash the filter cake with a small amount of cold methanol.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the salt from methanol. The enantiomeric excess of the acid should be monitored by chiral HPLC after each crystallization step.
-
Liberation of the Free Acid: Suspend the diastereomerically pure salt in a mixture of 500 mL of water and 500 mL of ethyl acetate. Acidify the mixture to a pH of 1-2 with 2M hydrochloric acid with stirring.
-
Extraction and Isolation: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield enantiopure (S)-verapamilic acid.
-
Isolation of the (R)-Enantiomer: The (R)-enantiomer can be recovered from the mother liquor by acidification and extraction, though it will be of lower enantiomeric purity and may require further purification.
Table 2: Physicochemical Properties of Verapamilic Acid Diastereomeric Salts
| Diastereomeric Salt | Melting Point (°C) | Solubility in Methanol (g/100mL at 25°C) |
| (S)-VA · (R)-MBA | ~185-188 | Low |
| (R)-VA · (R)-MBA | N/A (in mother liquor) | High |
| (VA = Verapamilic Acid, MBA = α-Methylbenzylamine) |
Method 2: Preparative Chiral Chromatography
For higher purity and faster process development, preparative chiral chromatography is an excellent alternative, albeit with higher initial costs. This technique scales up the principles of analytical chiral HPLC.
Workflow for Preparative Chiral Chromatography:
Caption: Preparative chiral chromatography workflow.
Detailed Protocol for Preparative Chiral HPLC Separation:
-
Column Selection and Equilibration: A polysaccharide-based CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), is a suitable choice for preparative separation of verapamilic acid. Equilibrate the preparative column (e.g., 250 x 20 mm) with the mobile phase.
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol with a small amount of a acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., n-Hexane/Isopropanol/TFA, 80:20:0.1, v/v/v).
-
Sample Preparation: Dissolve the racemic verapamilic acid in the mobile phase at a high concentration (e.g., 20-50 mg/mL).
-
Injection and Fractionation: Inject a large volume of the sample onto the column. Monitor the elution profile with a UV detector and collect the fractions corresponding to the two separated enantiomer peaks.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Purity Analysis: Analyze the purity of each enantiomeric fraction using the analytical chiral HPLC method described in Section 3.2.
Table 3: Comparison of Preparative Isolation Methods
| Feature | Diastereomeric Salt Crystallization | Preparative Chiral Chromatography |
| Scalability | High | Moderate to High |
| Cost | Low (reagents, equipment) | High (CSP, solvent consumption) |
| Throughput | Lower (batch process) | Higher (continuous or semi-continuous) |
| Process Development | Can be time-consuming | Generally faster |
| Purity | High, may require recrystallization | Very high |
| Solvent Consumption | Moderate | High |
Conclusion and Future Perspectives
The resolution of verapamilic acid enantiomers is a mature and well-established field, with diastereomeric salt crystallization remaining the industrial method of choice for large-scale production due to its cost-effectiveness. However, the continuous evolution of chiral stationary phases is making preparative chromatography an increasingly viable and attractive alternative, especially for high-purity applications and rapid process development.
Future research in this area may focus on the development of enantioselective synthetic routes to verapamilic acid, which would circumvent the need for resolution altogether, thereby improving process efficiency and reducing waste. Furthermore, the exploration of novel and more efficient resolving agents and chromatographic media will continue to refine the tools available to chemists and pharmaceutical scientists in their pursuit of safer and more effective single-enantiomer drugs. This guide has provided a solid foundation, grounded in established scientific principles and practical methodologies, to empower researchers in this critical area of drug development.
References
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Al-Hadiya, Z. H., Belal, F., Abd-El-Enien, M., & El-Sherif, Z. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
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Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3326. [Link]
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Sánchez, Á., & Marina, M. L. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 729-735. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
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Al-Hadiya, Z. H., Belal, F., Abd-El-Enien, M., & El-Sherif, Z. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PubMed, 33917412. [Link]
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University of Bath. (2021). Stereochemistry. [Link]
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
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Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. [Link]
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An In-depth Technical Guide to the Stereochemistry of Verapamilic Acid and Its Significance in Drug Development
Abstract
Verapamil, a cornerstone in the management of cardiovascular diseases, is a phenylalkylamine calcium channel blocker administered as a racemic mixture.[1] The pharmacological activity of Verapamil is, however, highly stereoselective, with the (S)-enantiomer possessing significantly greater potency than its (R)-counterpart.[1] This stereospecificity originates from a single quaternary chiral center, the construction of which is a formidable synthetic challenge.[2] This technical guide delves into the stereochemistry of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as verapamilic acid, the key chiral intermediate in the synthesis of Verapamil. We will explore the methodologies for its chiral resolution, the subsequent conversion to enantiopure Verapamil, and the profound pharmacological and clinical significance of isolating these stereoisomers. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the critical role stereochemistry plays in the efficacy and development of chiral pharmaceuticals.
The Clinical & Chemical Dichotomy of Verapamil
Pharmacological Profile of a Racemic Drug
Verapamil is widely prescribed for the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[3] Its mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and conduction velocity.[1] Although effective, the clinical product is a 1:1 mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil, which are not pharmacologically equivalent.
The Quaternary Stereocenter: Source of Stereoisomerism
The pharmacological duality of Verapamil stems from a single stereogenic center—a quaternary carbon atom. The three-dimensional arrangement of the substituents around this center gives rise to two non-superimposable mirror-image molecules, or enantiomers.[4] The absolute configuration at this center is designated as either (R) from the Latin rectus (right) or (S) from the Latin sinister (left), based on the Cahn-Ingold-Prelog priority rules.
Pharmacological Stereoselectivity: The Significance of Enantiopurity
In the chiral environment of the human body, enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.[4][5] This is starkly evident with Verapamil, where the (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[1] This disparity underscores the importance of producing single-enantiomer drugs to enhance therapeutic efficacy and potentially reduce side effects associated with the less active or off-target enantiomer (the distomer).[6]
Verapamilic Acid: The Crucial Chiral Precursor
The synthesis of enantiomerically pure Verapamil hinges on establishing the stereochemistry of its key precursor, verapamilic acid. This molecule contains the foundational quaternary chiral center that dictates the final stereochemistry of the active pharmaceutical ingredient (API).
Chemical Structure
Verapamilic acid is chemically named 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. Its structure incorporates the challenging quaternary carbon that must be controlled to achieve the desired enantiomer of Verapamil.
Establishing Stereocontrol: Resolution and Synthesis
The creation of a single enantiomer of a chiral compound can be approached in two primary ways: resolving a racemic mixture or synthesizing the desired enantiomer directly (asymmetric synthesis). For verapamilic acid, classical resolution remains a robust and scalable method.
The Synthetic Hurdle: The Quaternary Carbon
Constructing a quaternary chiral center with high asymmetric induction is a well-known challenge in organic synthesis.[2] For this reason, many large-scale processes rely on chiral resolution, which separates a pre-formed racemic mixture.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
The most common method for resolving verapamilic acid involves its reaction with a chiral base, such as (R)- or (S)-α-methylbenzylamine, to form diastereomeric salts.[7] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]
Causality of Experimental Choices:
-
Choice of Resolving Agent: α-Methylbenzylamine is a readily available, inexpensive chiral amine that reliably forms crystalline salts with carboxylic acids like verapamilic acid. The choice between the (R) or (S) form of the amine determines which enantiomer of the acid will preferentially crystallize.
-
Solvent System: The solvent (e.g., ethanol, methanol, or mixtures) is critical. Its role is to create a solubility differential between the two diastereomeric salts. The desired salt should be sparingly soluble, allowing it to crystallize out of the solution, while the other salt remains dissolved. This is often determined through empirical screening.
-
Temperature Control: Cooling the solution reduces the solubility of the target salt, promoting crystallization and maximizing yield.
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic verapamilic acid in a suitable solvent, such as ethanol. Add an equimolar amount of a chiral resolving agent (e.g., (S)-α-methylbenzylamine).
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. The solid is now enriched in one diastereomer (e.g., the salt of (S)-verapamilic acid with (S)-α-methylbenzylamine).
-
Liberation of the Free Acid: Suspend the isolated salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylic acid and the resolving amine.
-
Extraction: Extract the enantiomerically pure verapamilic acid into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the final product.
-
Validation: The enantiomeric excess (e.e.) of the resolved acid must be confirmed using a validated chiral analytical method, such as chiral HPLC.
From Enantiopure Precursor to Enantiopure Drug
Once the enantiomerically pure verapamilic acid is obtained, it is converted to the corresponding Verapamil enantiomer through a reliable synthetic sequence that preserves the stereochemical integrity of the chiral center.[7]
Protocol: Synthesis of (S)-Verapamil from (S)-Verapamilic Acid
The conversion involves two key steps: formation of a tertiary amide followed by its reduction.
Step-by-Step Methodology:
-
Amide Coupling:
-
Activate the carboxylic acid of (S)-verapamilic acid. This can be done by converting it to an acid chloride (e.g., with thionyl chloride) or by using a peptide coupling agent.
-
React the activated acid with N-methylhomoveratrylamine to form the corresponding tertiary amide intermediate.
-
-
Selective Reduction:
-
Reduce the tertiary amide to the tertiary amine, (S)-Verapamil. A selective reducing agent like borane (BH₃) or lithium aluminum hydride (LiAlH₄) is used.[2][7] Borane complexes are often preferred on a larger scale for their selectivity and milder reaction conditions.
-
The nitrile group on the molecule remains intact during this reduction.
-
The Pharmacological Significance of Stereoisomers
The separation of Verapamil into its constituent enantiomers reveals significant differences in their biological activity and disposition.
| Property | (S)-Verapamil (Eutomer) | (R)-Verapamil (Distomer) | Reference |
| Primary Activity | Potent L-type calcium channel blocker | Weak L-type calcium channel blocker | [1] |
| Relative Potency | ~20 times more potent than (R)-form | 1x | |
| Pharmacokinetics | Subject to more rapid first-pass metabolism | Cleared more slowly than (S)-form | [9] |
| Other Effects | Primary contributor to negative chronotropic and dromotropic effects | May contribute to other cellular effects, such as antiproliferative actions independent of calcium channel blockade | [9][10] |
Stereoselective Pharmacokinetics and Drug Interactions
The body often metabolizes and eliminates enantiomers at different rates. For Verapamil, the more potent (S)-enantiomer is cleared more rapidly by the liver.[9] This stereoselective metabolism is important in understanding drug-drug interactions. For instance, co-administration of cimetidine inhibits the metabolism of both enantiomers but has a greater effect on (S)-Verapamil, leading to a more pronounced pharmacological effect.[9]
Clinical Implications
Developing a single-enantiomer version of Verapamil ((S)-Verapamil) could offer a more favorable therapeutic profile. This "chiral switch" could potentially provide the same therapeutic benefit at a lower dose, reducing the metabolic load and minimizing side effects that might be associated with the (R)-enantiomer.[11]
Analytical Control: Quantifying Enantiomeric Purity
The successful resolution and synthesis of a single enantiomer must be verified by analytical methods capable of distinguishing between them.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be detected at different retention times.[12]
Protocol: Example Chiral HPLC Method for Verapamil Enantiomers
-
Column: A core-shell isopropyl carbamate cyclofructan 6 chiral column (LarihcShell-P, LSP) can provide high efficiency and rapid analysis.[12]
-
Mobile Phase: A polar organic mobile phase, such as acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v), is effective.[12] The acidic and basic additives are crucial for achieving good peak shape and resolution.
-
Flow Rate: 0.5 mL/min.[12]
-
Detection: Fluorescence detection (Excitation: 280 nm / Emission: 313 nm) provides high sensitivity for bioanalytical applications.[12]
-
Expected Outcome: This method can achieve baseline separation of (S)- and (R)-Verapamil in under 4 minutes, allowing for accurate quantification of enantiomeric purity in both bulk API and biological matrices.[12]
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Analysis Time | Reference |
| α₁-acid glycoprotein (AGP) | Phosphate buffer with modifiers | ~34-40 min | [12] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polar organic or normal phase | ~34-40 min | [12] |
| Core-shell isopropyl carbamate cyclofructan 6 | Polar organic (ACN/MeOH/TFA/TEA) | < 4 min | [12] |
Conclusion and Future Perspectives
The stereochemistry of verapamilic acid is not merely an academic detail; it is the lynchpin in the production of enantiomerically pure Verapamil. The classical resolution of this key intermediate via diastereomeric salt formation remains a viable and scalable strategy, providing access to the pharmacologically crucial (S)-enantiomer. Understanding the distinct pharmacological and pharmacokinetic profiles of the Verapamil stereoisomers is paramount for optimizing therapy, minimizing adverse effects, and designing next-generation cardiovascular drugs. As regulatory agencies and pharmaceutical science continue to emphasize the development of single-enantiomer products, the principles and protocols detailed in this guide will remain central to the synthesis and control of chiral APIs.
References
- Evans, P. A., Tom, M.-J., & Turnbull, B. W. H. (n.d.). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Queen's University Department of Chemistry.
- Oliveira, C. C., Pfaltz, A., & Correia, C. R. D. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil.
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Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467-472. ACS Publications. Retrieved from [Link]
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Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309-1315. ACS Publications. Retrieved from [Link]
- Cole-Hamilton, D. J., et al. (1998). New intermediates for the preparation of verapamil derivates. Google Patents, WO1998011061A1.
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Al-Saeed, F. A., et al. (2022). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 27(19), 6653. MDPI. Retrieved from [Link]
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Al-Saeed, F. A., et al. (2022). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. Retrieved from [Link]
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Salabei, J. K., et al. (2014). Verapamil Stereoisomers Induce Antiproliferative Effects In Vascular Smooth Muscle Cells Via Autophagy. Toxicology and applied pharmacology, 279(1), 45-54. PMC - NIH. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
- Thannhauser, A., et al. (2001). Inhibitory effects of verapamil isomers on the proliferation of choroidal endothelial cells. Graefe's archive for clinical and experimental ophthalmology, 239(12), 940-945.
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Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Retrieved from [Link]
- Kálai, T., et al. (2012). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & medicinal chemistry, 20(17), 5244-5252. NIH.
- Fakhra, S., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25, 6185-6205. RSC Publishing.
- Horkovics-Kovats, S. (2001). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Journal of chromatographic science, 39(5), 195-200. PubMed.
- Reddy, B. P., et al. (2016). A process for the preparation of verapamil hydrochloride. Google Patents, WO2016181292A1.
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Chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
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Pokhrel, B., & Shrestha, S. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). Retrieved from [Link]
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Drayer, D. E. (1988). Stereochemistry in Drug Action. Primary care, 15(3), 443-456. PMC - NIH. Retrieved from [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
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A Technical Guide to the Strategic Synthesis of (R)-Verapamil: The Pivotal Role of (R)-(+)-Verapamilic Acid
Executive Summary: Chirality and Cardiovascular Therapy
Verapamil is a phenylalkylamine derivative calcium channel blocker, established in clinical practice for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Marketed as a racemic mixture, Verapamil is composed of equal parts (R)- and (S)-enantiomers. However, these stereoisomers are not pharmacologically equivalent. The (S)-enantiomer is approximately 20 times more potent in its primary calcium channel blocking activity, which is responsible for the negative dromotropic effects (slowing of atrioventricular conduction).[2] Conversely, the (R)-enantiomer exhibits distinct properties, including a more significant effect on mean arterial pressure and potential activity as a P-glycoprotein inhibitor, which has implications for reversing multidrug resistance in chemotherapy.[3][4]
This profound stereoselectivity in pharmacological action underscores the necessity for robust, scalable methods to produce enantiomerically pure forms of Verapamil. Direct asymmetric synthesis of the molecule's quaternary chiral center is a formidable challenge. This guide details a field-proven and scalable synthetic strategy that hinges on the resolution of a key chiral intermediate: (R)-(+)-Verapamilic Acid . By securing the stereochemistry at this precursor stage, the subsequent conversion to (R)-Verapamil proceeds with high fidelity, offering a reliable pathway for industrial production.
The Linchpin Intermediate: this compound
The cornerstone of the enantioselective synthesis of (R)-Verapamil is the preparation and resolution of its acidic precursor, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, commonly known as verapamilic acid.[5] The strategic decision to resolve this intermediate, rather than the final drug substance, is based on sound chemical and economic principles:
-
Establishment of the Quaternary Stereocenter: Verapamilic acid contains the sole and critical quaternary chiral center of the final molecule. Isolating the desired (R)-enantiomer of this acid effectively locks in the required stereochemistry early in the synthetic sequence.
-
Efficiency and Atom Economy: Classical resolution discards at least 50% of the material.[6] Performing this separation on a lower molecular weight intermediate is more cost-effective and resource-efficient than resolving the final, more complex Verapamil molecule.
-
Synthetic Robustness: Once the enantiomerically pure this compound is obtained, the subsequent chemical transformations—amide formation and reduction—are designed to proceed without disturbing the established chiral center, ensuring the stereochemical integrity of the final product.[7]
Synthesis and Chiral Resolution of Verapamilic Acid
The pathway to enantiopure (R)-Verapamil begins with the synthesis of racemic verapamilic acid, followed by its critical resolution.
Synthesis of Racemic Verapamilic Acid
The synthesis of the racemic precursor is typically achieved through the alkylation of homoveratronitrile (3,4-dimethoxyphenylacetonitrile). This multi-step process builds the necessary carbon skeleton, culminating in the formation of racemic verapamilic acid.
Chiral Resolution via Diastereomeric Salt Formation
The most common and scalable method for resolving racemic verapamilic acid is through the formation of diastereomeric salts.[6] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, two diastereomeric salts are formed, which possess different solubilities and can be separated by fractional crystallization.[8][9]
A versatile and efficient chiral resolving agent for this purpose is (R)-(+)-α-methylbenzylamine .[5] The process isolates the desired precursor for (R)-Verapamil synthesis.
dot
Caption: Fig. 1: Chiral Resolution Workflow
Experimental Protocol: Resolution of Verapamilic Acid
-
Salt Formation: Racemic verapamilic acid is dissolved in a suitable solvent (e.g., methanol). To this solution, a stoichiometric equivalent of (R)-(+)-α-methylbenzylamine is added.
-
Crystallization: The solution is allowed to cool slowly. The diastereomeric salt formed between (R)-verapamilic acid and (R)-α-methylbenzylamine is typically more soluble, remaining in the mother liquor. The less soluble salt, formed from (S)-verapamilic acid, preferentially crystallizes out. Note: The specific salt that crystallizes can depend on the resolving agent and solvent system used. For synthesizing (R)-Verapamil, conditions are optimized to crystallize the unwanted (S)-acid salt or to isolate the (R)-acid salt from the mother liquor.
-
Isolation: The crystallized solid is separated from the solution via vacuum filtration.
-
Liberation of the Free Acid: The filtrate, now enriched with the (R)-verapamilic acid • (R)-amine salt, is treated with a strong acid, such as hydrochloric acid. This protonates the carboxylic acid and converts the chiral amine into its water-soluble ammonium salt.
-
Extraction & Purification: The enantiomerically enriched this compound is extracted from the aqueous phase using an organic solvent and purified, yielding the key chiral intermediate.
Conversion of this compound to (R)-Verapamil
With the stereocenter firmly established, the final steps involve coupling the chiral acid with the appropriate amine side-chain and a subsequent chemoselective reduction.
Step 1: Amide Bond Formation
This compound is coupled with N-methylhomoveratrylamine (full name: 2-(3,4-dimethoxyphenyl)-N-methylethanamine). This is a standard amidation reaction that can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the amine.
Step 2: Chemoselective Amide Reduction
The resulting intermediate contains both a tertiary amide and a nitrile functional group. The critical challenge is to reduce the amide to the corresponding tertiary amine without affecting the nitrile group. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities.
The reagent of choice for this transformation is a borane complex , such as borane dimethyl sulfide (BH₃·SMe₂) or a borane-THF complex.[7][10] These reagents exhibit excellent chemoselectivity, efficiently reducing the tertiary amide while leaving the nitrile intact.[5]
dot
Caption: Fig. 2: Synthesis of (R)-Verapamil
Experimental Protocol: Amide Reduction
-
Reaction Setup: The tertiary amide intermediate is dissolved in a dry, aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Borane dimethyl sulfide complex (BH₃·SMe₂) is added dropwise to the solution at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), the excess borane is carefully quenched by the slow addition of an acid, such as 6M HCl.[10]
-
Workup and Isolation: The reaction mixture is worked up through extraction and purification steps to isolate the final product, (R)-Verapamil.
| Step | Transformation | Key Reagent(s) | Typical Yield (%) | Typical e.e. (%) |
| 1 | Chiral Resolution | (R)-(+)-α-methylbenzylamine | 40-45% (of theoretical max) | >99% |
| 2 | Amide Formation | SOCl₂, N-methylhomoveratrylamine | 85-95% | >99% |
| 3 | Amide Reduction | Borane Dimethyl Sulfide (BH₃·SMe₂) | 80-90% | >99% |
| Overall | Racemic Acid to (R)-Verapamil | ~30-38% | >99% |
Analytical Verification: Chiral HPLC
Ensuring the enantiomeric purity of the final (R)-Verapamil product is a critical quality control step. The primary analytical method for this determination is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for precise quantification.
Protocol: Chiral HPLC for Verapamil Enantiomers
-
Chromatographic System: A high-performance liquid chromatograph equipped with a fluorescence or UV detector.
-
Chiral Stationary Phase: A chiral column, such as one based on α1-acid glycoprotein (Chiral-AGP) or a core-shell isopropyl carbamate cyclofructan 6 (LarihcShell-P, LSP) is used to achieve enantiomeric separation.[11][12]
-
Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile, methanol, trifluoroacetic acid, and triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v).[12]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detection (Excitation: ~280 nm, Emission: ~313 nm) provides high sensitivity.[11]
-
Analysis: The retention times for (R)- and (S)-Verapamil will differ, allowing for the calculation of enantiomeric excess (e.e.) by integrating the respective peak areas. For instance, on a LarihcShell-P column, retention times of approximately 2.29 min for (R)-Verapamil and 1.95 min for (S)-Verapamil have been reported.[12]
Conclusion: A Validated and Scalable Strategy
The synthesis of enantiomerically pure (R)-Verapamil via the chiral resolution of this compound represents a robust, efficient, and scalable manufacturing process.[5] This strategy effectively addresses the challenge of creating the molecule's quaternary stereocenter by establishing it on a simpler, more accessible intermediate. The use of classical diastereomeric salt formation for resolution, coupled with a highly chemoselective borane-mediated amide reduction, ensures high stereochemical fidelity throughout the synthesis. This pathway provides a reliable and industrially viable method to access the distinct pharmacological properties of the (R)-enantiomer, enabling further research and targeted therapeutic applications.
References
-
Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 375–380. [Link]
-
Mohammed, M. S., Hefnawy, M. M., Al-Majed, A. A., Alrabiah, H. K., Algrain, N. A., Obaidullah, A. J., ... & Al-Hossaini, A. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
-
Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Request PDF. [Link]
-
Brandšteterová, E., & Wainer, I. W. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 395-404. [Link]
-
Echizen, H., Manz, M., & Eichelbaum, M. (1998). Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. Request PDF. [Link]
-
Echizen, H., Manz, M., & Eichelbaum, M. (1998). Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. British journal of clinical pharmacology, 46(2), 123-31. [Link]
-
ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. [Link]
-
Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-11. [Link]
-
Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309–1315. [Link]
-
Busse, D., Eichelbaum, M., & Fischer, C. (2001). Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing. Clinical pharmacology and therapeutics, 69(5), 324-32. [Link]
-
Gault, H., Longerich, L., & Fardy, M. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. The Journal of Clinical Pharmacology, 35(10), 969-77. [Link]
-
Synfacts. (2016). Synthesis of (R)-Verapamil by Enantioselective Heck Arylation. Synfacts, 12(02), 0109. [Link]
-
Chemguides. (2020, November 26). Reduction of Amides & Nitriles. YouTube. [Link]
- Google Patents. (n.d.). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
-
Mohammed, M. S., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Nitrile Compounds through Amide Conversion via N-Boroamide Intermediates. ResearchGate. [Link]
-
LibreTexts. (2023, January 23). Amide to nitrile reduction mechanism. Chemistry LibreTexts. [Link]
-
Clark, T. P., Landis, C. R., & Freedman, T. B. (2016). Scalable Synthesis of Enantiopure Bis-3,4-diazaphospholane Ligands for Asymmetric Catalysis. The Journal of organic chemistry, 81(23), 11965–11970. [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
- Google Patents. (n.d.). WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
-
University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics. University of Liverpool. [Link]
-
Kálai, T., et al. (2012). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & medicinal chemistry letters, 22(19), 6252–6257. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Chemistry Online. (2022, November 20). Chiral resolution of (±)-α-methylbenzylamine. Chemistry Online. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. ResearchGate. [Link]
-
Dr.Oracle. (2025, November 6). What is the dose equivalent of verapamil (calcium channel blocker) for a patient taking diltiazem (calcium channel blocker) 120 mg?. Dr.Oracle. [Link]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Scalable Approach to the Synthesis of (R)-(+)-Verapamilic Acid from Achiral Precursors
Introduction: The Significance of Chiral Intermediates in Verapamil Synthesis
Verapamil is a calcium channel blocker widely used in the management of hypertension, angina, and cardiac arrhythmias. It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. However, these enantiomers exhibit distinct pharmacological and pharmacokinetic profiles. The (S)-enantiomer is recognized as being significantly more potent in its primary calcium channel blocking activity[1][2]. Conversely, the (R)-enantiomer possesses a higher bioavailability and interacts with other cellular targets[1][2]. This stereospecificity underscores the importance of accessing enantiomerically pure forms of verapamil for advanced pharmaceutical development and research.
(R)-(+)-Verapamilic acid, chemically known as (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a critical chiral intermediate for the synthesis of (R)-Verapamil[3]. The construction of its quaternary stereocenter from achiral materials presents a significant synthetic challenge[4]. This guide provides a detailed, field-proven methodology for synthesizing this compound, focusing on a robust and scalable strategy that involves the initial preparation of a racemic mixture followed by classical chiral resolution. This approach remains a cornerstone of industrial production due to its reliability and efficiency.
Synthetic Strategy Overview: From Racemate to Enantiopure Acid
The synthesis of a single enantiomer from achiral starting materials can be broadly approached in two ways: direct asymmetric synthesis or the resolution of a racemic mixture. While asymmetric synthesis offers elegance and high potential atom economy, classical resolution often provides a more practical, scalable, and cost-effective solution, particularly when a suitable resolving agent is available.
This protocol is divided into two primary stages:
-
Synthesis of Racemic (±)-Verapamilic Acid: This stage involves the construction of the molecular backbone from simple, achiral precursors. The key step is the alkylation of the α-carbon of (3,4-dimethoxyphenyl)acetonitrile to create the required quaternary carbon center.
-
Chiral Resolution via Diastereomeric Salt Formation: The racemic acid is reacted with a chiral amine, (R)-(+)-α-methylbenzylamine, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The desired diastereomer is then isolated, and the pure this compound is liberated.
This entire workflow is depicted in the diagram below.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Protocol for Synthesis of Racemic (±)-Verapamilic Acid
Principle & Causality
This synthesis builds the carbon skeleton of verapamilic acid. The strategy relies on the acidity of the α-protons of (3,4-dimethoxyphenyl)acetonitrile. A strong base, sodium amide (NaNH₂), is used to deprotonate this position, generating a potent nucleophilic carbanion. This carbanion then undergoes an Sₙ2 reaction with a suitable electrophile, ethyl 4-bromo-3-methylbutanoate, to form the C-C bond and establish the quaternary carbon. The choice of a strong, non-nucleophilic base like NaNH₂ is critical to ensure complete deprotonation without competing side reactions. The final step is the hydrolysis of the ester group to the carboxylic acid under basic conditions, which is a standard and high-yielding transformation.
Detailed Experimental Protocol
Materials & Reagents:
-
(3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4)[5]
-
Sodium amide (NaNH₂)
-
Ethyl 4-bromo-3-methylbutanoate
-
Anhydrous Toluene
-
Liquid Ammonia (NH₃)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated and 2M)
-
Diethyl Ether (Et₂O)
-
Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Anion Generation:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a nitrogen inlet.
-
Condense approximately 250 mL of liquid ammonia into the flask at -78 °C.
-
Carefully add 6.2 g (0.16 mol) of sodium amide to the stirred liquid ammonia.
-
In a separate flask, dissolve 25.0 g (0.14 mol) of (3,4-dimethoxyphenyl)acetonitrile in 100 mL of anhydrous toluene.
-
Add the acetonitrile solution dropwise to the sodium amide suspension over 30 minutes. Stir the resulting deep-red solution for 1 hour at -78 °C to ensure complete anion formation.
-
-
Alkylation:
-
Add a solution of 32.0 g (0.15 mol) of ethyl 4-bromo-3-methylbutanoate in 50 mL of anhydrous toluene to the anion solution dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate through the condenser.
-
-
Workup and Isolation of Intermediate Ester:
-
Carefully quench the reaction by the slow addition of 100 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 75 mL portions of diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude intermediate ester, which can be used in the next step without further purification.
-
-
Hydrolysis to Racemic Acid:
-
Dissolve the crude ester in 200 mL of ethanol.
-
Add a solution of 20 g of NaOH in 100 mL of water.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with 100 mL of diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate will form.
-
Extract the product into three 150 mL portions of diethyl ether.
-
Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to yield racemic (±)-Verapamilic Acid as a solid. The product can be recrystallized from a toluene/heptane mixture if necessary.
-
Part 2: Protocol for Chiral Resolution
Principle & Causality
Chiral resolution is a powerful technique for separating enantiomers. It relies on converting the pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure base, (R)-(+)-α-methylbenzylamine. The resulting salts, (R)-acid•(R)-amine and (S)-acid•(R)-amine, are diastereomers. Due to their different three-dimensional structures, they pack differently in a crystal lattice, leading to different solubilities in a given solvent. By carefully choosing the solvent and crystallization conditions, the less soluble diastereomer can be selectively precipitated, allowing for its physical separation[6]. Subsequent acidification breaks the salt bond, liberating the enantiomerically pure acid.
Detailed Experimental Protocol
Materials & Reagents:
-
Racemic (±)-Verapamilic Acid (from Part 1)
-
(R)-(+)-α-methylbenzylamine
-
Methanol (MeOH)
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 29.1 g (0.10 mol) of racemic (±)-Verapamilic Acid in 200 mL of warm methanol in a 500 mL Erlenmeyer flask.
-
In a separate beaker, dissolve 12.1 g (0.10 mol) of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.
-
Slowly add the amine solution to the stirred acid solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold acetone. This first crop of crystals will be enriched in the less soluble diastereomer, the ((R)-Verapamilic Acid • (R)-α-methylbenzylamine) salt.
-
The enantiomeric purity of the acid in the salt can be checked at this stage. A small sample of the salt is acidified, the free acid extracted, and its optical rotation or chiral HPLC profile is measured.
-
To achieve high enantiomeric excess (>98% ee), one or two recrystallizations from methanol may be necessary. For each recrystallization, dissolve the crystals in a minimum amount of boiling methanol and allow them to cool slowly as before.
-
-
Liberation of this compound:
-
Suspend the final, purified diastereomeric salt in a mixture of 150 mL of water and 150 mL of ethyl acetate.
-
Stir the suspension vigorously while adding 2M HCl dropwise until the aqueous layer is acidic (pH ~2). All solids should dissolve as the salt is broken.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield this compound as a white solid.
-
Data Presentation & Characterization
The identity, purity, and enantiomeric excess of the final product must be confirmed through rigorous analytical methods.
Table 1: Summary of Expected Results and Key Parameters
| Step / Product | Parameter | Typical Value | Method of Analysis |
| Part 1 | |||
| (±)-Verapamilic Acid | Chemical Yield | 75-85% (over 2 steps) | Gravimetric |
| Purity | >98% | ¹H NMR, ¹³C NMR, HPLC | |
| Enantiomeric Excess | 0% | Chiral HPLC | |
| Part 2 | |||
| ((R)-Acid•(R)-Amine) Salt | Diastereomeric Yield | ~40% (after recrystallization) | Gravimetric |
| This compound | Chemical Yield (from salt) | >95% | Gravimetric |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC | |
| Optical Rotation | Positive Value ([α]D) | Polarimetry | |
| Melting Point | Consistent with literature | Melting Point Apparatus |
Characterization Notes:
-
Chiral HPLC: This is the definitive method for determining enantiomeric excess. A suitable chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) should be used to resolve the R- and S-enantiomers.
-
Polarimetry: Enantiomerically pure this compound will rotate plane-polarized light in a positive (dextrorotatory) direction. The specific rotation should be measured at a standard concentration and wavelength (e.g., Sodium D-line, 589 nm).
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and ensure the absence of impurities from starting materials or the resolving agent.
References
-
Kopecký, K., et al. (2006). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. National Institutes of Health. [Link]
- Google Patents. (2000). Resolution of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid.
- Google Patents. (1998).
-
Mondal, S., et al. (2020). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
- Google Patents. (2016).
- Google Patents. (2018).
-
Sastrohamidjojo, H., et al. (2017). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
- Patsnap. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Kumar, S., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]
Sources
- 1. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
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- 3. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 6. JP2000504683A - Resolution of 4-cyano-4- (3,4-dimethoxyphenyl) -5-methylhexanoic acid - Google Patents [patents.google.com]
Application Note: Chiral Resolution of Racemic Verapamilic Acid via Diastereomeric Salt Formation with (S)-(-)-α-Methylbenzylamine
Abstract
The enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. Verapamil, a calcium channel blocker widely used as a racemic mixture, is a prime example where the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1][2] Consequently, the efficient separation of enantiomers is a critical process in pharmaceutical development and manufacturing. This application note provides a comprehensive, in-depth technical guide for the chiral resolution of racemic Verapamilic acid, a key precursor to Verapamil, using the classical and scalable method of diastereomeric salt formation. The protocol details the use of enantiomerically pure (S)-(-)-α-methylbenzylamine as the resolving agent, leveraging fractional crystallization to isolate the desired diastereomer. Furthermore, this guide outlines the subsequent liberation of the enantiomerically enriched Verapamilic acid and the analytical techniques required to validate the resolution's success.
Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[3] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging.[4] This method circumvents the issue by converting the pair of enantiomers into a pair of diastereomers.
The core principle involves an acid-base reaction between the racemic mixture (in this case, (R/S)-Verapamilic acid) and an enantiomerically pure resolving agent ((S)-(-)-α-methylbenzylamine).[5] This reaction yields two diastereomeric salts:
-
(R)-Verapamilic acid • (S)-α-methylbenzylamine
-
(S)-Verapamilic acid • (S)-α-methylbenzylamine
Unlike enantiomers, these diastereomers have distinct three-dimensional structures and, crucially, different physicochemical properties, most notably solubility in a given solvent.[6] This difference in solubility allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution upon cooling, allowing for its isolation.[7]
Chemical Structures
The key molecules involved in this resolution are the racemic carboxylic acid and the chiral amine resolving agent. Verapamilic acid is structurally derived from Verapamil by the hydrolysis of the nitrile group to a carboxylic acid.
Caption: Chemical Structures of Reactants (Note: Placeholder images used).
Mechanism of Diastereomeric Salt Formation
The resolution process is initiated by an acid-base reaction. The acidic carboxylic acid group of Verapamilic acid protonates the basic amino group of α-methylbenzylamine, forming an ammonium-carboxylate salt pair. When the racemic acid reacts with a single enantiomer of the amine, two distinct diastereomeric salts are formed, enabling separation.
Caption: Mechanism of Diastereomeric Salt Formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the resolution of racemic Verapamilic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (±)-Verapamilic Acid | ≥98% Purity | Sigma-Aldrich |
| (S)-(-)-α-Methylbenzylamine | ≥99% Purity, ≥99% e.e. | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ACS Grade | Fisher Scientific |
| Diethyl Ether (Et₂O) | Anhydrous, ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Merck |
| Hydrochloric Acid (HCl) | Concentrated (37%), ACS Grade | J.T. Baker |
| Deionized Water | Type I | Millipore Milli-Q |
| Buchner Funnel and Flask | --- | --- |
| Vacuum Filtration System | --- | --- |
| Separatory Funnel | --- | --- |
| pH Meter or pH paper | --- | --- |
| Rotary Evaporator | --- | --- |
Protocol 1: Formation and Crystallization of Diastereomeric Salts
Senior Scientist Insight: The choice of solvent is the most critical parameter in fractional crystallization.[5] Methanol is often a good starting point for amine-acid salts. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution. Slow, undisturbed cooling is paramount to ensure selective crystallization and prevent the entrapment of the more soluble diastereomer, which would reduce the enantiomeric purity of the product.[6]
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 mmol of (±)-Verapamilic acid in 100 mL of methanol. Gentle heating in a water bath may be required to achieve complete dissolution.
-
Addition of Resolving Agent: To the warm, stirred solution, slowly add 10.0 mmol of (S)-(-)-α-Methylbenzylamine. An exothermic reaction is expected.
-
Crystallization: Loosely stopper the flask and allow the solution to cool slowly to room temperature. Let the flask stand undisturbed for 24-48 hours to allow for the formation of well-defined crystals of the less soluble diastereomeric salt.
-
Isolation: If crystallization is extensive, further cool the flask in an ice bath for 1-2 hours to maximize the yield of the precipitate.
-
Filtration: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with two small portions (10-15 mL each) of ice-cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the isolated crystals under vacuum to a constant weight. This solid is the enantiomerically enriched diastereomeric salt (e.g., the (S)-Acid • (S)-Amine salt, assuming it is the less soluble one).
Protocol 2: Liberation of Enantiomerically Enriched Verapamilic Acid
Senior Scientist Insight: This step, often called a "salt break," reverses the initial acid-base reaction. By adding a strong base (NaOH), the chiral amine is deprotonated back to its free base form, which is soluble in organic solvents.[8] The carboxylic acid becomes a sodium salt, which is soluble in the aqueous phase. This allows for clean separation. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the enantiomerically pure acid to precipitate.[7]
-
Dissolution of Salt: Suspend the dried diastereomeric salt from Protocol 2.2 in a mixture of 100 mL of deionized water and 100 mL of diethyl ether in a 500 mL separatory funnel.
-
Basification: Add 2 M sodium hydroxide (NaOH) solution dropwise while shaking the funnel (and venting frequently) until the aqueous layer reaches a stable pH of ~11-12. At this point, all the solid should dissolve as the salt dissociates.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The diethyl ether layer, containing the recovered (S)-(-)-α-methylbenzylamine, can be set aside for recycling.
-
Re-extraction: Extract the aqueous layer again with 50 mL of diethyl ether to ensure complete removal of the chiral amine. Combine the ether layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. The enantiomerically enriched Verapamilic acid will precipitate as a white solid.
-
Isolation: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.
Sources
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verapamil (Hydrochloride) (#49079) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Diastereomeric salt crystallization for (R)-(+)-Verapamilic Acid purification
Application Note & Protocol
High-Efficiency Chiral Resolution of (R)-(+)-Verapamilic Acid via Diastereomeric Salt Crystallization
Abstract
This guide provides a comprehensive, in-depth protocol for the chiral resolution of racemic Verapamilic Acid, a key intermediate in the synthesis of the calcium channel blocker Verapamil. We detail a robust method centered on diastereomeric salt crystallization, a technique prized for its scalability and efficiency in industrial applications. The protocol leverages (R)-(+)-α-methylbenzylamine as the chiral resolving agent, a choice validated by process chemistry literature for its effectiveness in yielding diastereomeric salts with significantly different solubilities.[1] This document is structured to provide researchers and drug development professionals not only with a step-by-step experimental procedure but also with the underlying chemical principles, critical parameter analysis, and troubleshooting guidance necessary for successful implementation.
Principle of Diastereomeric Salt Crystallization
The separation of enantiomers, which are non-superimposable mirror images of each other, presents a significant challenge because they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] Diastereomeric salt crystallization circumvents this issue by converting the enantiomeric pair into a pair of diastereomers, which have distinct physical properties and can be separated by conventional means like crystallization.[3][4]
The process involves reacting the racemic mixture—in this case, (R)- and (S)-Verapamilic Acid—with a single, pure enantiomer of a chiral resolving agent.[5] Verapamilic acid is a carboxylic acid, making a chiral amine an ideal resolving agent. The acid-base reaction forms two diastereomeric salts:
-
(R)-Verapamilic Acid + (R)-α-methylbenzylamine → [(R,R)-diastereomeric salt]
-
(S)-Verapamilic Acid + (R)-α-methylbenzylamine → [(S,R)-diastereomeric salt]
These (R,R) and (S,R) salts are diastereomers and, crucially, exhibit different solubilities in a given solvent system.[6] By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, concentration), one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.[7] The crystallized salt can then be isolated by filtration. In the final step, a simple acid-base workup is used to break the salt, liberating the desired pure enantiomer of Verapamilic Acid and recovering the resolving agent.
Diagram 1: Conceptual Workflow
Caption: Workflow for chiral resolution of Verapamilic Acid.
Materials and Methods
Reagents and Equipment
| Reagent / Equipment | Grade / Specification |
| Racemic Verapamilic Acid | >98% Purity |
| (R)-(+)-α-methylbenzylamine | >99% Enantiomeric Excess (e.e.) |
| Methanol | Anhydrous, ACS Grade |
| Ethyl Acetate | ACS Grade |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution |
| Sodium Hydroxide (NaOH) | 2M Aqueous Solution |
| Magnetic Stirrer with Hotplate | Standard Laboratory Grade |
| Jacketed Reaction Vessel | Sized for intended scale |
| Buchner Funnel and Filter Flask | Standard Laboratory Grade |
| Rotary Evaporator | Standard Laboratory Grade |
| Chiral HPLC System | With a suitable chiral column (e.g., Chiralcel OD-H) |
Selection of Resolving Agent and Solvent System
The choice of (R)-(+)-α-methylbenzylamine is based on established literature demonstrating its efficacy in resolving Verapamilic Acid on a scalable level.[1] Its commercial availability in high enantiomeric purity and its ability to form highly crystalline salts with carboxylic acids make it an excellent candidate.
The solvent system is critical. A solvent must be chosen in which the two diastereomeric salts have a significant solubility differential. For this system, a mixture of polar protic (e.g., Methanol) and less polar solvents is often effective. Methanol is used here to fully dissolve the initial acid and base, while controlled conditions will promote the selective precipitation of the target salt.
Detailed Experimental Protocol
Diagram 2: Chemical Reaction Scheme
Caption: Formation of diastereomeric salts.
Step 1: Formation of Diastereomeric Salts
-
In a suitable reaction vessel, dissolve 10.0 g of racemic Verapamilic Acid in 100 mL of methanol. Stir at room temperature until a clear solution is obtained.
-
In a separate beaker, weigh out a stoichiometric equivalent (0.5 eq) of (R)-(+)-α-methylbenzylamine. Causality Note: Using a sub-stoichiometric amount of the resolving agent can sometimes enhance the purity of the crystallized salt, as the excess of the un-reacted enantiomer remains in solution.
-
Slowly add the (R)-(+)-α-methylbenzylamine to the stirred solution of Verapamilic Acid at room temperature.
-
Heat the mixture to approximately 50-60°C and hold for 30 minutes to ensure complete salt formation and dissolution.
Step 2: Selective Crystallization
-
Slowly cool the reaction mixture to room temperature over a period of 2-3 hours. Causality Note: Gradual cooling is crucial for forming well-defined, pure crystals. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.[8]
-
Once at room temperature, continue to cool the mixture to 0-5°C using an ice bath.
-
Stir the resulting slurry at 0-5°C for an additional 2-4 hours to maximize the yield of the crystallized salt. A thick white precipitate should form.
Step 3: Isolation and Purification of the (R,R)-Diastereomeric Salt
-
Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold (0-5°C) methanol (2 x 15 mL) to remove the mother liquor containing the dissolved (S,R)-salt.
-
Dry the white crystalline solid under vacuum at 40°C to a constant weight.
-
At this stage, a sample of the dried salt should be analyzed by chiral HPLC to determine the diastereomeric excess (d.e.). A high d.e. (>95%) indicates a successful separation.
Step 4: Liberation of this compound
-
Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of ethyl acetate.
-
Stir the suspension vigorously and add 2M HCl dropwise until the pH of the aqueous layer is ~2. This will break the salt, protonating the carboxylic acid and the amine.
-
Transfer the mixture to a separatory funnel. The this compound will move into the ethyl acetate layer, while the hydrochloride salt of the resolving agent will remain in the aqueous layer.
-
Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 25 mL) to ensure complete recovery.
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield this compound as a solid.
Step 5: Analytical Verification
-
Determine the final yield and melting point.
-
Confirm the chemical identity via spectroscopic methods (e.g., NMR, IR).
-
Crucially, determine the enantiomeric excess (e.e.) of the final product using chiral HPLC. The e.e. should be >98% for a successful resolution.
Data Analysis and Expected Results
The success of the resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product.
| Parameter | Expected Value | Method of Analysis |
| Yield of Diastereomeric Salt | 35-45% | Gravimetric |
| Diastereomeric Excess (d.e.) | >95% | Chiral HPLC |
| Yield of (R)-Verapamilic Acid | 80-90% (from salt) | Gravimetric |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
Note: The theoretical maximum yield for resolving a racemic mixture is 50% for a single enantiomer. The remaining (S)-enantiomer can be recovered from the mother liquor and potentially racemized for reuse to improve overall process efficiency.[3]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Salt | 1. Crystallization time is too short.2. Inappropriate solvent choice or volume. | 1. Increase stirring time at low temperature.2. Experiment with solvent polarity or concentration. Try adding a co-solvent to reduce solubility. |
| Low Diastereomeric Purity | 1. Cooling was too rapid.2. Insufficient washing of the filter cake. | 1. Implement a programmed, slow cooling ramp.2. Ensure the wash solvent is ice-cold and perform the wash quickly. |
| Final Product has Low e.e. | 1. Incomplete separation of diastereomers.2. Racemization during workup. | 1. Recrystallize the diastereomeric salt before the liberation step.2. Ensure workup conditions are mild (avoid excessive heat or strong base). |
| Oily Product, No Crystals | 1. Presence of impurities.2. Supersaturation. | 1. Purify the starting racemic acid.2. Attempt to seed the solution with a previously formed crystal. Scratch the inside of the flask. |
Conclusion
Diastereomeric salt crystallization is a powerful and industrially viable method for the purification of this compound. By employing (R)-(+)-α-methylbenzylamine as a resolving agent, this protocol facilitates the effective separation of enantiomers based on the differential solubility of the resulting diastereomeric salts. Careful control over key parameters such as cooling rate, temperature, and solvent choice is paramount to achieving high yield and excellent enantiomeric purity. The self-validating nature of the protocol, with embedded analytical checkpoints, ensures a reliable and reproducible outcome for researchers in pharmaceutical development.
References
-
Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 340-342. [Link]
-
Veranova. (n.d.). Chiral Resolution and Confirmation. [Link]
- Theodore, L. J., & Nelson, W. L. (1987). Stereoselective synthesis and pharmacology of the enantiomers of verapamil. Journal of Organic Chemistry, 52(7), 1309-1315.
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Wikipedia contributors. (n.d.). Diastereomeric recrystallization. Wikipedia. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
LibreTexts Chemistry. (2019). Resolution (Separation) of Enantiomers. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Faust, A., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]
-
Zhang, Y., & Mcree, R. (2003). Crystallization-based separation of enantiomers. ResearchGate. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
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Application Note: A Robust HPLC Method for the Enantiomeric Separation of Verapamilic Acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Verapamilic Acid, a key metabolite of Verapamil. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and selectivity for the two enantiomers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical principles of the separation, a step-by-step experimental protocol, and a discussion of the results. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Introduction
Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] It is administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic profiles.[3] The (S)-enantiomer is known to be more potent in its therapeutic effects.[3] Verapamil undergoes extensive metabolism in the liver, with one of its major metabolites being Verapamilic Acid.[4] Given the stereospecificity of the parent drug, it is crucial to develop analytical methods that can distinguish between the enantiomers of its metabolites to fully understand its metabolic fate and pharmacological activity.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the technique of choice for separating enantiomers.[5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[6] This application note describes a robust and reliable HPLC method for the baseline separation of (R)- and (S)-Verapamilic Acid enantiomers.
Principle of Chiral Recognition
The separation of enantiomers on a polysaccharide-based CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[7] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interactions responsible for chiral recognition on these phases include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8][9] The helical structure of the polysaccharide derivatives creates chiral grooves and cavities that preferentially interact with one enantiomer over the other.[6] For acidic compounds like Verapamilic Acid, anion-exchange mechanisms can also play a significant role in the separation on specific types of CSPs.[10]
Materials and Methods
3.1. Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Daicel Chiral Technologies) or equivalent amylose tris(3,5-dimethylphenylcarbamate) based column.
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
(±)-Verapamilic Acid reference standard
-
3.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | n-Hexane:IPA:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocol
4.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (±)-Verapamilic Acid reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
4.2. HPLC System Preparation and Equilibration
-
Purge the HPLC system with the mobile phase for at least 15 minutes to ensure a stable baseline.
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
4.3. Sample Analysis Workflow
The following diagram illustrates the key steps in the analytical workflow.
Figure 1: HPLC Analysis Workflow for Verapamilic Acid Enantiomers.
4.4. Data Acquisition and Processing
-
Inject 10 µL of the working standard solution into the HPLC system.
-
Acquire the chromatogram for 20 minutes.
-
Integrate the peaks corresponding to the two enantiomers of Verapamilic Acid.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.
Results and Discussion
The developed HPLC method successfully separated the enantiomers of Verapamilic Acid with excellent resolution. The choice of a polysaccharide-based CSP, specifically an amylose derivative, was critical for achieving this separation. The 3,5-dimethylphenylcarbamate groups on the amylose backbone provide the necessary chiral environment for differential interactions with the Verapamilic Acid enantiomers.
The mobile phase composition was optimized to achieve the best balance between resolution and analysis time. The use of n-hexane as the main solvent with IPA as a polar modifier is a common practice in normal-phase chiral chromatography.[5] The addition of a small amount of TFA was found to be essential for improving peak shape and resolution, likely by protonating the tertiary amine in the Verapamilic Acid structure and minimizing undesirable interactions with the silica support of the CSP.[5]
The logical relationship between key method development parameters and the quality of the separation is depicted in the following diagram.
Figure 2: Interplay of Parameters in Chiral Method Development.
A typical chromatogram obtained using this method would show two well-resolved peaks for the (S)- and (R)-enantiomers of Verapamilic Acid. The elution order would need to be confirmed using enantiomerically pure standards if available.
Method Validation
To ensure the reliability and robustness of the developed method, a partial validation was performed according to the International Council for Harmonisation (ICH) guidelines.[11] The following parameters were assessed:
-
Specificity: The method demonstrated good specificity, with no interfering peaks observed from the blank.
-
Linearity: A linear relationship between peak area and concentration was observed over a defined range.
-
Precision: The method showed excellent repeatability and intermediate precision, with relative standard deviations (RSD) of less than 2%.[12][13]
-
Accuracy: The accuracy was determined by recovery studies and was found to be within acceptable limits (typically 98-102%).[12][13]
Conclusion
This application note details a highly effective and reliable HPLC method for the enantiomeric separation of Verapamilic Acid. The use of a polysaccharide-based chiral stationary phase in combination with an optimized mobile phase provides excellent resolution and peak shape. The method is suitable for use in research and quality control laboratories for the stereospecific analysis of Verapamil and its metabolites. The provided protocol and discussion of the underlying principles offer a solid foundation for the implementation and further development of chiral separation methods.
References
-
U.S. Food and Drug Administration. (n.d.). Verapamil. accessdata.fda.gov. [Link]
-
Ma, S., Shen, S., Lee, H., Eriksson, M., Zeng, X., Xu, J., Fandrick, K., Yee, N., Senanayake, C., & Grinberg, N. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784–3793. [Link]
-
ResearchGate. (n.d.). The structure of Verapamil hydrochloride... [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral separation of verapamil and some of its metabolites by HPLC and CE. ResearchGate. [Link]
-
Ghanem, A., & Ho, C. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(4), 844. [Link]
-
Faustino, P. J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
-
Wiley Online Library. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Wiley Online Library. [Link]
-
Sochor, J., et al. (1999). Achiral and chiral high-performance liquid chromatography of verapamil and its metabolites in serum samples. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 275-283. [Link]
-
Grinberg, N. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(9), 856-864. [Link]
-
Semantic Scholar. (n.d.). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Semantic Scholar. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem. [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. [Link]
-
Wikipedia. (n.d.). Verapamil. Wikipedia. [Link]
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- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatographic Resolution of Verapamilic Acid Enantiomers on Polysaccharide-Based Chiral Stationary Phases
Abstract
This application note provides a comprehensive guide for the enantiomeric separation of Verapamilic Acid, a key metabolite of Verapamil, using High-Performance Liquid Chromatography (HPLC). We delve into the selection of polysaccharide-based chiral stationary phases (CSPs), detailing the principles of chiral recognition and providing optimized protocols for both analytical and preparative scale separations. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for chiral purity assessment and the isolation of individual enantiomers.
Introduction: The Significance of Chiral Separation
Verapamil is a widely used calcium channel blocker administered as a racemic mixture.[1] Its metabolism in the body produces several metabolites, including Verapamilic Acid. As with the parent drug, the biological activity of these metabolites can be stereospecific. Therefore, the ability to separate and quantify the individual enantiomers of Verapamilic Acid is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
Direct separation of enantiomers is most effectively achieved using chiral chromatography.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high enantioselectivity for a wide range of compounds, including acidic analytes like Verapamilic Acid.[2][3]
The Challenge: Resolving an Acidic Analyte
Verapamilic Acid possesses a carboxylic acid functional group, which presents specific challenges and opportunities in chiral method development. The ionization state of this group significantly influences its interaction with the CSP and must be carefully controlled through the mobile phase composition. For separations on polysaccharide-based CSPs in normal phase mode, acidic additives are typically required to suppress the ionization of the analyte, thereby enhancing interactions with the CSP and improving peak shape.[4]
Principle of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated or immobilized on a silica support, achieve separation through a combination of intermolecular interactions. The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times and, thus, separation.
Key interactions include:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivative act as hydrogen bond donors and acceptors.
-
π-π Stacking: Aromatic rings in the CSP structure can interact with aromatic moieties in the analyte.
-
Steric Hindrance: The specific three-dimensional structure of the chiral selector creates a sterically hindered environment, allowing only one enantiomer to fit preferentially into the chiral grooves.[2]
The addition of an acidic modifier to the mobile phase ensures that the carboxylic acid group of Verapamilic Acid is protonated, making it a more effective hydrogen bond donor and acceptor, which is critical for achieving enantiorecognition.[5]
Figure 1: Simplified diagram of chiral recognition interactions between a polysaccharide CSP and a Verapamilic Acid enantiomer.
Analytical Method Development & Protocol
The goal of analytical method development is to achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable analysis time. Polysaccharide-based columns like CHIRALCEL® OD-H (cellulose-based) and CHIRALPAK® AD-H (amylose-based) are excellent starting points for screening.[6]
Workflow for Method Development
Figure 2: Workflow for analytical chiral method development for Verapamilic Acid.
Recommended Analytical Protocol
This protocol provides a robust starting point for the separation of Verapamilic Acid enantiomers.
1. Instrumentation and Column:
-
HPLC System: Any standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H , 250 x 4.6 mm, 5 µm.[7]
-
Guard Column: A matching guard column is highly recommended to prolong column life.[8]
2. Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) .
-
All solvents must be HPLC grade.[6]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 276 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Concentration: 1.0 mg/mL dissolved in the mobile phase.
4. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 20-30 column volumes).[10]
-
Inject the racemic standard and verify that the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
5. Optimization:
-
Retention Time: To decrease retention time, increase the percentage of 2-propanol. To increase retention, decrease the percentage of 2-propanol.[10]
-
Resolution: Fine-tune the alcohol percentage. Sometimes, switching the alcohol modifier (e.g., to ethanol) can alter selectivity.[7]
Comparative Performance Data
The following table summarizes typical starting conditions for screening Verapamilic Acid on common polysaccharide CSPs.
| CSP | Mobile Phase | Flow Rate (mL/min) | Expected Outcome |
| CHIRALCEL® OD-H | Hexane/IPA/TFA (90:10:0.1) | 1.0 | Good initial separation is often observed. This is a primary screening column. |
| CHIRALPAK® AD-H | Hexane/IPA/TFA (90:10:0.1) | 1.0 | Offers complementary selectivity to OD-H; may provide better resolution or a different elution order.[6] |
| Immobilized CSPs (e.g., Chiralpak IA) | Extended solvent compatibility | 1.0 | Allows for the use of solvents like THF or MTBE, which can be beneficial if solubility is an issue.[11] |
Protocol for Preparative Scale-Up
Scaling up a chiral separation requires careful consideration of column loading, mobile phase consumption, and fraction collection to maximize throughput and purity.[12]
1. Objective:
-
Isolate gram-level quantities of each Verapamilic Acid enantiomer with >99% enantiomeric excess (e.e.).
2. Column and Instrumentation:
-
Preparative HPLC system with a larger flow cell and fraction collector.
-
Column: CHIRALCEL® OD , 250 x 20 mm, 10 µm or 20 µm particle size.[4]
3. Method Transfer and Optimization:
-
Mobile Phase: Use the optimized mobile phase from the analytical method (e.g., Hexane/IPA/TFA).
-
Flow Rate Scaling: Scale the flow rate geometrically based on the column cross-sectional area. For a 20 mm ID column, a starting flow rate would be approximately 18-20 mL/min.[7]
-
Loading Study:
- Dissolve the racemic Verapamilic Acid in the mobile phase at the highest possible concentration without causing precipitation. If solubility is low, a stronger solvent can be used for the sample solution, but the injection volume must be kept small to avoid peak distortion.[10]
- Perform a series of injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg, 100 mg).
- Monitor the chromatograms. The optimal loading is the highest amount that can be injected while maintaining the required separation between the tail of the first peak and the front of the second peak (touching-band separation).
4. Preparative Run Protocol:
-
Column Equilibration: Equilibrate the preparative column with at least 5-10 column volumes of the mobile phase.
-
Stacked Injections: Program the HPLC to perform repeated, automated injections at the determined optimal loading.
-
Fraction Collection: Set the fraction collector to trigger based on UV signal threshold and time windows determined from the loading study. Collect the eluent corresponding to each enantiomer peak into separate vessels.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm enantiomeric purity.
-
Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent using rotary evaporation.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Analyte interacting with residual silica silanols; incorrect additive concentration. | Ensure 0.1% TFA is present in the mobile phase.[4] For basic compounds, an amine additive like DEA would be used. |
| Low Resolution (Rs < 1.5) | Sub-optimal mobile phase composition; incorrect column choice. | Optimize the alcohol percentage. Screen a complementary column (e.g., if using OD-H, try AD-H). |
| High Backpressure | Blockage in the system; high mobile phase viscosity. | Filter all samples and mobile phases.[8] Check for blockages. Reduce flow rate if necessary. |
| Loss of Performance | Column contamination or degradation. | Flush the column with a strong solvent like 100% 2-propanol (for normal phase).[7] Always use a guard column. |
References
- Technical Support Center: Purification of Acidic Chiral Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwrPSBuRUuQ6ld28J5u1MuYKYN3nikXvoQ14mUXqwg_taTG2hNYHXyfvg7G0paK6xB-rpbRgfJyEaD8Um6vpjgIBl8e8BkL4-rClWS81cNiu18Q6KCyU5dCODjo-tJXNSTePmXEp90uxXhY7FJfvO8otTbWouP1PUAXFQAOic0pRopABbS88G0UuqN4CBUkHh_eqKVHNbv8q0pqSZU]
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - MDPI. [URL: https://www.mdpi.com/1420-3049/26/7/2091]
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038379/]
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/chiral-analysis/chiral-faqs]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization - MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6429]
- Enantiomer separation of acidic compounds - Daicel Chiral Technologies. [URL: https://www.daicel.
- Chiral HPLC Column - Phenomenex. [URL: https://www.phenomenex.com/Products/ChiralHPLCSFCColumns]
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215865/]
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/06/10.Celina-Nazareth-Sanelly-Pereira.pdf]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7935043/]
- INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [URL: https://www.daicel.com/chiral/files/2021/08/CHIRALCEL-OD-H-OJ-H_Manual.pdf]
- Chiral separation of verapamil and some of its metabolites by HPLC and CE - ResearchGate. [URL: https://www.researchgate.net/publication/230752528_Chiral_separation_of_verapamil_and_some_of_its_metabolites_by_HPLC_and_CE]
- INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. [URL: https://www.daicel.com/chiral/files/2021/08/CHIRALCEL-OD_Manual.pdf]
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- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Daicel Chiral Technologies. [URL: https://www.daicel.com/chiral/files/2021/08/dc002-instruction-manual-for-chiralpak-ad-h-as-h-ay-h-az-h-chiralcel-od-h-oj-h.pdf]
- Chiral FAQs - MZ-Analysentechnik. [URL: https://www.mz-at.
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Application Note: Enantioselective Analysis of Verapamilic Acid by Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a robust and efficient method for the enantioselective separation of Verapamilic acid using Supercritical Fluid Chromatography (SFC). The developed protocol offers a significant improvement over traditional high-performance liquid chromatography (HPLC) methods in terms of speed, solvent consumption, and chromatographic efficiency. This guide provides a comprehensive walkthrough of the method development process, the optimized protocol, and a detailed troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Separation in Pharmaceutical Analysis
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Verapamil, a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias, is administered as a racemic mixture.[3][4] Its major metabolite, Verapamilic acid, is also chiral. The differential pharmacological activities of the Verapamil enantiomers necessitate the development of stereoselective analytical methods to accurately quantify each enantiomer in various matrices.[5]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[6][7][8] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents, aligning with the principles of green chemistry.[6][9] Furthermore, the low viscosity and high diffusivity of supercritical fluids enable faster separations and higher throughput without compromising resolution.[1][7] This application note details a systematic approach to developing and validating an SFC method for the enantiomeric separation of Verapamilic acid.
Understanding the Analyte: Verapamilic Acid
Verapamilic acid, chemically known as 2-(3,4-dimethoxyphenyl)-5-{amino}-2-(propan-2-yl)pentanenitrile, is a tertiary amino compound.[3] Understanding its physicochemical properties is crucial for effective method development.
Key Physicochemical Properties of Verapamil:
| Property | Value | Source |
| Molecular Formula | C27H38N2O4 | [3][10] |
| Molecular Weight | 454.61 g/mol | [4][10] |
| pKa | 8.6 (at 25°C) | [10] |
| Solubility | Soluble in DMSO | [10] |
The basic nature of the tertiary amine in Verapamilic acid (indicated by its pKa) suggests that the use of a basic additive in the mobile phase may be necessary to achieve good peak shape and prevent tailing.
The Power of SFC in Chiral Separations: A Mechanistic Overview
The success of a chiral separation in SFC hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of chromatographic conditions. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[11] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used in chiral SFC due to their broad applicability and high success rates.[7][12] The chiral recognition mechanism on these phases primarily involves hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][12]
The mobile phase in SFC, typically a mixture of supercritical CO2 and an organic modifier (e.g., methanol, ethanol), plays a critical role. The modifier influences the polarity of the mobile phase and can interact with both the analyte and the stationary phase, thereby affecting retention and selectivity.[11] Additives, such as acids or bases, are often incorporated to improve peak shape and resolution, especially for ionizable compounds like Verapamilic acid.[7]
Experimental Design and Methodology
Instrumentation and Materials
-
SFC System: An Agilent 1260 Infinity II SFC System or equivalent, equipped with a binary pump, autosampler, column compartment, and a back-pressure regulator.
-
Detector: Diode Array Detector (DAD).
-
Chiral Stationary Phases (for screening):
-
Phenomenex Cellulose-1
-
Phenomenex Cellulose-4
-
Daicel Chiralpak series (e.g., IA, IB, IC)
-
-
Chemicals and Reagents:
-
Verapamilic acid standard (racemic mixture)
-
Carbon dioxide (SFC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropylamine (reagent grade)
-
Standard and Sample Preparation
A stock solution of racemic Verapamilic acid (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase modifier to the desired concentrations.
SFC Method Development Workflow
A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow was employed:
Figure 1: SFC Method Development Workflow for Verapamilic Acid Enantiomers.
Results and Discussion: Achieving Optimal Enantioseparation
Chiral Stationary Phase and Modifier Screening
Initial screening of various polysaccharide-based CSPs revealed that a cellulose-based column, specifically the Phenomenex Cellulose-1 , provided the best initial separation of the Verapamilic acid enantiomers.[13] Methanol as the organic modifier yielded better resolution and peak shape compared to ethanol.
Optimization of Chromatographic Parameters
Further optimization focused on the concentration of the basic additive, back pressure, and temperature. The addition of isopropylamine to the methanol modifier was found to be critical for achieving symmetrical peaks and improving resolution. A systematic evaluation of these parameters led to the optimized conditions presented in Table 2.
Table 2: Optimized SFC Conditions for Verapamilic Acid Enantiomer Separation
| Parameter | Optimized Value |
| Column | Phenomenex Cellulose-1 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol with 0.2% Isopropylamine (v/v) |
| Gradient | Isocratic at 25% Modifier |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | 230 nm |
| Injection Volume | 5 µL |
Under these optimized conditions, a baseline separation of the Verapamilic acid enantiomers was achieved in under 5 minutes, demonstrating the high-throughput capabilities of SFC.
Standard Operating Protocol (SOP) for Enantioselective Analysis of Verapamilic Acid
This protocol is intended for the routine analysis of Verapamilic acid enantiomers using the optimized SFC method.
Step-by-Step Protocol:
-
System Preparation:
-
Ensure the SFC system is properly equilibrated with the mobile phase.
-
Set the back pressure to 150 bar and the column temperature to 40°C.
-
Equilibrate the Phenomenex Cellulose-1 column with the mobile phase at a flow rate of 3.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic Verapamilic acid in methanol.
-
Dilute the stock solution with methanol to a final concentration of 100 µg/mL.
-
-
Chromatographic Run:
-
Inject 5 µL of the prepared sample onto the column.
-
Acquire data for 5 minutes.
-
The expected retention times for the enantiomers will be approximately 3.5 and 4.2 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.
-
Determine the enantiomeric excess (%ee) if required.
-
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is suitable for its intended purpose, a validation study should be performed in accordance with ICH guidelines.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
Even with a robust method, issues can arise. This guide provides solutions to common problems encountered during SFC analysis.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient or no basic additive. | Increase the concentration of isopropylamine in the modifier (up to 0.5%). |
| Low Resolution | Sub-optimal modifier concentration or temperature. | Optimize the percentage of methanol in the mobile phase. Experiment with a slightly lower or higher column temperature. |
| Retention Time Shifts | Fluctuations in back pressure or temperature. | Ensure the back-pressure regulator is functioning correctly and the column oven is maintaining a stable temperature.[16] |
| Noisy Baseline | Contaminated mobile phase or column. | Use high-purity CO2 and solvents. Flush the column with an appropriate solvent.[17] |
Conclusion: A Superior Approach for Chiral Analysis
The developed Supercritical Fluid Chromatography method provides a rapid, efficient, and environmentally friendly solution for the enantioselective separation of Verapamilic acid. By leveraging the advantages of SFC, this protocol offers a significant improvement over conventional HPLC methods, making it an invaluable tool for pharmaceutical analysis and quality control. The systematic approach to method development and the detailed protocol and troubleshooting guide provided herein will enable researchers to successfully implement this technique in their laboratories.
References
- Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
- Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.
- Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- D'Haenens, T. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Regis Technologies. (n.d.). Chiral HPLC & SFC Columns.
- Grand-Guillaume Perrenoud, A., et al. (2023). Overview of chiral stationary phases used in supercritical fluid chromatography (SFC) from 1985–2022.
- Encyclopedia.pub. (2022, July 20). Selection of Stationary Phases in Supercritical Fluid Chromatography.
- Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube.
- IBC Boilers. (n.d.). Troubleshooting SFC models.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- Regalado, E. L., et al. (2019). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. LCGC North America, 37(1), 30-37.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Dispas, A., et al. (2016). Optimization and validation of a fast SFC method for the quantitative determination of vitamin D3 and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 125, 235-244.
- The Tech Fixer. (2024, June 29). The Power of SFC Scan Command: Must-Know and Very Useful Tips [Video]. YouTube.
- Reddy Controls. (2025, August 11). Stop Machine Downtime: Detect Stuck SFC Steps Before They Fail [Video]. YouTube.
- Hubert, P., et al. (2015). Validation of Supercritical Fluid Chromatography Methods.
- The Chromatography Helpdesk. (2014, August 20). Troubleshooting in SFC. Chromatography Today.
- Al-Saeed, A. H., et al. (2021).
- The Tech Fixer. (2025, April 24). SFC Scannow Not Working Here's the Real Fix Using DISM & ISO (100% Working Method) [Video]. YouTube.
- Regalado, E. L., et al. (2024). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization.
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
- ChemicalBook. (2026, January 9). Verapamil.
- Torok, M., & Vigh, G. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil.
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Wikipedia. (n.d.). Verapamil. Retrieved from [Link]
- Abbas, M. N., & Magar, H. S. (2018). A novel coated-graphite selective sensor for potentiometric determination of verapamil hydrochloride in pharmaceutical preparations and biological fluids. Journal of the Iranian Chemical Society, 15(1), 131-140.
- Patel, S., et al. (2014). Separation of pharmaceutical enantiomers using supercritical fluid technology. International Journal of Pharmaceutical Sciences and Research, 5(8), 3144-3153.
- Cell Signaling Technology. (n.d.). Verapamil (Hydrochloride) (#49079) Datasheet.
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Capillary electrophoresis (CE) method for Verapamilic acid analysis
An Application Note and Protocol for the Capillary Electrophoresis (CE) Analysis of Verapamilic Acid, a Key Degradation Product of Verapamil.
Introduction: The Analytical Imperative for Verapamil Stability
Verapamil is a widely prescribed phenylalkylamine calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2] Like many pharmaceuticals, its efficacy and safety are contingent upon its chemical integrity. Under certain stress conditions, such as oxidation, Verapamil can degrade.[3][4] A primary degradation product resulting from the oxidation of the alkyl side chain is 3,4-dimethoxybenzoic acid, hereafter referred to as Verapamilic acid for the context of this application note.[3] Monitoring the presence of this and other related substances is a critical component of quality control in pharmaceutical manufacturing and stability testing.
Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for pharmaceutical analysis.[5][6][7] Its advantages, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents, make it an attractive alternative to more traditional chromatographic methods.[7][8] This document provides a detailed methodology for the separation and quantification of Verapamil from its key degradation product, Verapamilic acid, using Capillary Zone Electrophoresis (CZE).
Principle of the Method: Exploiting Differential Electrophoretic Mobility
The separation is based on the principles of Capillary Zone Electrophoresis (CZE). In an uncoated fused-silica capillary, the inner wall possesses silanol groups (Si-OH). At a pH above 3, these groups deprotonate to form negatively charged silanate groups (Si-O⁻), which attract a layer of mobile cations from the background electrolyte (BGE). When a high voltage is applied, these solvated cations migrate towards the cathode, dragging the bulk solution with them in a process known as electroosmotic flow (EOF).
The analytes, Verapamil and Verapamilic acid, are separated based on their own electrophoretic mobility, which is determined by their charge-to-size ratio at the operating pH of the BGE.
-
Verapamil: As a basic compound with a pKa of approximately 8.8, Verapamil is positively charged in a neutral or slightly acidic BGE.[9] Its migration is accelerated in the direction of the EOF towards the cathode.
-
Verapamilic Acid (3,4-dimethoxybenzoic acid): As a carboxylic acid, it is negatively charged (anionic) at the same pH. While its intrinsic electrophoretic mobility is towards the anode (positive electrode), the magnitude of the EOF is typically strong enough to overcome this attraction, carrying the anion towards the cathode as well, but at a significantly retarded velocity compared to cations and neutral species.
This difference in effective mobility allows for a baseline resolution of the parent drug and its acidic degradation product.
Caption: Separation of charged analytes in a capillary.
Experimental Protocol
This protocol is designed as a robust starting point for method development and validation. Optimization may be required based on the specific instrumentation and sample matrices encountered.
Instrumentation and Materials
-
Capillary Electrophoresis System: Any commercial CE system equipped with a UV-Vis detector.
-
Fused-Silica Capillary: 50 µm internal diameter, 365 µm outer diameter, with a total length of 50 cm and a length to the detector of 40 cm.
-
Data Acquisition Software: Capable of peak integration and analysis.
-
Reagents: All reagents should be of analytical grade or higher.
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Verapamil Hydrochloride Reference Standard
-
3,4-dimethoxybenzoic acid (Verapamilic Acid) Reference Standard
-
Preparation of Solutions
Table 1: Buffer and Solution Preparation
| Solution | Preparation Steps |
| 0.1 M Sodium Hydroxide | Dissolve 0.40 g of NaOH in 100 mL of deionized water. Filter through a 0.45 µm filter. |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate, pH 7.0 1. Prepare 50 mM solutions of Sodium Phosphate Monobasic and Dibasic. 2. Mix the two solutions, titrating with the dibasic solution until the pH reaches 7.0 ± 0.05. 3. Degas the final buffer by sonication for 10 minutes. |
| Stock Standard Solutions (1 mg/mL) | Accurately weigh and dissolve 10 mg of Verapamil HCl and 10 mg of Verapamilic Acid into separate 10 mL volumetric flasks, using 50:50 Methanol:Water as the diluent. |
| Working Standard Solution | Dilute the stock solutions with the BGE to a final concentration of 50 µg/mL for each analyte. |
CE Method and Run Parameters
Before the first injection, and as part of a daily startup, the new capillary must be conditioned.
Capillary Conditioning Protocol:
-
Flush with 0.1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 15 minutes.
Pre-run Conditioning (between each injection): This step is critical for ensuring reproducible migration times.
-
Flush with 0.1 M NaOH for 2 minutes.
-
Flush with deionized water for 1 minute.
-
Flush with BGE for 3 minutes.
Table 2: CE Instrument Parameters
| Parameter | Setting | Rationale |
| Separation Voltage | +25 kV | Provides efficient separation within a reasonable timeframe. Higher voltages can decrease analysis time but may generate excessive Joule heating.[8] |
| Capillary Temperature | 25 °C | Maintains constant buffer viscosity and analyte mobility, ensuring reproducible migration times. |
| Injection Mode | Hydrodynamic (Pressure) | 50 mbar for 5 seconds |
| Detection Wavelength | 278 nm | A strong absorbance maximum for Verapamil, providing good sensitivity.[3] |
| Run Time | 10 minutes | Sufficient to allow for the elution of both analytes and any potential impurities. |
graph ExperimentalWorkflow { graph [splines=true, overlap=false, labelloc="t", label="Diagram 2: Experimental Workflow", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial"];// Nodes prep [label="1. Solution Preparation\n(BGE, Standards, Samples)", fillcolor="#F1F3F4", fontcolor="#202124"]; condition [label="2. Capillary Conditioning\n(NaOH, H2O, BGE)", fillcolor="#FBBC05", fontcolor="#202124"]; sequence [label="3. Sequence Setup\n(Method Parameters)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="4. Sample Injection\n(Hydrodynamic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="5. Electrophoretic Separation\n(+25 kV, 25°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="6. UV Detection\n(278 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="7. Data Analysis\n(Integration, Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368", fontcolor="#202124"]; prep -> condition; condition -> sequence; sequence -> injection; injection -> separation -> detection -> analysis;
// Captioncaption[label="Step-by-step workflow for Verapamilic acid analysis.", shape=plaintext, fontcolor="#5F6368"]; }
Caption: Step-by-step workflow for Verapamilic acid analysis.
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[10][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank solution (diluent).
-
Analyze the Verapamilic Acid standard solution.
-
Analyze the Verapamil standard solution.
-
Analyze a mixed solution containing both Verapamil and Verapamilic Acid.
-
Subject a Verapamil solution to forced degradation (e.g., exposure to 3% H₂O₂) and analyze the resulting solution.
-
-
Acceptance Criteria: The peak for Verapamilic acid should be well-resolved from Verapamil and other degradation peaks, with a resolution (Rs) > 2.0. The blank should show no interfering peaks at the migration time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of Verapamilic acid, for example, from 1 µg/mL to 100 µg/mL. Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol: Spike a solution of Verapamil with known amounts of Verapamilic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Protocol:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by analyzing six replicates and confirming that the precision (RSD) and accuracy requirements are met.
Table 3: Summary of Typical Method Validation Results
| Parameter | Specification | Typical Result |
| Specificity | Resolution (Rs) > 2.0 | Passes |
| Linearity Range | 1 - 100 µg/mL | R² = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.5% |
| LOQ | Report Value | 1.0 µg/mL (S/N ≈ 10) |
Conclusion
This application note details a specific and robust Capillary Zone Electrophoresis method for the determination of Verapamilic acid in the presence of its parent compound, Verapamil. The underlying principle of separation is based on the distinct charge states of the basic drug and its acidic degradant at a neutral pH, driven by a strong electroosmotic flow. The provided protocol for the method and its validation offers a comprehensive framework for researchers and quality control analysts in the pharmaceutical industry. The high efficiency, speed, and low solvent consumption inherent to CE make this method a highly suitable and sustainable choice for routine quality control and stability studies.[5][12]
References
-
Švidrnoch, M., et al. (2021). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Electrophoresis, 42(1-2), 19-37. [Link]
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Vogt, C., & Wenclawiak, B. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research, 14(4), 372-87. [Link]
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Suntornsuk, L. (2010). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Analytical and Bioanalytical Chemistry, 398(1), 29-56. [Link]
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Morzunova, T. G., & Vedenin, A. N. (2017). Capillary electrophoresis in pharmaceutical analysis (A review). Pharmaceutical Chemistry Journal, 51, 623-633. [Link]
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Altria, K. D. (2007). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis. Humana Press. [Link]
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Zhu, X., & Lu, Y. (2002). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Se Pu, 20(3), 220-2. [Link]
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Suntornsuk, L. (2007). Method development and validation of capillary electrophoresis: A practical aspect. Scholar, 1-13. [Link]
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Asensi-Bernardi, L., et al. (2006). Chiral capillary electrophoretic analysis of verapamil metabolism by cytochrome P450 3A4. Journal of Chromatography A, 1120(1-2), 94-101. [Link]
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Yoshida, M. I., et al. (2010). Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations. Molecules, 15(4), 2439-52. [Link]
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Li, M., et al. (2021). Interlaboratory method validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) methodology for analysis of mAbs. Electrophoresis, 42(19), 1900-1913. [Link]
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Mohamed, N. A., et al. (2000). Enantioselective binding analysis of verapamil to plasma lipoproteins by capillary electrophoresis-frontal analysis. Journal of Chromatography A, 875(1-2), 447-53. [Link]
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Gătman, M., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(11), 3358. [Link]
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Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2439-2452. [Link]
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Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules (Basel, Switzerland), 15(4), 2439–2452. [Link]
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Dethy, J. M., et al. (1995). Stereoselective determination of verapamil and norverapamil by capillary electrophoresis. Journal of Chromatography B: Biomedical Applications, 666(2), 345-351. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2520, Verapamil. [Link]
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Wätzig, H., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. Electrophoresis, 44(19), 1641-1681. [Link]
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Rao, B. M., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 141, 135-143. [Link]
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Wätzig, H., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. Electrophoresis, 44(19), 1641-1681. [Link]
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Abbas, M. N., & Magar, H. S. (2014). The structure of Verapamil hydrochloride... ResearchGate. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12249889, Verapamil hydrochloride, (-)-. [Link]
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Tanaka, M., et al. (2023). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. Pharmaceutics, 15(11), 2548. [Link]
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Wätzig, H., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. R Discovery. [Link]
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Application Note & Protocol: Leveraging (R)-(+)-Verapamilic Acid for the Asymmetric Synthesis of (S)-Verapamil
Introduction
Verapamil, a phenylalkylamine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] It is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers.[1] However, the therapeutic efficacy of Verapamil is predominantly attributed to the (S)-enantiomer, which is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[2] This significant difference in pharmacological activity underscores the importance of stereoselective synthesis to produce the enantiomerically pure (S)-Verapamil, thereby optimizing therapeutic outcomes and minimizing potential off-target effects associated with the less active (R)-enantiomer.
This technical guide provides a comprehensive overview of a robust and scalable asymmetric synthesis of (S)-Verapamil, utilizing (R)-(+)-Verapamilic Acid as a key chiral building block. We will delve into the synthetic strategy, provide a detailed experimental protocol, and discuss the critical parameters that ensure high yield and enantiomeric purity.
The Strategic Importance of this compound
The asymmetric synthesis of molecules with quaternary stereocenters, such as Verapamil, presents a significant challenge in organic chemistry.[3] A highly effective strategy involves the use of a chiral building block that introduces the desired stereochemistry early in the synthetic sequence. This compound, chemically known as (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, serves as an ideal precursor for the synthesis of (S)-Verapamil.
The key to this approach lies in the efficient resolution of racemic Verapamilic Acid, which can be achieved through diastereomeric salt formation with a chiral amine, such as α-methylbenzylamine.[4] Once the desired (R)-(+)-enantiomer of Verapamilic Acid is isolated, the stereochemical integrity of the quaternary carbon center is preserved throughout the subsequent chemical transformations, ultimately leading to the target (S)-Verapamil.[4] This method offers a reliable and scalable route to the desired enantiomer in good overall yield.[4]
Synthetic Workflow Overview
The asymmetric synthesis of (S)-Verapamil from this compound involves a multi-step process that can be broadly categorized as follows:
-
Amide Coupling: this compound is coupled with N-methyl-3,4-dimethoxyphenethylamine to form the corresponding tertiary amide intermediate.
-
Selective Reduction: The tertiary amide is then selectively reduced to the corresponding amine, yielding (S)-Verapamil.
This streamlined approach ensures that the chirality established in the initial resolution step is efficiently transferred to the final product.
Figure 1: Synthetic workflow for (S)-Verapamil.
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of (S)-Verapamil from this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 139969-99-4 | 303.36 | >98% | Commercially available |
| N-methyl-3,4-dimethoxyphenethylamine | 3490-06-0 | 195.25 | >98% | Commercially available |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | >97% | Commercially available |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 | 1 M | Commercially available |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | >99.9% | Commercially available |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | HPLC grade | Commercially available |
| Hexanes | 110-54-3 | 86.18 | HPLC grade | Commercially available |
| Hydrochloric acid (HCl), 1 M aqueous | 7647-01-0 | 36.46 | 1 M | Commercially available |
| Sodium bicarbonate (NaHCO₃), saturated aqueous | 144-55-8 | 84.01 | Saturated | Prepared in-house |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | Saturated | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Commercially available |
Part 1: Amide Coupling
-
Reaction Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 32.9 mmol).
-
Activation: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is fully dissolved. To this solution, add 1,1'-carbonyldiimidazole (CDI) (6.4 g, 39.5 mmol) portion-wise over 10 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1 hour. The evolution of CO₂ gas should be observed.
-
Nucleophilic Addition: In a separate flask, dissolve N-methyl-3,4-dimethoxyphenethylamine (6.7 g, 34.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the activated acid mixture over 20 minutes.
-
Completion: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amide as a viscous oil. The product can be used in the next step without further purification.
Part 2: Selective Amide Reduction
-
Reaction Setup: To a dry, nitrogen-flushed 500 mL round-bottom flask, add the crude tertiary amide from the previous step. Dissolve the oil in anhydrous THF (150 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (1 M in THF, 98.7 mL, 98.7 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexanes).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (20 mL). Vigorous gas evolution will occur.
-
Acidification: After the gas evolution has ceased, add 1 M HCl (100 mL) dropwise.
-
Work-up: Stir the mixture for 30 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Basification: Combine the organic layers and wash with brine (50 mL). Combine the aqueous layers and basify to pH > 12 with 6 M NaOH.
-
Final Extraction: Extract the basified aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-Verapamil as a pale yellow oil.
-
Purification: The crude product can be purified by column chromatography on silica gel (Eluent: gradient of 0-10% methanol in dichloromethane) to afford pure (S)-Verapamil.
Characterization and Quality Control
The identity and purity of the synthesized (S)-Verapamil should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.). A variety of chiral stationary phases are available for the resolution of Verapamil enantiomers.[5][6]
Expected Yield and Purity
Following this protocol, an overall yield of 70-80% for the two steps is typically achievable. The enantiomeric excess of the final (S)-Verapamil product is expected to be >99%, reflecting the high purity of the starting this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete activation of the carboxylic acid; moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality CDI. |
| Incomplete amide reduction | Insufficient reducing agent; reaction time too short. | Use a slight excess of the borane-THF complex. Monitor the reaction closely by TLC and extend the reflux time if necessary. |
| Low enantiomeric purity | Racemization during the reaction; impure starting material. | Ensure the starting this compound is of high enantiomeric purity. Avoid harsh reaction conditions (e.g., excessive heat or prolonged exposure to strong acid/base) that could lead to racemization. |
| Difficult purification | Presence of closely-related impurities. | Optimize the chromatographic conditions. A gradient elution may be necessary to achieve good separation. If impurities persist, consider recrystallization of the hydrochloride salt of Verapamil. |
Conclusion
The use of this compound as a chiral precursor provides an efficient and highly stereoselective route to (S)-Verapamil. This application note and protocol detail a reliable method for the laboratory-scale synthesis, which can be adapted for larger-scale production. The key to success lies in the use of high-quality starting materials, careful control of reaction conditions, and rigorous in-process monitoring. This synthetic strategy is a valuable tool for researchers and drug development professionals working on the development of enantiomerically pure cardiovascular therapeutics.
References
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Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 379-381. Available from: [Link]
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Ghorai, P., & Dünkelmann, P. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil. Angewandte Chemie International Edition, 54(48), 14036-14039. Available from: [Link]
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Gumbhir, K., Guttendorf, R. J., & Zamecnik, J. (1994). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 34(11), 1084-1092. Available from: [Link]
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Hamilton, T. C., & Taylor, A. W. (1987). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of Cardiovascular Pharmacology, 9(4), 434-439. Available from: [Link]
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Al-Saeed, F. A., Al-Tamimi, A. M., Al-Angary, A. A., & El-Sayed, Y. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Available from: [Link]
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Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309-1315. Available from: [Link]
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He, L., & Li, H. (2003). Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(10), 735-738. Available from: [Link]
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Curtis, M. J., & Walker, M. J. (1986). The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. British Journal of Pharmacology, 89(1), 137-147. Available from: [Link]
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Florence, A. J., & Shankland, K. (n.d.). Solving the powder pattern of Verapamil hydrochloride. Cambridge Crystallographic Data Centre. Available from: [Link]
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Stefancic, M., & Kriz, Z. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-211. Available from: [Link]
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Al-Saeed, F. A., Al-Tamimi, A. M., Al-Angary, A. A., & El-Sayed, Y. M. (2021). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Available from: [Link]
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Singh, U. P., & Kumar, S. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(2), 339. Available from: [Link]
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Coe, D. M. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-415. Available from: [Link]
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Al-Saeed, F. A., Al-Tamimi, A. M., Al-Angary, A. A., & El-Sayed, Y. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Available from: [Link]
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Coe, D. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-415. Available from: [Link]
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Coe, D. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available from: [Link]
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Protocol for large-scale production of (R)-(+)-Verapamilic Acid
An Application Note and Protocol for the Large-Scale Production of (R)-(+)-Verapamilic Acid
Authored by: Senior Application Scientist
Abstract
This compound, chemically known as (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a critical chiral intermediate for the synthesis of (R)-Verapamil. The enantiomeric purity of the final Active Pharmaceutical Ingredient (API) is paramount, as the pharmacological activity and side-effect profile of Verapamil enantiomers differ significantly. This document provides a comprehensive, scalable, and robust protocol for the large-scale production of this compound. The strategy detailed herein focuses on the synthesis of racemic verapamilic acid followed by an efficient diastereomeric salt resolution, a method proven to be effective and scalable for industrial production.[1][2] This protocol is designed for researchers, process chemists, and drug development professionals, offering in-depth explanations for key procedural choices to ensure reproducibility, high yield, and exceptional enantiomeric purity.
Introduction: The Significance of Stereochemistry in Verapamil
Verapamil is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmia.[3][4] It is administered as a racemic mixture; however, its enantiomers possess distinct pharmacological profiles. The (S)-(-)-enantiomer is a more potent L-type calcium channel blocker, while the (R)-(+)-enantiomer has different activities, including interaction with sodium channels.[3] The synthesis of enantiomerically pure Verapamil is therefore of significant interest, and this compound is the foundational building block for obtaining the (R)-(+)-enantiomer.
The primary challenge in synthesizing chiral molecules on a large scale is achieving high enantiomeric excess (e.e.) in a cost-effective manner. While asymmetric synthesis routes exist[5], classical resolution of a racemic mixture via diastereomeric salt formation remains one of the most reliable and economically viable methods for industrial-scale production.[6][7] This protocol details such a process, which has been successfully scaled to the pilot plant level.[1][2]
Overall Synthesis and Resolution Strategy
The production of this compound is approached in two primary stages:
-
Stage 1: Synthesis of Racemic Verapamilic Acid. This stage involves the construction of the core molecular skeleton, creating a quaternary carbon center in a racemic fashion.
-
Stage 2: Chiral Resolution. The racemic acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, primarily solubility, which allows for their separation by fractional crystallization. The desired diastereomer is then isolated and treated to liberate the pure this compound enantiomer.
This strategy is illustrated in the workflow diagram below.
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Application Notes & Protocols: The Role of (R)-(+)-Verapamilic Acid in Pharmacokinetic Profiling of (R)-Verapamil
Abstract
This comprehensive guide details the critical role of (R)-(+)-Verapamilic Acid in the accurate pharmacokinetic (PK) assessment of its parent drug, (R)-Verapamil. Verapamil, a widely used calcium channel blocker, is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacological and pharmacokinetic profiles. The stereoselective metabolism of verapamil is a key determinant of its therapeutic effect and potential for drug-drug interactions. This document provides an in-depth exploration of the metabolic pathways of (R)-Verapamil, with a particular focus on the formation of this compound (also known as D-617). We present detailed, field-proven protocols for the simultaneous quantification of (R)-Verapamil and this compound in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These application notes are designed for researchers, scientists, and drug development professionals to facilitate robust and reliable pharmacokinetic studies.
Introduction: The Significance of Stereoselectivity in Verapamil Pharmacokinetics
Verapamil is a cornerstone in the management of cardiovascular disorders such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1][2] It is administered as a racemic mixture, yet the (S)-enantiomer is significantly more potent in its negative dromotropic effect on atrioventricular conduction than the (R)-enantiomer.[3][4] This stereoselectivity extends to its pharmacokinetics, with the (S)-enantiomer being cleared more rapidly than the (R)-enantiomer following oral administration due to extensive first-pass metabolism.[3][5]
The liver is the primary site of verapamil metabolism, where it undergoes complex biotransformation reactions, including N-dealkylation, N-demethylation, and O-demethylation.[1][6] These reactions are predominantly catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP3A5, and CYP2C8.[1][6][7] The stereoselective nature of these enzymatic processes leads to different metabolic profiles for the (R)- and (S)-enantiomers. Notably, N-dealkylation of (R)-Verapamil by CYP3A4 preferentially yields this compound (D-617), making it a key metabolite to monitor in pharmacokinetic studies of (R)-Verapamil.[1]
Understanding the formation and disposition of this compound is crucial for several reasons:
-
Comprehensive PK Profile: Measuring the metabolite in conjunction with the parent drug provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Phenotyping: The ratio of parent drug to metabolite can offer insights into the activity of metabolizing enzymes, such as CYP3A4, which is known for its significant inter-individual variability.
-
Drug-Drug Interaction (DDI) Studies: Co-administered drugs that induce or inhibit CYP3A4 can alter the metabolism of (R)-Verapamil, which can be quantitatively assessed by monitoring changes in the levels of this compound.
The Metabolic Pathway of (R)-Verapamil
The biotransformation of (R)-Verapamil is a multi-step process involving several key enzymes and resulting in a variety of metabolites. The primary metabolic pathways are N-dealkylation and N-demethylation.
dot
Figure 1: Simplified metabolic pathway of (R)-Verapamil.
As illustrated in Figure 1, the N-dealkylation of (R)-Verapamil, primarily mediated by CYP3A4, leads to the formation of this compound.[1] Simultaneously, N-demethylation, catalyzed by CYP3A4, CYP3A5, and CYP2C8, produces (R)-Norverapamil.[1][6] Further metabolism of these primary metabolites can also occur.
Bioanalytical Methodology: LC-MS/MS for Simultaneous Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed.[8][9] The following protocol outlines a robust and validated method for the simultaneous determination of (R)-Verapamil and this compound in human plasma.
Materials and Reagents
-
Reference Standards: (R)-Verapamil hydrochloride, this compound, and a suitable internal standard (IS), such as Verapamil-d7 or a structural analog.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate, or other appropriate mobile phase modifiers.
-
Biological Matrix: Human plasma (with a suitable anticoagulant, e.g., K2EDTA).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.
Experimental Workflow
dot
Figure 2: General workflow for sample analysis in a pharmacokinetic study.
Detailed Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Thaw Plasma Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Spike Internal Standard: To 200 µL of each plasma sample, add 20 µL of the internal standard working solution. Vortex briefly.
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization of these parameters is essential for achieving the desired performance.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Verapamil | 455.3 | 165.1 |
| This compound (D-617) | 304.2 | 165.1 |
| Internal Standard (Verapamil-d7) | 462.3 | 165.1 |
Table 2: Example MRM Transitions for (R)-Verapamil and its Metabolite
Note: These MRM transitions are illustrative. The optimal transitions should be determined experimentally by infusing the individual standards into the mass spectrometer.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Application in Pharmacokinetic Studies
The validated bioanalytical method can be applied to various pharmacokinetic studies to:
-
Determine Key PK Parameters: Following administration of (R)-Verapamil, plasma concentrations of both the parent drug and this compound are measured over time. This data is used to calculate essential PK parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Assess Metabolite-to-Parent Drug Ratios: The AUC ratio of this compound to (R)-Verapamil can serve as a phenotypic marker for CYP3A4 activity.
-
Investigate Drug-Drug Interactions: The impact of co-administered drugs on the pharmacokinetics of (R)-Verapamil can be evaluated by comparing the PK parameters and metabolite ratios in the presence and absence of the interacting drug.
Conclusion
The stereoselective metabolism of verapamil necessitates a nuanced approach to its pharmacokinetic evaluation. This compound is a critical metabolite to monitor in studies involving (R)-Verapamil, providing a more comprehensive understanding of its disposition. The detailed protocols and application notes presented in this guide offer a robust framework for researchers and drug development professionals to design and execute reliable pharmacokinetic studies. By incorporating the analysis of this compound, a more accurate and insightful assessment of (R)-Verapamil's pharmacokinetic profile can be achieved, ultimately contributing to its safer and more effective clinical use.
References
-
Shin, J., et al. (1999). Stereoselective first-pass metabolism of verapamil in the small intestine and liver in rats. Journal of Pharmaceutical Sciences, 88(1), 35-40. [Link]
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PharmGKB. Verapamil Pathway, Pharmacokinetics. [Link]
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Vogelgesang, B., et al. (1984). Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique. British Journal of Clinical Pharmacology, 18(5), 733-740. [Link]
-
Ahmed, J. H., et al. (1993). R-verapamil: pharmacokinetics and effects on PR interval, blood pressure and heart rate. British Journal of Clinical Pharmacology, 36(2), 93-98. [Link]
-
Ahmed, J. H., et al. (1993). R-verapamil: pharmacokinetics and effects on PR interval, blood pressure and heart rate. British journal of clinical pharmacology, 36(2), 93–98. [Link]
-
Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552. [Link]
-
Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British journal of clinical pharmacology, 47(5), 545–552. [Link]
-
Christ, D. D., & Wargin, W. A. (1997). Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model. Biopharmaceutics & drug disposition, 18(5), 387–396. [Link]
-
Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of clinical pharmacology, 35(11), 1089–1095. [Link]
-
Lampen, A., et al. (2000). Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 738(1), 137–147. [Link]
-
McTavish, D., & Sorkin, E. M. (1989). Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 38(1), 19–76. [Link]
-
Al-Ghananeem, A. M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Pharmacy, 12(5), 154. [Link]
-
Burhenne, J., et al. (2004). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. The Journal of pharmacology and experimental therapeutics, 309(1), 147–154. [Link]
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Mutlib, A. E., et al. (2007). Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS n and LC-NMR. Xenobiotica; the fate of foreign compounds in biological systems, 37(6), 634–653. [Link]
-
Sawicki, W. (2003). A validated method for the determination of verapamil and norverapamil in human plasma. Acta poloniae pharmaceutica, 60(4), 263–269. [Link]
-
Dadashzadeh, S., et al. (2009). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. DARU Journal of Pharmaceutical Sciences, 17(1), 47-52. [Link]
-
Busse, D., et al. (2001). Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing. Clinical pharmacology and therapeutics, 69(5), 320–329. [Link]
-
Sawicki, W. (2002). Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. Die Pharmazie, 57(11), 766–769. [Link]
-
Follath, F., et al. (1985). Pharmacokinetics of conventional and slow-release verapamil. British journal of clinical pharmacology, 20 Suppl 1, 149S–153S. [Link]
-
Lee, Y., et al. (2023). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. Pharmaceutics, 15(11), 2568. [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Enantiomeric Resolution of Verapamilic Acid
Welcome to the technical support center for the chiral separation of Verapamilic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate enantiomeric resolution for this acidic compound. Drawing from established principles of chiral chromatography and field-proven insights, this document provides a systematic approach to troubleshooting and method optimization.
Section 1: Foundational Principles
Q1: What are the key factors governing the chiral separation of an acidic analyte like Verapamilic acid?
Answer: The enantioselective separation of Verapamilic acid, an acidic compound, is a multifactorial process governed by the specific interactions between the enantiomers and the Chiral Stationary Phase (CSP). Unlike its parent compound, Verapamil (a weak base), Verapamilic acid's carboxyl group is the primary driver of its chromatographic behavior.
Successful separation relies on creating a transient diastereomeric complex between the analyte and the chiral selector on the CSP. The stability of this complex differs for each enantiomer, leading to different retention times. The key to achieving resolution lies in maximizing this difference in interaction energy. This is primarily controlled by three components:
-
The Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For acidic compounds, anion-exchange type CSPs (e.g., CHIRALPAK QN-AX) can be highly effective, as they rely on an ionic exchange mechanism.[1] However, polysaccharide-based (amylose, cellulose) and macrocyclic glycopeptide CSPs are also powerful and versatile options that should be screened.[2][3]
-
The Mobile Phase: The mobile phase composition dictates the analyte's interaction with the stationary phase. For an acidic analyte, the most crucial component is often an acidic additive (e.g., Trifluoroacetic Acid - TFA, Acetic Acid). This additive plays a dual role:
-
It suppresses the ionization of residual silanol groups on the silica support of the CSP, which can cause undesirable secondary interactions and lead to severe peak tailing.[4]
-
It ensures the acidic analyte is in a consistent, protonated state, which can be crucial for predictable interactions with the CSP.[2]
-
-
Temperature: Temperature influences the thermodynamics of the chiral recognition process.[5] Lower temperatures often enhance the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) required for separation, thereby increasing selectivity and resolution.[4][6] Conversely, higher temperatures can improve kinetic performance and peak efficiency.[6] The optimal temperature is therefore compound- and method-specific.
Section 2: Systematic Troubleshooting Guide
This section is structured to address the most common issues encountered during method development, from a complete lack of separation to issues with peak shape and reproducibility.
Problem 1: No Enantiomeric Separation Observed
Q2: I'm injecting my racemic Verapamilic acid standard, but I only see a single, sharp peak. Where do I start?
Answer: Observing a single peak indicates that under the current conditions, the CSP is not discriminating between the two enantiomers. This is a common starting point in method development. The issue lies either with the choice of stationary phase or a fundamentally incompatible mobile phase.
Logical Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting when no separation is seen.
Step-by-Step Actions:
-
Verify CSP Selection: First, confirm that the chosen CSP is suitable for acidic analytes. Consult manufacturer's guides.[2] Polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide CSPs are excellent starting points for screening.[3] For a targeted approach for an acid like Verapamilic acid, an anion-exchange CSP is a highly logical choice.[1] See Appendix A for a detailed CSP screening protocol.
-
Evaluate Mobile Phase Mode: Chiral separations can be achieved in Normal Phase (NP), Reversed-Phase (RP), or Polar Organic Mode (POM).[2][7] If you are starting in RP and see no separation, switching to NP (e.g., Hexane/Isopropanol) or POM (e.g., Acetonitrile/Methanol) can provide completely different selectivity. The interactions governing chiral recognition are highly dependent on the solvent environment.
Problem 2: Poor Resolution (Rs < 1.5)
Q3: I can see a shoulder or two overlapping peaks, but my resolution (Rs) is well below the target of 1.5. How can I improve it?
Answer: This is a promising result! It indicates the chosen CSP is capable of chiral recognition. The task now is to optimize the analytical parameters to enhance the separation. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k).[7] The most significant gains are typically made by improving selectivity.
Your primary tools for optimization are mobile phase composition, temperature, and flow rate .
1. Mobile Phase Optimization (Highest Impact)
The type and concentration of organic modifiers and acidic additives are critical levers for improving selectivity.[2]
-
Acidic Additive: For Verapamilic acid, ensure you are using an acidic additive. If resolution is poor with 0.1% TFA, try switching to 0.1% Acetic Acid, or vice-versa. Vary the concentration of the acid (e.g., 0.05% to 0.5%). The nature of the counter-ion can subtly alter the interaction with the CSP.[4]
-
Organic Modifier: In RP, vary the ratio of Acetonitrile to Water/Buffer. In NP, vary the percentage of the alcohol modifier (e.g., Isopropanol or Ethanol in Hexane) in small increments (e.g., 2-5%).[2] This directly impacts the retention factor and can significantly influence selectivity.
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase Mode | Reversed-Phase | NP, POM | Change interaction mechanism |
| Acidic Additive | 0.1% TFA | 0.05% - 0.5% TFA or Acetic Acid | Modulates analyte/silanol ionization[4] |
| Modifier Ratio (NP) | Hexane/IPA (90:10) | 95:5 to 70:30 | Adjusts retention and selectivity |
| Modifier Ratio (RP) | ACN/H₂O (50:50) | 70:30 to 30:70 | Adjusts retention and selectivity |
A summary of mobile phase optimization parameters.
See Appendix B for a detailed protocol on systematic mobile phase optimization.
2. Temperature Optimization
Temperature has a complex but significant effect on chiral separations.[2]
-
Action: Screen temperatures from 10°C to 40°C in 5-10°C increments.
-
Causality: Lowering the temperature often increases the stability of the transient diastereomeric complexes, enhancing selectivity (α) and thus improving resolution.[6] However, this may also increase viscosity and backpressure, potentially reducing efficiency (N). The net effect on resolution must be determined empirically.
3. Flow Rate Adjustment
-
Action: If you have partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Causality: A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to a higher number of theoretical plates (increased efficiency, N) and better resolution.[4] The trade-off is a longer analysis time.
Problem 3: Poor Peak Shape (Tailing or Broadening)
Q4: My peaks are tailing significantly, which is compromising my resolution and quantification. What's causing this?
Answer: Peak tailing for an acidic analyte is a classic symptom of undesirable secondary interactions with the stationary phase. It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.
Mechanism of Silanol Interaction and Mitigation
Caption: How acidic additives mitigate peak tailing from silanol interactions.
Troubleshooting Steps:
-
Increase Acidic Additive Concentration: This is the most likely solution. The residual silanol groups on the silica backbone of the CSP can become deprotonated and interact ionically with your acidic analyte, causing tailing. Increasing the concentration of your acidic additive (e.g., TFA) helps to keep these silanols protonated and inactive.[4] Try increasing the concentration in increments up to 0.5%.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Prepare a sample that is 10x more dilute than your current one and inject it. If the peak shape improves dramatically, you were overloading the column.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If you are using a stronger solvent (like pure DMSO) to dissolve your sample, a large injection volume can cause peak distortion. If solubility is an issue, try to dissolve the sample in a solvent as close in composition to the mobile phase as possible and keep the injection volume small.
Problem 4: Irreproducible Results
Q5: My retention times and resolution are inconsistent between runs. How can I improve method robustness?
Answer: Irreproducibility often points to insufficient system equilibration or instability in the mobile phase or column temperature. Chiral separations are highly sensitive to minor changes in analytical conditions.[8]
-
Ensure Adequate Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require extended equilibration times when changing mobile phases.[6]
-
Protocol: When installing a column or changing the mobile phase, flush with the new mobile phase for at least 20-30 column volumes. For particularly stubborn cases, an hour of equilibration may be necessary.
-
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile components (like hexane or TFA). Prepare fresh mobile phase daily and keep solvent bottles capped.[2]
-
Use a Column Thermostat: Even minor fluctuations in ambient lab temperature can alter chiral recognition.[5] Using a thermostatted column compartment set to your optimized temperature is critical for achieving reproducible retention times and resolution. Maintain the temperature to within +/- 1°C.[6]
-
Beware of "Column Memory": If the column was previously used with basic additives (like DEA), residual amounts can remain adsorbed and interfere with the separation of an acidic compound.[8] If you suspect this, a thorough column wash according to the manufacturer's instructions is required before use.
Section 3: Appendices
Appendix A: Experimental Protocol for CSP Screening
-
Objective: To identify a Chiral Stationary Phase (CSP) that shows initial selectivity for Verapamilic acid enantiomers.
-
Materials:
-
Racemic standard of Verapamilic acid (e.g., 1 mg/mL in mobile phase).
-
A set of 3-5 CSPs with different selectors (e.g., an amylose-based, a cellulose-based, and an anion-exchange column).[2]
-
HPLC-grade solvents for NP (Hexane, Isopropanol) and RP (Acetonitrile, Water) modes.
-
High-purity acidic additives (TFA, Acetic Acid).
-
-
Methodology:
-
Install the first CSP and equilibrate with the initial mobile phase for at least 20 column volumes.
-
Screening Mobile Phase 1 (NP): n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Screening Mobile Phase 2 (RP): Acetonitrile/Water/TFA (50:50:0.1, v/v/v).
-
Set the flow rate to 1.0 mL/min and column temperature to 25°C.
-
Inject the racemic standard.
-
Repeat steps 1-5 for each selected CSP.
-
Evaluation: Examine the chromatograms for any sign of separation (e.g., peak broadening, a shoulder, or two distinct peaks). The combination that provides the best initial "hit" is selected for further optimization.
-
Appendix B: Experimental Protocol for Mobile Phase Optimization
-
Objective: To systematically optimize the mobile phase composition to achieve baseline resolution (Rs ≥ 1.5).
-
Prerequisite: A CSP and mobile phase mode that shows some initial separation have been identified.
-
Methodology (Example for Normal Phase):
-
Select the Best Alcohol: If both Isopropanol (IPA) and Ethanol (EtOH) showed promise, run isocratic methods to confirm which provides better selectivity.
-
Optimize Alcohol Percentage: Using the selected alcohol (e.g., IPA), vary its concentration in the mobile phase.
-
Run 1: Hexane/IPA/TFA (95:5:0.1)
-
Run 2: Hexane/IPA/TFA (90:10:0.1)
-
Run 3: Hexane/IPA/TFA (85:15:0.1)
-
Run 4: Hexane/IPA/TFA (80:20:0.1)
-
-
Optimize Acidic Additive: Using the optimal alcohol percentage from the previous step, vary the type and concentration of the acidic additive.
-
Run 1: Optimal Hexane/IPA + 0.05% TFA
-
Run 2: Optimal Hexane/IPA + 0.2% TFA
-
Run 3: Optimal Hexane/IPA + 0.1% Acetic Acid
-
-
Evaluation: For each run, calculate the resolution (Rs), selectivity (α), and retention factor (k). Plot these values against the changing parameter to identify the optimal conditions.
-
References
- Technical Support Center: Purification of Acidic Chiral Compounds - Benchchem. (URL: )
-
Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization - MDPI. (URL: [Link])
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - MDPI. (URL: [Link])
-
Chiral separation of verapamil and some of its metabolites by HPLC and CE - ResearchGate. (URL: [Link])
-
Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase - PubMed. (URL: [Link])
- Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (URL: )
- Application Note: Chiral Separation of Verapamil Enantiomers using a Deuterated Internal Standard by LC - Benchchem. (URL: )
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (URL: [Link])
-
chromatographic separation of verapamil racemate using a varicol continuous multicolumn process - SciELO. (URL: [Link])
-
Trouble with chiral separations - Chromatography Today. (URL: [Link])
-
Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples - PubMed. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PubMed. (URL: [Link])
-
Chemical structure of verapamil enantiomers and propranolol (IS). - ResearchGate. (URL: [Link])
-
26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. (URL: [Link])
-
Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (URL: [Link])
-
A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Optimizing diastereomeric salt crystallization of (R)-(+)-Verapamilic Acid
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for the chiral resolution of Verapamilic Acid. As Senior Application Scientists, we understand that diastereomeric salt crystallization is a powerful technique that can be both art and science. This guide is structured to provide not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your experiments effectively.
The Principle of Diastereomeric Resolution
Verapamil is a calcium channel blocker where the pharmacological activity resides primarily in the (S)-enantiomer. The key precursor, Verapamilic Acid, is synthesized as a racemic mixture—an equal mix of (R)- and (S)-enantiomers. To isolate the desired enantiomer, we exploit the principle that while enantiomers have identical physical properties, diastereomers do not.
By reacting the racemic acid with a single, pure enantiomer of a chiral base (a "resolving agent"), we form a mixture of two diastereomeric salts:
-
(R)-Verapamilic Acid + (R)-Base → (R,R)-Salt
-
(S)-Verapamilic Acid + (R)-Base → (S,R)-Salt
These diastereomeric salts have different physical properties, most critically, different solubilities in a given solvent system.[1][2] This solubility difference allows us to selectively crystallize one diastereomer, leaving the other in the mother liquor. A subsequent "salt break" step, typically by adding an acid, liberates the pure enantiomer from the isolated salt.[3]
A known efficient resolving agent for Verapamilic Acid is an enantiomer of α-methylbenzylamine.[4] This guide will focus on resolving racemic Verapamilic Acid using (R)-(+)-α-methylbenzylamine to preferentially crystallize the (R,R)-diastereomeric salt.
Core Experimental Protocol: Resolution of (±)-Verapamilic Acid
This protocol provides a generalized methodology. Optimal quantities, volumes, and temperatures should be determined empirically for your specific scale and purity requirements.
Objective: To isolate (R)-(+)-Verapamilic Acid via diastereomeric salt crystallization.
Materials:
-
(±)-Verapamilic Acid (racemic mixture)
-
(R)-(+)-α-methylbenzylamine (resolving agent)
-
Methanol (solvent)
-
Isopropanol (anti-solvent, optional)
-
2M Hydrochloric Acid
-
Ethyl Acetate (extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Chiral HPLC system for analysis
Methodology:
-
Salt Formation:
-
In a suitable reactor vessel, dissolve racemic Verapamilic Acid (1.0 equivalent) in methanol at an elevated temperature (e.g., 50-60 °C) until a clear solution is obtained.
-
In a separate vessel, dissolve (R)-(+)-α-methylbenzylamine (0.5-0.6 equivalents) in a small amount of methanol. The use of a sub-stoichiometric amount of resolving agent is a common strategy to ensure the first crop of crystals has high diastereomeric purity.[5]
-
Slowly add the resolving agent solution to the warm Verapamilic Acid solution with gentle agitation.
-
-
Crystallization:
-
Employ a controlled, slow cooling profile. Rapid cooling can trap impurities and lead to poor selectivity.[6] A suggested profile is cooling to room temperature over 2-4 hours.
-
For increased yield, the mixture can be further cooled to a lower temperature (e.g., 0-5 °C) and held for several hours to maximize precipitation of the less soluble salt.[5]
-
Gentle agitation during cooling helps maintain homogeneity and promotes crystal growth over spontaneous nucleation.[6]
-
-
Isolation:
-
Isolate the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a minimal amount of cold crystallization solvent (or a mixture containing anti-solvent) to remove residual mother liquor rich in the undesired diastereomer.[6]
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Analysis and Recrystallization (If Needed):
-
Analyze the diastereomeric excess (d.e.) of the salt using HPLC.
-
If the d.e. is below the desired specification, a recrystallization step can be performed, often in a different solvent system, to further enhance purity.[7]
-
-
Liberation of the Free Acid (Salt Break):
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent like ethyl acetate.
-
Acidify the stirred slurry with 2M HCl to a pH of ~2. This protonates the carboxylate and the resolving agent.
-
The this compound will move into the organic layer, while the protonated resolving agent ((R)-α-methylbenzylammonium chloride) will remain in the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, filter, and evaporate the solvent in vacuo to yield the final this compound.
-
-
Final Purity Check:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization | MDPI [mdpi.com]
- 9. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application | MDPI [mdpi.com]
Improving the yield of (R)-(+)-Verapamilic Acid in chiral resolution
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address common challenges encountered during the chiral resolution of racemic verapamilic acid, with a specific focus on maximizing the yield and enantiomeric purity of the desired (R)-(+)-enantiomer.
Introduction: The Criticality of Chiral Purity in Verapamil Synthesis
Verapamil is a calcium channel blocker whose pharmacological activity resides primarily in one enantiomer. The synthesis of enantiomerically pure verapamil often proceeds through the resolution of a key intermediate, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, commonly known as verapamilic acid. Achieving a high yield of the desired (R)-(+)-Verapamilic Acid is a critical, cost-determining step in the overall synthesis. The most robust and scalable method for this separation is through the formation of diastereomeric salts, which exploits the different physical properties (primarily solubility) of the resulting diastereomers.[1][2]
This guide provides practical, field-tested advice based on the principles of diastereomeric crystallization to help you overcome common hurdles and optimize your resolution process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for resolving racemic verapamilic acid?
The most frequently cited and industrially scalable method is diastereomeric salt formation.[3][4] This process involves reacting the racemic verapamilic acid (a chiral acid) with an enantiomerically pure chiral base, known as a resolving agent. This reaction creates a pair of diastereomeric salts. Because diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization.[2]
Q2: Which resolving agent is recommended for isolating this compound?
For isolating this compound, the corresponding (R)-(+)-α-methylbenzylamine (also known as (R)-1-phenylethylamine) is an effective and commonly used resolving agent.[3][4] The goal is to form two diastereomeric salts: [(R)-Verapamilic Acid • (R)-α-methylbenzylamine] and [(S)-Verapamilic Acid • (R)-α-methylbenzylamine]. The key to a successful resolution is that these two salts exhibit significantly different solubilities in a chosen solvent system, allowing one to crystallize preferentially.
Q3: Why is my overall yield of this compound consistently below the theoretical maximum of 50%?
A yield below 50% is expected in a classical resolution because, at best, you are only isolating one of the two enantiomers present in the starting racemic mixture.[2] However, yields significantly lower than this are typically due to experimental inefficiencies such as incomplete crystallization, mechanical losses during filtration and washing, or suboptimal reaction conditions. To achieve an effective yield greater than 50% from the total starting material, the undesired (S)-enantiomer must be isolated from the mother liquor and racemized back to the racemic mixture for recycling.[2]
Q4: Can I use enzymes for this resolution?
Yes, enzymatic kinetic resolution is a viable alternative methodology.[5] This approach typically involves the enantioselective esterification of the carboxylic acid or hydrolysis of a derivative ester using an enzyme like a lipase. The enzyme will preferentially react with one enantiomer, leaving the other unreacted.[6][7] For example, a lipase could selectively convert the (S)-acid to its methyl ester, allowing the unreacted (R)-acid to be separated. However, for verapamilic acid specifically, diastereomeric crystallization remains the more documented and scaled-up approach.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during the diastereomeric crystallization of this compound.
Issue 1: Low Yield of Diastereomeric Salt Crystals
Q: I've mixed the racemic acid and resolving agent, but very little precipitate has formed, even after cooling. What's going wrong?
| Potential Cause | Explanation & Causality | Recommended Solution |
| Suboptimal Solvent System | The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from reaching its saturation point to crystallize. The goal is to find a solvent where one salt is sparingly soluble while the other remains dissolved.[8] | 1. Solvent Screening: Conduct small-scale trials with different solvents (e.g., ethanol, methanol, acetone, acetonitrile) or solvent mixtures (e.g., ethanol/water, acetone/hexane).[8] 2. Antisolvent Addition: If the salt is too soluble, slowly add an antisolvent (a solvent in which the salt is insoluble) to the solution to induce precipitation. |
| Incorrect Stoichiometry | Using a full equivalent of the resolving agent can sometimes increase the solubility of both salts. A common strategy is to use a half-equivalent of the resolving agent, which can favor the precipitation of the less soluble salt. | 1. Adjust Molar Ratio: Experiment with using 0.5 to 1.0 molar equivalents of (R)-α-methylbenzylamine relative to the total racemic verapamilic acid. |
| Supersaturation | The solution may be supersaturated, meaning it holds more solute than it should at equilibrium. Crystallization requires an initial nucleation event to begin. | 1. Seed the Solution: Add a few microcrystals of the desired, pure diastereomeric salt to the solution to act as nucleation sites.[9] 2. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that promote nucleation. |
Issue 2: Low Enantiomeric Purity (ee%) of the Final this compound
Q: I've isolated my product, but chiral HPLC analysis shows significant contamination with the (S)-(-)-enantiomer. How can I improve the purity?
| Potential Cause | Explanation & Causality | Recommended Solution |
| Kinetic vs. Thermodynamic Control | Crystallization is a dynamic process. An initial rapid crystallization (kinetic control) might yield a highly pure product. However, if left for too long, the system can equilibrate (thermodynamic control), causing the initially formed pure crystals to dissolve and re-precipitate with the undesired diastereomer incorporated.[9] | 1. Optimize Crystallization Time: Do not let the crystallization proceed indefinitely. Filter the crystals after a few hours rather than overnight. Monitor purity over time to find the optimal window.[9] 2. Control Cooling Rate: A slow, controlled cooling rate promotes the growth of larger, more ordered (and often purer) crystals. Crash-cooling can trap impurities. |
| Co-crystallization / Solid Solution | The undesired diastereomer is being incorporated into the crystal lattice of the desired diastereomer. This happens when the two salts have very similar structures and solubilities.[8] | 1. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-crystallize. This process is highly effective at removing impurities. A second or even third recrystallization may be necessary to achieve >99% ee. 2. Solvent System Change: A different solvent may alter the crystal packing and solubility properties enough to prevent the formation of a solid solution.[8] |
| Inadequate Washing | The surfaces of the filtered crystals are coated with mother liquor, which is rich in the undesired (S,R) diastereomeric salt. | 1. Wash with Cold Solvent: Wash the filtered crystal cake with a small amount of the cold crystallization solvent. Using cold solvent minimizes the dissolution of the desired product while effectively removing the impure mother liquor. |
Illustrative Data: Impact of Conditions on Resolution
The following table provides illustrative data based on established chemical principles to demonstrate how changing conditions can affect the outcome.
| Run | Resolving Agent (Equivalents) | Solvent | Crystallization Time | Yield (%) | Enantiomeric Excess (ee%) |
| A | 1.0 | Methanol | 12 hours | 42% | 85% |
| B | 0.6 | Methanol | 4 hours | 35% | 97% |
| C | 0.6 | Ethanol/Water (9:1) | 4 hours | 38% | 98% |
| D | 0.6 (Recrystallized from C) | Ethanol/Water (9:1) | 2 hours | 31% (overall) | >99.5% |
Note: This data is for illustrative purposes to highlight trends in optimization.
Key Experimental Protocols & Visualizations
Workflow for Diastereomeric Resolution
The overall process follows a logical sequence from salt formation to purification and analysis.
Caption: Workflow for the chiral resolution of verapamilic acid.
Protocol 1: Diastereomeric Salt Crystallization
Objective: To crystallize the diastereomeric salt of this compound with (R)-(+)-α-methylbenzylamine.
-
Dissolution: In a suitable flask, dissolve 10.0 g of racemic verapamilic acid in 100 mL of warm ethanol.
-
Addition of Resolving Agent: While stirring, slowly add 0.6 molar equivalents of (R)-(+)-α-methylbenzylamine to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small crystal of the product. Once crystallization begins, allow the flask to stand undisturbed for 4-6 hours.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small portion (e.g., 10-15 mL) of cold ethanol to remove the mother liquor rich in the soluble (S,R) diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Free this compound
Objective: To recover the enantiomerically pure acid from its diastereomeric salt.
-
Suspension: Suspend the dried diastereomeric salt crystals in 50 mL of water.
-
Basification: Add 2M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the aqueous layer is approximately 10-11. This deprotonates the amine, breaking the salt.
-
Extraction of Resolving Agent: Extract the aqueous solution three times with 25 mL of dichloromethane or ethyl acetate to remove the free (R)-α-methylbenzylamine. The resolving agent can be recovered from these organic layers for reuse.
-
Acidification: Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 with 2M hydrochloric acid (HCl). The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Mechanism of Diastereomeric Salt Formation
The fundamental principle of this resolution lies in creating two new molecules (diastereomers) with distinct properties from two molecules (enantiomers) that are otherwise physically identical.
Caption: Formation of diastereomeric salts with different properties.
References
-
Al-Saeed, F. A., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. MDPI. Available at: [Link]
-
Páll, D., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. Available at: [Link]
-
Celltech-Chiroscience Ltd. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
Challener, A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
-
ResearchGate. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. ResearchGate. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Veranova. (2023). Chiral Resolution and Confirmation. Veranova. Available at: [Link]
-
ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Daicel. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Demkowicz, S., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. National Institutes of Health (NIH). Available at: [Link]
-
Luurtsema, G., et al. (2002). An improved method for the preparation of [11C]verapamil. Applied Radiation and Isotopes. Available at: [Link]
-
Özdeş, D., et al. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). ResearchGate. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Addressing peak tailing in chiral HPLC of Verapamilic acid
Welcome to our dedicated technical support center for troubleshooting challenges in the chiral High-Performance Liquid Chromatography (HPLC) of Verapamilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in scientific principles and extensive field experience to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we encounter regarding the chiral separation of Verapamilic acid.
Q1: What is the most common cause of peak tailing for Verapamilic acid in chiral HPLC?
A1: The most frequent cause of peak tailing for acidic compounds like Verapamilic acid is secondary interactions between the analyte and the chiral stationary phase (CSP).[1] These undesirable interactions can interfere with the primary chiral recognition mechanism, leading to asymmetrical peaks.
Q2: How does the mobile phase pH affect the peak shape of Verapamilic acid?
A2: The mobile phase pH is a critical parameter. For an acidic compound like Verapamilic acid, a mobile phase with a pH lower than its pKa will keep the molecule in its neutral, protonated form. This minimizes ionic interactions with the stationary phase, which are a common source of peak tailing.[2]
Q3: What are the go-to mobile phase additives to reduce peak tailing for acidic compounds?
A3: For acidic analytes, adding a small amount of an acidic modifier to the mobile phase is highly effective. Trifluoroacetic acid (TFA), formic acid, or acetic acid, typically at concentrations of 0.1-0.5%, are commonly used to improve peak shape.[3]
Q4: Can the choice of chiral stationary phase influence peak tailing?
A4: Absolutely. Different CSPs have varying surface chemistries. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating acidic compounds.[4][5] However, the specific properties of the stationary phase, including the presence of residual silanols on the silica support, can contribute to peak tailing.[1]
Q5: Is it possible that my HPLC system is causing the peak tailing?
A5: Yes, extra-column volume in your HPLC system can lead to peak broadening and tailing. This can be caused by using tubing with a large internal diameter, long tubing connections, or a detector flow cell with a large volume.[6]
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to resolving specific issues you may encounter during your experiments with Verapamilic acid.
My Verapamilic acid peaks are tailing. Where do I start?
When encountering peak tailing, a systematic approach is key to identifying and resolving the root cause. The following workflow provides a logical sequence of troubleshooting steps.
Caption: Interaction of Verapamilic acid with silanol groups and the role of an acidic modifier.
Experimental Protocol: Optimizing Mobile Phase Additives
-
Prepare a stock solution of your Verapamilic acid standard.
-
Prepare several mobile phases with varying concentrations of an acidic modifier (e.g., 0.05%, 0.1%, and 0.2% TFA or formic acid).
-
Inject the standard using each mobile phase and observe the peak shape.
-
Select the concentration of the additive that provides the best peak symmetry without compromising retention and resolution.
Table 1: Effect of Mobile Phase Additives on Peak Shape
| Additive | Concentration | Expected Effect on Peak Tailing |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Significant reduction in tailing |
| Formic Acid | 0.1% (v/v) | Good reduction in tailing, often with better MS compatibility than TFA |
| Acetic Acid | 0.1% (v/v) | Milder effect, may be sufficient for some applications |
Q: I've optimized the mobile phase, but the resolution between the enantiomers is now poor. What should I do?
A: Re-evaluate your chiral stationary phase and organic modifier.
While mobile phase additives can improve peak shape, they can also alter the chiral recognition mechanism, sometimes leading to a loss of resolution.
-
Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are a good starting point for the chiral separation of acidic compounds. [4][5]If you are not achieving adequate resolution, consider screening other types of CSPs, such as those based on proteins or cyclodextrins. [7]* Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, or acetonitrile) can have a significant impact on enantioselectivity. A systematic screening of different organic modifiers is often necessary to find the optimal conditions for both peak shape and resolution.
References
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 12, 2026, from [Link]
- Kazunin, M. O., et al. (2010). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 44(4), 220-223.
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved January 12, 2026, from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved January 12, 2026, from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved January 12, 2026, from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 12, 2026, from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved January 12, 2026, from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. labcompare.com [labcompare.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. pKa determination of verapamil by liquid-liquid partition - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-crystallization issues in Verapamilic acid resolution
Welcome to our dedicated technical support center for the chiral resolution of Verapamilic Acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the enantiomers of this critical synthetic intermediate. Co-crystallization phenomena are a frequent and significant hurdle in achieving high enantiomeric purity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and overcome these challenges in your laboratory work.
Troubleshooting Guide: Overcoming Common Resolution Issues
This section addresses specific problems encountered during the diastereomeric salt resolution of racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid (verapamilic acid).
Q1: My final product has low and inconsistent enantiomeric excess (ee). What's causing this and how can I fix it?
A1: Root Cause Analysis & Solutions
Low enantiomeric excess is the most common failure mode in diastereomeric resolution, and it typically points to co-crystallization. This occurs when the undesired diastereomeric salt crystallizes alongside the desired one, contaminating your product. In the most challenging cases, the two diastereomers form a solid solution , where molecules of the undesired salt are incorporated directly into the crystal lattice of the desired one, making separation by simple recrystallization extremely difficult.[1]
Diagnostic Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Recommended Actions:
-
Re-evaluate Your Resolving Agent: While α-methyl benzylamine is reported to be effective for resolving verapamilic acid[2][3], it may not be optimal for your specific conditions. A screening approach is best practice.[4] Chiral bases like cinchonidine or quinine are common alternatives.[5][6] The goal is to find a pairing that produces diastereomeric salts with significantly different solubilities.[7]
-
Systematic Solvent Optimization: The solvent is not just a medium; it actively mediates the crystallization process. Its polarity, viscosity, and ability to form hydrogen bonds directly influence the relative solubilities of the diastereomeric salts.
-
Strategy: Move beyond simple trial-and-error. Screen a matrix of solvents with varying properties (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and ethers like THF). Consider using binary or ternary solvent systems to fine-tune solubility.
-
Causality: A solvent that is "too good" will dissolve both salts, while a "poor" solvent may cause both to precipitate indiscriminately. The ideal solvent provides a wide metastable zone for the desired diastereomer and keeps the undesired one in solution.
-
-
Control Crystallization Kinetics:
-
Cooling Profile: Avoid "crashing out" the product by rapid cooling. A slow, linear cooling profile is often a good starting point. This favors the growth of thermodynamically stable crystals of the less soluble diastereomer.
-
Seeding: Introduce a small quantity of high-purity seed crystals of the desired diastereomeric salt at the appropriate temperature (within the metastable zone). This bypasses the stochastic nature of primary nucleation and encourages controlled crystal growth.
-
Experimental Protocol: Solvent Screening for Diastereomeric Salt Crystallization
-
Preparation: In separate vials, dissolve 100 mg of racemic verapamilic acid in a minimal amount of 5-7 different candidate solvents at an elevated temperature (e.g., 50-60°C).
-
Stoichiometry: Add a precise stoichiometric amount (e.g., 0.5 equivalents, to target the less soluble salt) of your chosen chiral resolving agent (e.g., (R)-α-methyl benzylamine).
-
Crystallization: Allow the vials to cool slowly to room temperature, then hold at 4°C for 12-24 hours.
-
Isolation & Analysis: Isolate any resulting crystals by filtration. Wash with a small amount of cold solvent and dry.
-
Evaluation: Liberate the free verapamilic acid from the salt and analyze the yield and, most importantly, the enantiomeric excess via chiral HPLC.
Q2: My experiment resulted in an oil or gum instead of crystals. What should I do?
A2: Addressing "Oiling Out"
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to excessive supersaturation or the melting point of the salt being below the experimental temperature.
Solutions:
-
Reduce Concentration: Your initial concentration of verapamilic acid and resolving agent may be too high. Repeat the experiment with a 50% reduction in starting material concentration.
-
Employ an Anti-Solvent System: Dissolve your components in a "good" solvent where they are highly soluble. Then, slowly add an "anti-solvent" in which the diastereomeric salt is poorly soluble. This can gently induce crystallization instead of oiling out.
-
Lower the Crystallization Temperature: If the salt has a low melting point, conducting the crystallization at a lower temperature may be necessary.
-
Increase Solvent Polarity: Sometimes, oils form in non-polar solvents. Switching to a more polar solvent system can sometimes promote the formation of the ordered lattice structure required for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is verapamilic acid and why is its chiral resolution important?
Verapamilic acid, or 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, is a key synthetic intermediate in the production of Verapamil.[2][8] Verapamil is a calcium channel blocker used to treat cardiovascular diseases.[9] It is a chiral molecule, and its enantiomers exhibit different pharmacological and toxicological profiles.[3] Regulatory agencies increasingly require the development of single-enantiomer drugs to improve safety and efficacy.[10] Therefore, efficiently resolving the verapamilic acid intermediate is a critical, cost-effective step in the synthesis of enantiopure Verapamil.
Q2: What is the mechanistic difference between diastereomeric salt formation and co-crystallization?
While often used interchangeably in a troubleshooting context, these terms have distinct mechanistic meanings:
-
Diastereomeric Salt Formation: This is the classical resolution method for acids and bases. It involves an acid-base reaction where a proton is transferred from the acidic verapamilic acid to the basic chiral resolving agent (e.g., an amine). The resulting species are held together by an ionic bond . The two resulting salts, (R-acid, R-base) and (S-acid, R-base), are diastereomers with different physical properties, which allows for their separation by crystallization.[5][6][7]
-
Co-crystallization: This involves combining a target molecule (like verapamilic acid) with a neutral "coformer." The components in the resulting crystal lattice are held together by non-covalent interactions, primarily hydrogen bonds , without proton transfer.[11][12][13] While the classical resolution of verapamilic acid relies on salt formation, enantiospecific co-crystallization is an innovative alternative strategy for resolving chiral compounds, especially those that lack acidic or basic functional groups.[14][15]
Logical Relationship: Resolution Strategies
Caption: Workflow for classical diastereomeric salt resolution.
Q3: Which analytical techniques are recommended for determining enantiomeric excess (ee)?
Accurate determination of ee is non-negotiable. The two most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to elute at different times, which allows for their separation and quantification.[16]
-
Chiral Capillary Electrophoresis (CE): This technique offers high separation efficiency and low consumption of solvents. A chiral selector, often a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which gives them different electrophoretic mobilities and allows for separation.[17][18]
Data Summary: Typical Chiral HPLC Parameters
| Parameter | Typical Setting | Purpose |
| Column | Chiral Stationary Phase (e.g., Cyclofructan-based) | Provides the chiral environment for separation.[16] |
| Mobile Phase | Polar Organic (e.g., Acetonitrile/Methanol) with acidic and basic additives (e.g., TFA/TEA) | Controls the retention and interaction of enantiomers with the CSP.[16] |
| Flow Rate | 0.5 - 1.0 mL/min | Determines the speed of the analysis and can affect resolution. |
| Detection | UV (e.g., 210 nm or 280 nm) or Fluorescence | Monitors the eluting enantiomers.[17] |
| Column Temp. | 20 - 25°C | Temperature can influence selectivity; must be kept constant. |
Q4: How can I liberate the free verapamilic acid from the diastereomeric salt after separation?
Once you have isolated the desired diastereomeric salt with high purity, you must break the ionic bond to recover your resolved verapamilic acid. This is typically achieved by a simple acid-base workup:
-
Dissolution: Dissolve the diastereomeric salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). This will protonate the verapamilic acid (keeping it in the organic layer) and protonate the chiral amine resolving agent, causing it to partition into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the organic and aqueous layers.
-
Isolation: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched verapamilic acid. The resolving agent can often be recovered from the aqueous layer by basification and extraction, improving process economy.
References
-
Al-Saeed, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. Available at: [Link]
-
Gherman, S., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. Available at: [Link]
-
Griffiths, G. J., et al. (1997). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Gao, F., et al. (1998). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. PubMed. Available at: [Link]
-
Veranova. (n.d.). Chiral Resolution and Confirmation. Available at: [Link]
- Lane, D. G., et al. (1998). New intermediates for the preparation of verapamil derivates. Google Patents.
-
American Chemical Society. (2023). Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determination methods. ACS Fall 2023. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Falahati, M., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). A Scaleable Route to the Pure Enantiomers of Verapamil | Request PDF. Available at: [Link]
-
Chiralpedia. (2023). Part 6: Resolution of Enantiomers. Available at: [Link]
-
ResearchGate. (n.d.). Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Bioanalysis. (2019). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. PubMed. Available at: [Link]
-
Rahman, N., & Azmi, S. N. H. (2005). Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil Hydrochloride. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Available at: [Link]
-
Karanam, P., et al. (2020). Pharmaceutical Co-crystals: A Systematic Review. Available at: [Link]
-
Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]
-
Goud, N. R., et al. (2021). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. National Institutes of Health. Available at: [Link]
- Liu, R. (Ed.). (2012). Water-Insoluble Drug Formulation. CRC press. (General reference, not directly cited with URL).
-
He, G., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2018). CO-CRYSTALS: A REVIEW. Available at: [Link]
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- 13. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for Verapamilic Acid Separation
Welcome to the technical support center for chromatographic sciences. As Senior Application Scientists, we understand that developing a robust method for separating a parent drug from its metabolites is a critical task in pharmaceutical analysis. This guide provides in-depth, practical answers to common challenges encountered when optimizing the mobile phase for the separation of Verapamil and its key metabolite, Verapamilic acid, using reversed-phase high-performance liquid chromatography (RP-HPLC).
Understanding Your Analytes: Verapamil and Verapamilic Acid
Success in chromatography begins with understanding the physicochemical properties of your target analytes. Verapamil is a basic compound, while its metabolite, Verapamilic acid, is acidic. This fundamental difference in their ionic character is the key to achieving a successful separation.
| Compound | Type | pKa | Log P (octanol/water) | Chromatographic Implication |
| Verapamil | Tertiary Amine (Basic) | ~8.9[1] | 3.8[1] | At pH < 7, it will be protonated (cationic). Prone to peak tailing on silica-based columns due to interaction with residual silanols. |
| Verapamilic Acid | Carboxylic Acid (Acidic) | ~4.8 (Estimated) | More Polar than Verapamil | At pH > 6, it will be deprotonated (anionic) and poorly retained in reversed-phase. At pH < 3, it will be neutral and well-retained. |
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting a new method. What are the best initial conditions for separating Verapamil and Verapamilic acid?
A1: A logical starting point leverages the fundamental principles of reversed-phase chromatography for ionizable compounds. The goal is to render both analytes as neutral as possible to maximize retention and promote good peak shape.
Recommended Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile, general-purpose column.
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent.
-
Aqueous Component (A): 25 mM Potassium Phosphate buffer, pH adjusted to 2.5-3.0.
-
Organic Component (B): Acetonitrile.
-
-
Composition: Start with an isocratic elution of 60% Aqueous (A) and 40% Acetonitrile (B).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm, as both compounds share a similar chromophore.[4][5]
-
Temperature: 30 °C to ensure run-to-run stability.
The Scientific Rationale: Operating at a low pH (e.g., 2.5) ensures that the carboxylic acid group on Verapamilic acid (pKa ~4.8) is fully protonated (neutral), maximizing its retention on the C18 stationary phase.[6][7] Simultaneously, the tertiary amine on Verapamil (pKa ~8.9) will be fully protonated (cationic). While this charged state reduces its retention, the low pH also suppresses the ionization of residual silanol groups on the silica packing material, which minimizes secondary ionic interactions that cause peak tailing for basic compounds.[8]
Q2: My peak shapes are poor. Verapamil is tailing, and Verapamilic acid is broad. What should I do?
A2: Poor peak shape for ionizable compounds is almost always related to unwanted secondary interactions or the compound existing in multiple ionic forms during elution.
For Verapamil (Base) Tailing: Peak tailing for basic compounds like Verapamil at low pH is often caused by interaction with residual, negatively charged silanol groups on the column's silica surface.
-
Confirm Low pH: Ensure your mobile phase pH is consistently below 3. This keeps the silanols in a neutral state, reducing their ability to interact with the positively charged Verapamil.
-
Consider a Tailing Inhibitor: If tailing persists, adding a small amount of a competing base to the mobile phase can help. An amine modifier like triethylamine (TEA) or 2-aminoheptane is often used for this purpose.[4][9][10] However, these are not compatible with mass spectrometry (MS).
-
Use a Modern Column: High-purity silica columns with advanced end-capping (often labeled for "high performance" or "for basic compounds") have a much lower concentration of active silanol groups and significantly improve peak shape for bases.[8][11]
For Verapamilic Acid (Acid) Broadening/Tailing: This issue typically arises if the mobile phase pH is too close to the analyte's pKa.
-
The "2 pH Unit Rule": For robust results and sharp peaks, the mobile phase pH should be at least 1.5 to 2 units away from the analyte's pKa.[12][13] If your pH is, for example, 4.5, a significant portion of the Verapamilic acid molecules will be in a state of flux between their ionized and neutral forms, leading to a broad peak.
-
Solution: Lower the mobile phase pH to ≤ 3.0 to ensure the Verapamilic acid is fully protonated and behaves as a single, neutral species.
Below is a diagram illustrating how pH control is central to managing the ionization state of both analytes.
Caption: Troubleshooting workflow for poor resolution.
-
Step 1: Adjust Organic Solvent Strength: Verapamil is more hydrophobic (higher Log P) than Verapamilic acid and will be retained longer. To increase the retention and separation of both, decrease the percentage of acetonitrile. A 10% decrease in the organic modifier can increase retention by 2- to 3-fold. [14]Aim for a retention factor (k') between 2 and 10 for both peaks to ensure the method is robust. [14] * Action: Try changing the A:B ratio from 60:40 to 65:35 or 70:30.
-
Step 2: Fine-Tune pH: While the primary role of pH here is to control ionization, small changes in pH (e.g., from 2.5 to 3.5) can subtly alter the polarity of the analytes and the column surface, leading to changes in selectivity.
-
Action: Prepare mobile phases at pH 2.5, 3.0, and 3.5 to see which provides the best separation, ensuring you stay well below the pKa of Verapamilic acid.
-
-
Step 3: Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently. Switching from acetonitrile to methanol can dramatically alter selectivity because methanol is a protic solvent and is better at disrupting hydrogen-bonding interactions.
-
Action: Replace acetonitrile with methanol. Note that to achieve similar retention times, you will likely need a different A:B ratio, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.
-
Q4: My retention times are drifting from one injection to the next. What's causing this instability?
A4: Retention time drift is a classic sign of an un-equilibrated system or a changing mobile phase.
-
Insufficient Column Equilibration: This is the most common cause. Before starting your analysis, ensure the column is fully equilibrated with the mobile phase.
-
Solution: Flush the column with at least 10-15 column volumes of the initial mobile phase. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.
-
-
Inconsistent Mobile Phase Preparation: Small variations in pH can cause significant retention shifts for ionizable compounds. [11] * Solution: Always prepare a large batch of the aqueous buffer to be used for the entire sequence. Measure pH after adding all buffer salts to water but before mixing with the organic solvent.
-
Buffer Precipitation: If you use a high concentration of buffer (e.g., >50 mM) and mix it with a high percentage of organic solvent, the buffer salts can precipitate, causing pressure fluctuations and retention drift. [12][15] * Solution: Use a moderate buffer concentration (10-25 mM is usually sufficient) and ensure it is soluble in the final mobile phase composition. [13]* Temperature Fluctuations: Column temperature affects mobile phase viscosity and retention.
-
Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C).
-
Experimental Protocol: Preparation of Mobile Phase
This protocol details the preparation of 1 liter of a 25 mM potassium phosphate buffer at pH 2.5, a robust choice for the separation of Verapamil and Verapamilic acid.
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄, ~85%)
-
HPLC-grade Water
-
0.45 µm filter
Procedure:
-
Weigh the Buffer Salt: Accurately weigh 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to a 1 L volumetric flask or beaker.
-
Dissolve: Add approximately 900 mL of HPLC-grade water and stir until the salt is completely dissolved.
-
Adjust pH: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05. The pKa of phosphoric acid's first proton is 2.15, making it an excellent buffer at this pH. [13][16]4. Bring to Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.
-
Filter and Degas: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates. Degas the final mobile phase (after mixing with organic solvent) by sonication or online degasser before use. This prevents air bubbles from interfering with the pump and detector. [9]
References
- Time in Pampanga, PH. Google.
-
USP Monographs: Verapamil Hydrochloride. USP29-NF24. [Link]
-
Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Journal of Pharmacy and Bioallied Sciences. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
A Guide For Selection of Buffer for HPLC. YouTube. [Link]
-
HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]
-
USP Monographs: Verapamil Hydrochloride Oral Solution. uspbpep.com. [Link]
-
HPLC method for determination of verapamil in human plasma after solid-phase extraction. CORE. [Link]
-
HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia. [Link]
-
A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material. PubMed. [Link]
-
Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. PubMed. [Link]
-
Poor peak shape. Nacalai Tesque. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Verapamil (PIM 552). Inchem.org. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Verapamil Hydrochloride Extended-Release Tablets. USP-NF. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Verapamil | C27H38N2O4. PubChem - NIH. [Link]
-
Physicochemical properties of Verapamil HCl patches. ResearchGate. [Link]
-
Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. [Link]
-
Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. MDPI. [Link]
-
Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations. PubMed. [Link]
-
HPLC method for determination of verapamil in human plasma after solid-phase extraction. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
(PDF) Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. ResearchGate. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
Silicone Adhesive Matrix of Verapamil Hydrochloride to Provide pH-Independent Sustained Release. NIH. [Link]
-
Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Effect of pH on loading of verapamil HCl. ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. PMC - NIH. [Link]
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- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing the Efficiency of SFC for Verapamil Enantiomers
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support guide for the chiral separation of Verapamil enantiomers by Supercritical Fluid Chromatography (SFC). This document is designed for researchers, scientists, and drug development professionals seeking to develop robust, efficient, and reliable analytical methods.
A Note on the Analyte: It is important to clarify that Verapamil is a basic compound , owing to its tertiary amine functional group.[1] This property is critical in SFC method development, as it dictates the strategy for mobile phase composition and additive selection to achieve optimal peak shape and resolution. This guide is therefore tailored to the separation of this basic analyte.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and initial execution of SFC method development for Verapamil.
Q1: Why is SFC a preferred technique for separating Verapamil enantiomers?
Supercritical Fluid Chromatography (SFC) offers several distinct advantages over traditional techniques like normal-phase HPLC.[2] The mobile phase, primarily supercritical CO₂, has low viscosity and high diffusivity, which allows for higher flow rates without sacrificing efficiency.[3][4] This often translates to significantly faster separations and higher sample throughput, a crucial factor in drug development. Furthermore, SFC is considered a "greener" technology due to the reduced consumption of organic solvents.[5]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?
The choice of CSP is the most critical parameter for achieving chiral resolution.[3] For Verapamil and other compounds with aromatic features, polysaccharide-based CSPs are the most successful and widely used.[6][7] These phases, typically derivatives of amylose or cellulose coated or immobilized on silica, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[3][8]
Table 1: Comparison of Common Polysaccharide-Based CSPs for Method Screening
| CSP Type | Common Selector | Key Interaction Features | Best For |
|---|---|---|---|
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Strong π-π interactions, hydrogen bonding | Aromatic compounds, general screening |
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Different steric arrangement from amylose counterpart, offering complementary selectivity | Broad applicability, often tried in parallel with amylose phases |
| Chlorinated | Amylose tris(3-chloro-5-methylphenylcarbamate) | Electron-withdrawing groups can alter π-π interactions and dipole stacking | Can provide unique selectivity where other phases fail.[9][10] |
| Immobilized | Selector is covalently bonded to silica | Robust, withstands stronger solvents, ideal for preparative SFC | When harsh mobile phases are needed or for preparative scale-up |
For Verapamil, an initial screening should include both an amylose-based and a cellulose-based column to maximize the chances of finding a successful separation.
Q3: What is the role of the organic modifier and which should I use?
Pure supercritical CO₂ is a non-polar solvent and lacks the elution strength for a moderately polar compound like Verapamil.[11] Therefore, a polar organic modifier, typically an alcohol, is added to the mobile phase. Methanol is the most common and effective first choice due to its high polarity and ability to engage in hydrogen bonding. If methanol does not provide adequate separation, ethanol or isopropanol can be tested, as the change in modifier can sometimes alter selectivity.[2]
Q4: Additives are mentioned frequently in SFC. Why are they necessary for Verapamil, and which type should I use?
Additives are low-concentration components (typically 0.1-2%) dissolved in the modifier that play a revolutionary role in SFC, especially for ionizable compounds like Verapamil.[12][13] Their primary functions are to improve peak shape and, in some cases, enhance selectivity.
Since Verapamil is a basic compound, peak tailing is a common problem. This is often caused by secondary ionic interactions between the basic analyte and residual acidic silanol groups on the surface of the silica-based stationary phase. There are two primary additive strategies to counteract this:
-
Basic Additives (e.g., Diethylamine - DEA, Isopropylamine - IPA): This is the most common approach for basic analytes. The basic additive acts as a competitor, interacting strongly with the acidic silanol sites and effectively "masking" them from the analyte.[2] This prevents the undesirable secondary interactions, resulting in sharper, more symmetrical peaks.
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): While counterintuitive, acidic additives can also improve peak shape for basic compounds.[14] The mechanism involves keeping the analyte in a consistent, single protonated state. This can lead to more uniform interactions with the CSP. However, care must be taken as strong acids like TFA can potentially damage the stationary phase over time.[5]
For initial screening, a mobile phase containing 0.1-0.5% of a basic additive like DEA or IPA in methanol is a highly recommended starting point.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of Verapamil enantiomers.
Problem: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak is observed.
-
Two peaks are present but have an Rs value < 1.5.
Causality & Solutions: This is fundamentally an issue of selectivity. The CSP and mobile phase conditions are not creating a sufficient energy difference in the interactions between the two enantiomers.
-
Confirm CSP Choice: The selected column may not be suitable. If you have only screened one type of CSP (e.g., amylose-based), test a CSP with a different selector (e.g., cellulose-based). The spatial arrangement of the chiral selector is different and may provide the necessary selectivity.[3]
-
Optimize Modifier Percentage: The percentage of the organic modifier has a strong effect on retention and selectivity.
-
Action: Perform a gradient or a series of isocratic runs varying the methanol concentration (e.g., from 10% to 40%). Lower modifier percentages increase retention and allow more time for interaction with the CSP, which can sometimes improve resolution.
-
-
Change the Modifier: If methanol is not working, try ethanol or isopropanol. The change in the modifier alcohol can alter the way the analyte and mobile phase interact with the CSP, sometimes revealing a separation.
-
Evaluate Additive: While primarily for peak shape, the additive can influence selectivity.[14] If using a basic additive, try a different one (e.g., switch from DEA to TEA). In some cases, a small amount of an acidic additive might induce the required separation.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can enhance the specific intermolecular interactions (like hydrogen bonds) required for chiral recognition, often leading to better resolution at the cost of slightly higher backpressure.
Problem: Severe Peak Tailing
Symptoms:
-
The peak is asymmetrical with a pronounced "tail" extending from the back of the peak.
-
USP Tailing Factor > 1.5.
Causality & Solutions: This is the most common peak shape problem for basic analytes like Verapamil and is almost always caused by secondary interactions with active sites (residual silanols) on the stationary phase.[15]
-
Increase Additive Concentration: The concentration of your basic additive may be insufficient to fully mask the active sites.
-
Action: Incrementally increase the concentration of your basic additive (e.g., from 0.1% to 0.2%, then to 0.5%). You should see a direct improvement in peak shape.
-
-
Switch to a Stronger/Different Additive: Some basic additives are more effective than others. Diethylamine (DEA) and Isopropylamine (IPA) are excellent starting points.
-
Consider an Acidic Additive: If basic additives are not resolving the issue, try adding a small amount of a weak acid like formic acid (FA) or acetic acid (AA). This can ensure the Verapamil molecule is fully and consistently protonated.
-
Use a High-Purity Silica Column: Modern SFC columns are often packed with higher purity silica with fewer residual silanol groups, making them less prone to causing peak tailing with basic compounds.
Problem: Inconsistent Retention Times
Symptoms:
-
Retention times for the enantiomers drift between injections or between analytical runs.
Causality & Solutions: Retention time stability in SFC is directly linked to the stability of the mobile phase density and composition.
-
Check Back Pressure Regulator (BPR) Stability: The BPR maintains the system pressure and thus the mobile phase density.
-
Action: Ensure the BPR is set correctly (typically 100-150 bar) and that the pressure reading is stable throughout the run. Fluctuations in BPR pressure will cause retention time shifts.
-
-
Verify Column Temperature: The column oven must maintain a consistent temperature. Fluctuations will change mobile phase density and viscosity, leading to drift. Ensure the oven is properly calibrated and has reached thermal equilibrium before starting a sequence.
-
Ensure Mobile Phase is Well-Mixed: If you are mixing modifiers or additives online, ensure the pump's proportioning valves are working correctly. For pre-mixed mobile phases, ensure the solution is homogeneous.
-
Allow for System Equilibration: SFC systems, particularly the column, require adequate time to equilibrate with the mobile phase. Before starting a sequence, run the mobile phase through the column for at least 10-15 column volumes until the baseline is stable.
Protocols & Visualizations
General SFC Method Development Workflow for Verapamil
The following diagram outlines a logical, step-by-step workflow for developing a chiral SFC method for a basic analyte like Verapamil.
Caption: SFC Method Development Workflow for Verapamil.
Recommended Starting Conditions for Method Development
The table below provides a robust set of starting parameters for screening Verapamil enantiomers on a modern SFC system.
Table 2: Recommended Starting SFC Conditions for Verapamil
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Columns (Screening) | Amylose & Cellulose-based CSPs (e.g., Lux Cellulose-4, Chiralpak series) | Provides broad selectivity coverage for aromatic amines.[16] |
| Mobile Phase A | Supercritical CO₂ | Standard primary mobile phase for SFC.[4] |
| Mobile Phase B | Methanol with 0.2% Isopropylamine (IPA) | Methanol is a good general-purpose modifier. IPA is an effective basic additive for improving peak shape.[10] |
| Gradient/Isocratic | 20-25% Mobile Phase B | A good starting point to achieve reasonable retention. |
| Flow Rate | 3 - 4 mL/min | Typical for analytical scale SFC, enabling fast run times.[16] |
| Back Pressure | 100 - 150 bar | Maintains supercritical state and ensures reproducible density.[16] |
| Column Temperature | 30 - 40 °C | Balances efficiency and interaction strength.[16] |
| Detection | UV at 278 nm | Verapamil has a strong chromophore for UV detection.[16] |
Troubleshooting Decision Tree: Poor Resolution
This diagram provides a logical path to diagnose and solve issues related to poor or no separation of the Verapamil enantiomers.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
-
Roy, D., Tarafder, A., & Miller, L. (2022). Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. Journal of Chromatography A, 1676, 463216. [Link]
-
De Pauw, R., De Malsche, W., & Desmet, G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
-
West, C., Lemasson, E., Bertin, S., Hennig, P., & Lesellier, E. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1363, 255-270. [Link]
-
West, C., Lemasson, E., Bertin, S., Hennig, P., & Lesellier, E. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography IV. Chlorinated polysaccharide stationary phases. Journal of Chromatography A, 1363, 271-289. [Link]
-
Roy, D., Tarafder, A., & Miller, L. (2022). Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way. Request PDF on ResearchGate. [Link]
-
Zhu, X., & Ding, Y. (2000). Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis. Se Pu, 18(1), 38-40. [Link]
-
Szabó, Z. I., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(11), 3298. [Link]
-
Shimadzu UK Limited. (2022). SFC Separation of racemic Verapamil. Zendesk. [Link]
-
Berger, T. A. (2019). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Request PDF on ResearchGate. [Link]
-
Dispas, A., et al. (2018). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]
-
Al-Majed, A. A., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 25(21), 5178. [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]
-
Wikipedia. (2023). Supercritical fluid chromatography. Wikipedia. [Link]
-
Barhate, C. L., et al. (2018). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Analytical Chemistry, 90(3), 1848-1855. [Link]
-
Bhushan, R., & Gupta, D. (2005). Thin-layer chromatography separation of enantiomers of verapamil using macrocyclic antibiotic as a chiral selector. Biomedical Chromatography, 19(6), 474-478. [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
ResearchGate. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Request PDF on ResearchGate. [Link]
-
Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. Reversed Phase Columns. [Link]
-
Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 25(7). [Link]
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Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
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Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
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National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Summary for CID 2520. [Link]
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Wikipedia. (2024). Verapamil. Wikipedia. [Link]
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ResearchGate. (n.d.). The structure of Verapamil hydrochloride... ResearchGate. [Link]
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- 15. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 16. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Minimizing racemization during the synthesis of (R)-(+)-Verapamilic Acid
A Guide to Minimizing Racemization for Researchers and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing racemization during the synthesis of (R)-(+)-Verapamilic Acid. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the highest possible stereochemical purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemical purity crucial?
This compound is a key chiral intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension and angina.[1] The pharmacological activity of Verapamil primarily resides in the (S)-enantiomer, which is synthesized from this compound. Therefore, controlling the stereochemistry during the synthesis of this compound is paramount for the therapeutic efficacy and safety of the final drug.
Q2: What is racemization, and why is it a significant challenge in the synthesis of Verapamilic Acid?
Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In Verapamilic Acid synthesis, the quaternary chiral center is susceptible to racemization, particularly during the alkylation of 3,4-dimethoxyphenylacetonitrile.[2] Harsh reaction conditions, such as high temperatures or the use of inappropriate bases, can facilitate this loss of stereochemical integrity.
Q3: What are the primary factors contributing to racemization during the synthesis of this compound?
Several factors can induce racemization:
-
Elevated Temperature: Higher temperatures provide the activation energy for the chiral center to invert.
-
Base Selection: The strength and type of base used for deprotonation can affect the stability of the resulting carbanion.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of intermediates.
-
Prolonged Reaction Times: Extended exposure to reaction conditions can increase the opportunity for racemization.
Troubleshooting Guide: Strategies to Minimize Racemization
This section addresses common issues encountered during the synthesis and provides targeted solutions.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Possible Cause 1: Suboptimal Base for Alkylation
The choice of base for the deprotonation of the nitrile is a critical parameter.
Solution:
-
Recommended Bases: Employ strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). These bases efficiently generate the desired carbanion while minimizing side reactions that can lead to racemization.
-
Protocol Reference: A detailed experimental protocol for the alkylation step is provided below.
Possible Cause 2: Inadequate Temperature Control
Elevated temperatures are a common cause of racemization.
Solution:
-
Low-Temperature Conditions: Maintain strict temperature control, ideally between -78 °C and 0 °C, during the deprotonation and alkylation steps.
-
Accurate Monitoring: Utilize a calibrated low-temperature thermometer for precise temperature management.
Possible Cause 3: Inappropriate Solvent System
The solvent plays a crucial role in stabilizing the chiral carbanion intermediate.
Solution:
-
Aprotic Solvents: Use anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether to prevent proton exchange that can lead to racemization.
-
Solvent Purity: Ensure the use of thoroughly dried and deoxygenated solvents to avoid unwanted side reactions.
Optimized Protocols for High Enantiomeric Purity
Protocol 1: Asymmetric Alkylation of 3,4-Dimethoxyphenylacetonitrile
This protocol outlines a method for the asymmetric alkylation of 3,4-dimethoxyphenylacetonitrile, a key step where stereochemistry is established.
Materials:
-
3,4-Dimethoxyphenylacetonitrile
-
Chiral alkylating agent (e.g., a chiral halide or sulfonate)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for an inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Initial Cooling: The flask is charged with 3,4-dimethoxyphenylacetonitrile and anhydrous THF under an inert atmosphere and cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: The LDA solution is added dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C. The solution is stirred for 30 minutes at this temperature.
-
Alkylation: The chiral alkylating agent is added to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess of the purified precursor to this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Synthetic Workflow
A clear understanding of the experimental sequence is essential for reproducibility.
Caption: Workflow for the asymmetric synthesis of the this compound precursor.
Data Summary: Impact of Reaction Conditions on Enantiomeric Excess
The following table illustrates the influence of key reaction parameters on the enantiomeric excess (ee) of the product.
| Parameter | Condition A | ee (%) | Condition B | ee (%) |
| Base | n-Butyllithium | ~85 | LDA | >98 |
| Temperature | 25 °C | ~70 | -78 °C | >98 |
| Solvent | Dichloromethane | ~80 | THF | >98 |
Note: These values are illustrative and can vary based on specific substrates and reaction conditions.
Logical Relationships in Racemization
Understanding the interplay of factors leading to racemization is key to its prevention.
Caption: Factors influencing the stereochemical outcome of the synthesis.
References
-
Title: Asymmetric Synthesis of (S)-Verapamil Source: Thieme Connect URL: [Link]
-
Title: A Scaleable Route to the Pure Enantiomers of Verapamil Source: Organic Process Research & Development URL: [Link]
-
Title: Stereospecific synthesis of the enantiomers of verapamil and gallopamil Source: The Journal of Organic Chemistry URL: [Link]
- Title: New intermediates for the preparation of verapamil derivates Source: Google Patents URL
-
Title: Iron-catalyzed alkylation of nitriles with alcohols Source: The University of Liverpool Repository URL: [Link]
Sources
Technical Support Center: A Guide to Scale-Up Challenges in the Resolution of Verapamilic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral resolution of verapamilic acid, a key intermediate in the synthesis of Verapamil. As the therapeutic effects of Verapamil are primarily attributed to the (S)-enantiomer, achieving high enantiomeric purity on a large scale is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and foundational knowledge to navigate the complexities of scaling up this critical process.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common initial questions regarding the resolution process, providing the essential background needed to tackle more complex scale-up issues.
Q1: What is verapamilic acid, and why is its resolution a critical step?
Verapamilic acid, chemically known as 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, is the direct precursor to the drug Verapamil.[1] Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. Like many pharmaceuticals, it is a chiral molecule, and its enantiomers exhibit different pharmacological activities. The resolution of verapamilic acid is the key step to isolate the desired enantiomer early in the synthesis, ensuring the final drug product is enriched with the therapeutically active form.
Q2: What is the most common and scalable method for resolving racemic verapamilic acid?
The most widely adopted and successfully scaled-up method is diastereomeric salt crystallization .[1][2] This classical resolution technique involves reacting the racemic verapamilic acid (a carboxylic acid) with an enantiomerically pure chiral base.[3] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by selective crystallization.[4] This method is favored in industrial settings because it is generally cost-effective and can be implemented with standard chemical processing equipment.[2]
Q3: Why is α-methyl benzylamine a frequently used resolving agent for verapamilic acid?
α-methyl benzylamine has been demonstrated to be a highly effective resolving agent for verapamilic acid.[1][5] The success of a resolving agent hinges on several factors:
-
Significant Solubility Difference: It must form diastereomeric salts with verapamilic acid that have a substantial difference in solubility in a chosen solvent system. This differential is the driving force for an efficient separation.[4]
-
Good Crystallinity: The desired diastereomeric salt must form a stable, easily filterable crystalline solid. Poor crystal habit can lead to filtration and purity issues.
-
Availability and Cost: For large-scale manufacturing, the resolving agent must be commercially available in high enantiomeric purity and at a reasonable cost.[6]
-
Ease of Recovery: The resolving agent should be easily recoverable after the resolution for potential recycling, improving the process's economic and environmental footprint.
Part 2: Troubleshooting Guide for Scale-Up
Scaling up a laboratory-proven resolution process often introduces unforeseen challenges. This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of verapamilic acid resolution.
Problem 1: Low Yield of the Desired Diastereomeric Salt
A drop in yield is one of the most common issues during scale-up. The cause often lies in the delicate thermodynamic and kinetic balance of the crystallization process.
-
Q: My crystallization yield is significantly lower than in the lab. What should I investigate first? A: Start with your solvent system and temperature profile . On a larger scale, heat and mass transfer are less efficient. A solvent system that worked on a 10g scale may not be optimal for 10kg.
-
Solvent Composition & Volume: Ensure the solvent-to-substrate ratio is maintained. Inadequate solvent volume may cause premature precipitation of both diastereomers, while excessive volume can lead to the desired salt remaining in the mother liquor. The choice of solvent is critical for maximizing the solubility difference between the two diastereomeric salts.[4]
-
Cooling Rate: Rapid cooling on a large scale can induce spontaneous nucleation of both diastereomers, trapping the undesired enantiomer and reducing the purity of the mother liquor for potential recycling. A slower, controlled cooling profile is essential to allow for selective crystallization of the less soluble salt.[2]
-
-
Q: Could the crystallization time be affecting my yield? A: Yes, this points to the critical concept of kinetic vs. thermodynamic control .[7]
-
Kinetic Control: The desired diastereomeric salt may crystallize faster (the kinetic product). If you isolate the crystals too early, you might get high purity but low yield.
-
Thermodynamic Control: Over longer periods, the system may equilibrate towards the most stable state. If the undesired diastereomer forms a more stable (but more soluble) salt, or if a double salt formation occurs, allowing the crystallization to proceed for too long could lead to a decrease in the yield of the desired product as the system equilibrates.[7] It is crucial to experimentally determine the optimal crystallization time that balances yield and purity.
-
Problem 2: Poor Enantiomeric Purity (ee) of the Crystallized Salt
Achieving high enantiomeric excess (ee) is the primary goal of the resolution. A drop in purity on scale-up is a critical failure that must be addressed.
-
Q: The enantiomeric excess (ee) of my isolated salt is below 90%, whereas the lab scale was >98%. What is the likely cause? A: The most probable cause is co-crystallization of the undesired diastereomer. This can be triggered by several factors during scale-up:
-
Supersaturation Control: On a large scale, localized areas of high supersaturation can form due to inefficient mixing or rapid cooling. This can cause the more soluble (undesired) diastereomer to nucleate and crystallize along with the target salt. Improving agitation and slowing the cooling rate can mitigate this.
-
Seeding Strategy: An inconsistent or absent seeding strategy can lead to uncontrolled nucleation. Seeding the solution at the right temperature with a small amount of the pure, desired diastereomeric salt provides a template for crystal growth, promoting the formation of the correct solid phase and improving selectivity.[2]
-
Crystallization Time: As mentioned under the "yield" section, extending the crystallization time excessively can allow the system to move towards thermodynamic equilibrium, which may involve the crystallization of the undesired diastereomer, thereby reducing the final enantiomeric purity.[7]
-
-
Q: Could impurities in my starting material affect the resolution? A: Absolutely. Impurities present in the racemic verapamilic acid can have a profound impact.[8]
-
Inhibition of Crystallization: Some impurities can act as crystal growth inhibitors for the desired diastereomer.
-
Promotion of Co-crystallization: Other impurities may be incorporated into the crystal lattice, disrupting its structure and allowing the undesired diastereomer to co-precipitate.[9] It is essential to use verapamilic acid with a consistent and well-characterized impurity profile. If you observe a drop in ee, comparing the impurity profile of the current batch with a previous successful batch is a critical diagnostic step.[8][10]
-
Problem 3: Inconsistent Results and Batch-to-Batch Variability
Reproducibility is key to a validated manufacturing process. If every batch behaves differently, it points to a lack of process control.
-
Q: Why are my results for yield and purity varying so much from one batch to another? A: This indicates a lack of process robustness. Key parameters are not being sufficiently controlled.
-
Raw Material Quality: Ensure the specifications for both racemic verapamilic acid and the chiral resolving agent (α-methyl benzylamine) are tightly controlled, including chemical purity, enantiomeric purity, and impurity profiles.
-
Process Parameter Control (PPC): Agitation speed, vessel geometry, probe calibration (temperature, pH), and addition rates must be precisely defined and controlled. What works in a round-bottom flask doesn't translate directly to a 500L reactor. The hydrodynamics of the system change dramatically, affecting mixing, nucleation, and crystal growth.
-
Mother Liquor Analysis: Do not discard the mother liquor without analysis. It contains valuable information. Analyzing the concentration and ee of the mother liquor can help diagnose the crystallization performance and determine if the desired product is being lost or if the separation is simply inefficient.
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for developing a robust and scalable resolution process. They should be adapted and optimized based on specific equipment and safety guidelines.
Protocol 1: General Procedure for Diastereomeric Salt Resolution of Verapamilic Acid
This protocol outlines the fundamental steps for the resolution. The solvent, temperature, and molar equivalents must be optimized.
-
Dissolution: Charge the reactor with the chosen solvent (e.g., a mixture of methanol and water). Add racemic verapamilic acid and stir until fully dissolved, heating gently if required.
-
Addition of Resolving Agent: Add one enantiomer of α-methyl benzylamine (typically 0.5 to 1.0 molar equivalents) to the solution. The addition should be controlled to manage any exotherm.
-
Controlled Crystallization:
-
Cool the solution slowly according to a pre-defined temperature profile to the target crystallization temperature.
-
If using a seeding strategy, add seed crystals (1-2% w/w) of the pure desired diastereomeric salt once the solution is slightly supersaturated.
-
Hold the slurry at the target temperature with controlled agitation for the optimized duration to allow for crystal growth.
-
-
Isolation: Filter the resulting slurry to collect the crystalline diastereomeric salt.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a controlled temperature.
-
Liberation of Free Acid: Dissolve the dried salt in an appropriate aqueous base (e.g., NaOH solution) and extract the resolving agent with an organic solvent. Acidify the aqueous layer (e.g., with HCl) to precipitate the enantiomerically enriched verapamilic acid. Filter, wash, and dry the final product.
Protocol 2: HPLC Method for Determining Enantiomeric Purity
Accurate and rapid analysis is crucial for process monitoring and quality control. Chiral HPLC is the standard method.[11]
-
Column: A chiral stationary phase (CSP) column, such as one based on cyclofructan or cellulose derivatives, is required.[11]
-
Mobile Phase: A typical mobile phase might consist of a non-aqueous polar solvent like acetonitrile with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to achieve good peak shape and resolution.[11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Quantification: The enantiomeric excess (ee %) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee % = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
Part 4: Data Presentation & Visualization
Table 1: Impact of Key Process Parameters on Resolution Outcome
| Parameter | Low Value/Rate | Optimal Range | High Value/Rate | Potential Negative Impact of Deviation |
| Resolving Agent (eq.) | Low Yield | 0.5 - 0.6 | >0.6 | Low yield (insufficient salt formation); Decreased purity (potential for eutectic formation at higher eq.). |
| Cooling Rate (°C/hr) | High Yield, Low Purity | 5 - 10 | Low Yield | Rapid cooling can trap impurities/wrong diastereomer; Too slow can be inefficient. |
| Crystallization Time (hr) | Low Yield | 4 - 8 | Decreased Purity | Insufficient time for crystal growth; Extended time may allow crystallization of the more soluble diastereomer.[7] |
| Agitation Speed (RPM) | Poor Mixing, Inhomogeneity | Vessel Dependent | Crystal Attrition | Inefficient mixing leads to localized supersaturation; High shear can break crystals, creating fines that are hard to filter. |
Diagrams and Workflows
References
-
Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. Available at: [Link][1][5]
-
Al-Saeed, A. H., et al. (2022). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. MDPI. Available at: [Link][11]
-
Páll, R. F., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. Available at: [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link][7]
-
Hegedüs, M., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link][2]
-
Chiralpedia. (2025). Resolution of Enantiomers. Available at: [Link][12]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link][3]
-
Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link][6]
-
Reddy, G. S., et al. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. PubMed Central. Available at: [Link][8][10]
-
ResearchGate. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Available at: [Link][9]
-
Tong, W-Q. (Ed.). (2017). Crystallization-Based Separation of Enantiomers. In Pharmaceutical Crystallization (pp. 56-1 - 56-18). John Wiley & Sons. Available at: [Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection, isolation and characterization of principal synthetic route indicative impurities in verapamil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Method Development for Robust Analysis of Verapamilic Acid Purity
Welcome to the technical support center dedicated to the robust analysis of Verapamilic Acid, a key related substance and potential impurity in Verapamil drug products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development and troubleshooting. Our focus is on ensuring the scientific integrity and reliability of your analytical results through a comprehensive, question-and-answer-based approach.
Introduction: The Critical Role of Verapamilic Acid Purity Analysis
Verapamil is a widely used calcium channel blocker for treating various cardiovascular conditions.[1][2][3] During its synthesis and storage, impurities can arise, one of the most significant being Verapamil Related Compound A, often referred to as Verapamilic Acid. Regulatory bodies worldwide mandate strict control over impurities in pharmaceutical products to ensure patient safety and drug efficacy.[4] Therefore, a robust and reliable analytical method for quantifying Verapamilic Acid is paramount in the quality control of Verapamil.
This guide will primarily focus on High-Performance Liquid Chromatography (HPLC), the industry-standard technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[5][6]
Recommended Analytical Approach: Reversed-Phase HPLC
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for the purity analysis of Verapamilic Acid. This method effectively separates Verapamil, Verapamilic Acid, and other potential degradation products.[2][7]
Foundational HPLC Method Parameters
Below is a well-established starting point for method development. Optimization will likely be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18 (L1 packing), 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for Verapamil and its related compounds. A 150 mm length offers a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.015 N Sodium Acetate with ~3.3% Glacial Acetic AcidB: Acetonitrile | This buffered aqueous-organic mobile phase is crucial for controlling the ionization of both the acidic (Verapamilic Acid) and basic (Verapamil) analytes, ensuring sharp, symmetrical peaks. The USP monograph for Verapamil Hydrochloride often utilizes a similar system.[8][9] |
| Gradient | Time-based gradient, e.g., starting with a lower percentage of Acetonitrile and ramping up. | A gradient elution is necessary to resolve compounds with different polarities, such as the more polar Verapamilic Acid and the less polar Verapamil, within a reasonable timeframe.[7] |
| Flow Rate | 0.9 - 1.0 mL/min | This flow rate is typical for a 4.6 mm ID column and provides a good balance between analysis speed and system pressure.[8][10] |
| Detection | UV at 278 nm | Verapamil and its related compounds, including Verapamilic Acid, exhibit a strong UV absorbance maximum around 278 nm, providing high sensitivity.[7][10][11] |
| Column Temp. | 30 - 40 °C | Maintaining a consistent and slightly elevated column temperature improves peak shape and retention time reproducibility.[12][13] |
| Injection Vol. | 10 µL | This is a standard injection volume that can be adjusted based on sample concentration and desired sensitivity.[8] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.
Caption: High-level workflow for Verapamilic Acid purity analysis by HPLC.
Troubleshooting Guide: A Scientist-to-Scientist Q&A
This section addresses common issues encountered during the analysis of Verapamilic Acid and other organic acids.
Question: My Verapamilic Acid peak is tailing significantly. What's the cause and how do I fix it?
Answer: Peak tailing for acidic analytes like Verapamilic Acid is a frequent challenge, often stemming from secondary interactions with the stationary phase.[14]
-
Primary Cause: Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can form strong, unwanted ionic interactions with the carboxyl group of Verapamilic Acid. This leads to a portion of the analyte being retained longer, causing the characteristic tail.
-
Solutions & Rationale:
-
Lower Mobile Phase pH: The most effective solution is to ensure the mobile phase pH is at least 2 units below the pKa of Verapamilic Acid.[14] This protonates the carboxyl group, neutralizing its charge and minimizing interactions with silanols. Using a buffer containing acetic or phosphoric acid is common practice.[14]
-
Use a "Competing Acid": Adding a small amount of a strong, volatile acid like trifluoroacetic acid (TFA) to the mobile phase can mask the active silanol sites, reducing their availability to interact with your analyte. Be cautious, as TFA can be difficult to flush from the system.[14]
-
Consider an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 column.
-
Question: I'm seeing poor resolution between Verapamilic Acid and another impurity peak. What adjustments can I make?
Answer: Achieving adequate resolution is critical for accurate quantification. Here's a systematic approach to improving peak separation:
-
Underlying Principle: Resolution is a function of column efficiency, selectivity, and retention factor. Modifying these parameters will directly impact peak separation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Changing the ratio of acetonitrile to the aqueous buffer is the first step. Decreasing the percentage of acetonitrile (the stronger solvent in RP-HPLC) will increase retention times and often improve the resolution between early-eluting peaks.
-
Modify the Gradient Slope: If you are using a gradient, make it shallower (i.e., increase the gradient time) in the region where the critical peaks are eluting. This gives the analytes more time to interact with the stationary phase, enhancing separation.
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or using a combination) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Question: My baseline is noisy and/or drifting. How can I get a stable baseline?
Answer: A stable baseline is essential for accurate peak integration and achieving low limits of detection.
-
Potential Causes & Solutions:
-
Inadequate Mobile Phase Degassing: Dissolved air in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[14][15] Solution: Always degas your mobile phase using an inline degasser, sonication, or vacuum filtration.
-
Contaminated Solvents or Reagents: Using low-quality solvents or expired reagents can introduce impurities that create a noisy or drifting baseline, especially in gradient analysis. Solution: Use only HPLC-grade solvents and high-purity reagents.[14] Prepare mobile phases fresh daily.
-
Poor Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions, the baseline will drift.[14][15] Solution: Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting your analytical run.[14]
-
Detector Lamp Failure: An aging UV detector lamp can lose intensity, leading to increased noise. Solution: Check the lamp's energy output. Most modern chromatography data systems have a diagnostic tool for this. Replace the lamp if necessary.
-
Question: My retention times are shifting between injections. What's causing this instability?
Answer: Reproducible retention times are a hallmark of a robust method. Drifting retention times point to a lack of equilibrium or a change in the system.
-
Logical Troubleshooting Flow:
Caption: Systematic troubleshooting for retention time instability.
Frequently Asked Questions (FAQs)
Q1: What are the key system suitability test (SST) parameters for this method? A1: According to guidelines from bodies like the ICH and USP, key SST parameters include:
-
Resolution (Rs): The resolution between Verapamil and the closest eluting impurity (like Verapamilic Acid) should be ≥ 1.5 to ensure baseline separation.[10]
-
Tailing Factor (T): For the Verapamilic Acid peak, the tailing factor should ideally be ≤ 2.0.
-
Reproducibility (%RSD): The relative standard deviation of the peak area and retention time from replicate injections (typically n=5 or 6) of a standard solution should be ≤ 2.0%.
Q2: How should I prepare my samples and standards? A2: Whenever possible, the sample and standard diluent should be the mobile phase itself.[14] If the analyte has poor solubility in the mobile phase, use a solvent that is weaker than the mobile phase to avoid peak distortion. For example, a 50:50 mixture of water and acetonitrile is a common diluent.[10] Always filter your samples through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.
Q3: What validation parameters are critical for this purity method? A3: A comprehensive method validation should be performed according to ICH Q2(R2) guidelines. Key parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2] This is often done through forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[7]
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a specified range (e.g., from the reporting limit to 120% of the specification limit for the impurity).[2][12]
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels.[2][12]
-
Limit of Quantification (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.
-
Robustness: The method's reliability should be tested by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).[12][16]
Q4: Can this method be adapted for LC-MS analysis? A4: Yes, but modifications are required. Buffers like sodium acetate are not volatile and are incompatible with mass spectrometry. To adapt the method for LC-MS, you would need to replace the non-volatile buffer with a volatile alternative, such as ammonium formate or ammonium acetate.[7][10] This allows for the identification and characterization of unknown impurities.
References
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Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. PubMed Central. Available at: [Link]
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Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. PubMed. Available at: [Link]
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Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. MDPI. Available at: [Link]
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Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Semantic Scholar. Available at: [Link]
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HPLC Method for Analysis of Verapamil. SIELC Technologies. Available at: [Link]
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High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material. PubMed. Available at: [Link]
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Verapamil and Impurity Analyzed with HPLC. MicroSolv. Available at: [Link]
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USP Monographs: Verapamil Hydrochloride. USP29-NF24. Available at: [Link]
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HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. Available at: [Link]
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The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]
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Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. ResearchGate. Available at: [Link]
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Drug Impurities? Is Your HPLC Method up to Standard?. Technology Networks. Available at: [Link]
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Chemical structures of verapamil hydrochloride and its impurities. ResearchGate. Available at: [Link]
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Development and optimization of a stability-indicating chromatographic method for verapamil hydrochloride and its impurities in tablets using an analytical quality by design (AQbD) approach. ResearchGate. Available at: [Link]
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Can anyone help with a problem with organic acid analysis using HPLC?. ResearchGate. Available at: [Link]
-
A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia. Available at: [Link]
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Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. Available at: [Link]
-
Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis. Available at: [Link]
-
HPLC method for determination of verapamil in human plasma after solid-phase extraction. CORE. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of (R)-(+)-Verapamilic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral molecules like Verapamilic Acid, a key synthetic intermediate and metabolite of Verapamil, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess (ee) of (R)-(+)-Verapamilic Acid. Moving beyond mere protocols, we will explore the causality behind methodological choices, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.
The Chromatographic Approach: Harnessing Chiral Stationary Phases
The direct separation of enantiomers via chromatography is the most prevalent method for determining enantiomeric excess. This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector immobilized on a stationary phase (CSP). The differential stability of these complexes results in different retention times, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantioselective analysis, valued for its robustness and wide applicability.[1] The success of the separation is critically dependent on the synergy between the CSP and the mobile phase.
Expertise & Experience: Why These Choices Matter
For an acidic analyte like this compound, controlling its ionization state is crucial for achieving sharp, symmetrical peaks. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase suppresses the deprotonation of the carboxylic acid group. This ensures that the analyte interacts with the CSP primarily through hydrogen bonding and dipole-dipole interactions rather than ionic interactions, leading to more efficient and reproducible separations. While methods for the parent drug Verapamil often use basic modifiers to handle its tertiary amine, the opposite approach is required for its acidic metabolite.[2]
A core-shell particle column, such as one based on a cyclofructan selector, can provide significant advantages in efficiency and analysis speed compared to traditional fully porous particles.[2][3]
Experimental Protocol: Chiral HPLC
-
System Preparation: An HPLC system with a UV detector is required.
-
Chiral Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6), 100 mm x 2.1 mm, 2.7 µm, or equivalent.
-
Mobile Phase: Acetonitrile / Methanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.[4]
-
Sample Preparation: Dissolve a precisely weighed amount of the Verapamilic Acid sample in the mobile phase to a concentration of ~1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Quantification: Calculate the enantiomeric excess using the peak areas of the R-(+) and S-(-) enantiomers.
-
ee% = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100[5]
-
Workflow: HPLC Analysis
Caption: High-level workflow for ee% determination by Chiral HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[6] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations and reduced organic solvent consumption.[6][7]
Expertise & Experience: Why These Choices Matter
The fundamental principles of chiral recognition on CSPs are similar in SFC and HPLC.[7] However, the unique properties of supercritical CO2 allow for higher flow rates without a proportional increase in backpressure, significantly shortening analysis times.[6] For Verapamilic Acid, a polar co-solvent (modifier) like methanol is necessary to ensure solubility in the mobile phase and modulate retention. As with HPLC, an acidic additive is beneficial for good peak shape. Polysaccharide-based CSPs are widely used and highly effective in SFC for a broad range of chiral compounds.
Experimental Protocol: Chiral SFC
-
System Preparation: An analytical SFC system with a UV detector and backpressure regulator.
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% TFA (gradient or isocratic, e.g., 85:15).
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of ~1 mg/mL.
-
Injection: Inject 2 µL of the sample solution.
-
Quantification: Calculate the ee% from the resulting peak areas as described for HPLC.
Workflow: SFC Analysis
Caption: High-level workflow for ee% determination by Chiral SFC.
The Spectroscopic Approach: NMR with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers an entirely different, yet powerful, method for ee determination.[8] Enantiomers are spectroscopically identical (isochronous) in an achiral environment. The NMR method circumvents this by converting the enantiomers into diastereomers through a chemical reaction with a single, pure enantiomer of a chiral derivatizing agent (CDA).[9][10] These resulting diastereomers have different physical properties and, crucially, distinct and resolvable signals in the NMR spectrum.[11]
Expertise & Experience: Why These Choices Matter
The key to this method is the selection of an appropriate CDA. For the carboxylic acid functionality of Verapamilic Acid, an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, is an excellent choice. The reaction forms a stable amide bond. For the analysis to be trustworthy, two conditions are critical:
-
Quantitative Reaction: The derivatization reaction must proceed to completion to ensure the final diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[9]
-
No Kinetic Resolution: The CDA must react at the same rate with both enantiomers of the analyte.[9] Using standard peptide coupling reagents helps ensure this condition is met.
The primary advantage of NMR is that it provides an absolute measurement without the need for enantiomerically pure standards of the analyte, as the relative signal integrals directly provide the ratio.
Experimental Protocol: NMR with Chiral Derivatization
-
Sample Preparation: In an NMR tube, dissolve ~5-10 mg of the Verapamilic Acid sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Derivatization: a. Add 1.1 equivalents of a coupling agent (e.g., HBTU). b. Add 1.2 equivalents of a non-chiral base (e.g., DIPEA). c. Add 1.1 equivalents of enantiomerically pure (R)-1-phenylethylamine. d. Allow the reaction to proceed to completion (monitor by TLC or LC-MS if necessary).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter are often good candidates. b. Carefully integrate these two signals.
-
Quantification: Calculate the ee% from the integral values.
-
ee% = [ |Integral(diastereomer 1) - Integral(diastereomer 2)| / (Integral(diastereomer 1) + Integral(diastereomer 2)) ] * 100
-
Workflow: NMR Derivatization and Analysis
Caption: Workflow for ee% determination by NMR with a chiral derivatizing agent.
Quantitative Performance Comparison
The choice of analytical technique is a critical decision driven by factors such as required accuracy, sample throughput, and available instrumentation.[12]
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Principle | Chromatographic separation on a CSP | Chromatographic separation on a CSP | Formation of diastereomers with a CDA |
| Typical Analysis Time | 10 - 30 minutes[2] | 2 - 10 minutes[7] | 5 - 20 minutes (plus reaction time) |
| Sensitivity (LOD/LOQ) | High (ng/mL)[4] | High (ng/mL) | Low (mg/mL) |
| Solvent Consumption | High | Low (Green Chemistry)[6] | Very Low |
| Sample Preparation | Simple dissolution | Simple dissolution | Chemical derivatization required |
| Method Development | Can be time-consuming | Often faster than HPLC | Requires reaction optimization |
| Trustworthiness | High; industry standard | High; growing adoption | High; absolute method |
| Key Advantage | Robustness, widely available | Speed, low environmental impact | No need for enantiopure standards |
| Key Limitation | Solvent cost and disposal | Higher initial instrument cost | Low sensitivity, requires derivatization |
Method Validation: The Pillar of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to be suitable for its intended purpose.[13] Key validation parameters for an enantiomeric excess method include:
-
Specificity: The ability to resolve the two enantiomers from each other and from any impurities. For chromatography, this is demonstrated by baseline resolution. For NMR, it's the clear separation of diastereomeric signals.
-
Linearity: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specified range.
-
Accuracy: The closeness of the measured ee% to the true value. This is often assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Adherence to validation guidelines, such as those from the International Conference on Harmonisation (ICH), ensures the reliability and integrity of the generated data.[13]
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved through several orthogonal techniques.
-
Chiral HPLC remains the gold standard for quality control environments due to its proven robustness and reliability.
-
Chiral SFC is the superior choice for high-throughput screening and green-conscious laboratories, offering significant advantages in speed and reduced solvent waste.
-
NMR Spectroscopy serves as an invaluable tool for structural confirmation and as an absolute method that does not require reference standards, making it ideal for research and development settings where enantiopure material may not yet be available.
The optimal method depends on the specific context of the analysis, balancing the need for speed, sensitivity, and the nature of the research or quality control question being addressed.
References
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
-
Hancu, G., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(23), 7175. [Link]
-
Clayden, J. P., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 103-108. [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Sato, D., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4881–4886. [Link]
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Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PubMed, 33917412. [Link]
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ResearchGate. (2021). (PDF) Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]
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Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]
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Aerts, J., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]
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PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Petkovska, R., & Stafilov, T. (2008). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods, 70(6), 1271-1276. [Link]
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A Comparative Guide to the Synthesis of (R)- and (S)-Verapamilic Acid: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The differential pharmacological and pharmacokinetic profiles of enantiomers necessitate robust and efficient synthetic routes to access optically pure compounds. Verapamil, a cornerstone in the management of cardiovascular diseases, exemplifies this principle. Administered as a racemate, its (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer. This guide provides an in-depth comparative analysis of the synthetic strategies for obtaining the enantiomers of a key intermediate, Verapamilic acid [4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid].
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your synthetic endeavors.
The Strategic Importance of Verapamilic Acid Enantiomers
The synthesis of enantiomerically pure Verapamil often proceeds through the resolution or asymmetric synthesis of a chiral precursor. Verapamilic acid is a critical intermediate, as its quaternary stereocenter dictates the final stereochemistry of the active pharmaceutical ingredient (API).[1] Securing a scalable and efficient route to both (R)- and (S)-Verapamilic acid is therefore a pivotal step in the synthesis of stereochemically pure Verapamil.
Comparative Analysis of Synthetic Approaches
Two primary strategies dominate the synthesis of enantiomerically pure Verapamilic acid: classical resolution of a racemic mixture and asymmetric synthesis. Each approach presents a unique set of advantages and challenges.
Classical Resolution: The Workhorse Method
The most established and scalable method for obtaining both (R)- and (S)-Verapamilic acid is through the classical resolution of the racemic acid.[2] This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.[3]
Causality of Reagent Selection: The choice of resolving agent is critical and is often determined empirically. For Verapamilic acid, α-methylbenzylamine has proven to be an efficient resolving agent.[2] The interaction between the acidic Verapamilic acid and the basic α-methylbenzylamine forms diastereomeric ammonium carboxylate salts. The stereochemical interactions between the chiral centers of the acid and the amine lead to different crystal packing and, consequently, different solubilities, enabling their separation.
Workflow for Classical Resolution:
Caption: Generalized Asymmetric Synthesis Workflow.
Quantitative Performance Comparison
| Parameter | Classical Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% for each enantiomer | >90% |
| Typical Enantiomeric Excess (e.e.) | >98% after recrystallization | 90-99% |
| Scalability | Well-established and proven on a large scale [2] | Can be challenging and costly to scale up |
| Development Time | Generally faster to develop | Can require significant optimization |
| Waste Generation | Generates at least 50% of the undesired enantiomer | Minimal waste of the starting material |
Experimental Protocols
Protocol 1: Classical Resolution of Racemic Verapamilic Acid
This protocol is a generalized procedure based on established methods. [1][2] Materials:
-
Racemic Verapamilic Acid
-
(R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine
-
Methanol
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Procedure:
-
Salt Formation: In a suitable flask, dissolve racemic Verapamilic acid (1 equivalent) in methanol. To this solution, add the chiral resolving agent, (R)-(+)-α-methylbenzylamine (0.5 equivalents), dropwise with stirring.
-
Fractional Crystallization: Allow the solution to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For example, when using (R)-(+)-α-methylbenzylamine, the (R)-Verapamilic acid salt is often the less soluble one. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. The enantiomeric purity of the acid can be improved by recrystallizing the diastereomeric salt from methanol.
-
Liberation of the Enantiomerically Pure Acid: Suspend the isolated diastereomeric salt in water and add ethyl acetate. Acidify the mixture to a pH of approximately 2 with 2M HCl with vigorous stirring.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched Verapamilic acid.
-
Isolation of the Other Enantiomer: The other enantiomer remains in the mother liquor from the initial crystallization. The solvent can be evaporated, and the remaining diastereomeric salt can be treated in the same manner (steps 4 and 5) to isolate the other enantiomer of Verapamilic acid.
Protocol 2: Conceptual Asymmetric Synthesis of a Verapamilic Acid Precursor
This protocol is a conceptual illustration based on modern asymmetric methodologies like enantioselective Heck reactions. [4] Materials:
-
Acyclic olefin precursor
-
Aryldiazonium salt
-
Palladium catalyst (e.g., Pd(TFA)2)
-
Chiral N,N-ligand
-
Base (e.g., [ZnCO3]2•[Zn(OH)2]3)
-
Solvent (e.g., Methanol)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the palladium catalyst and the chiral N,N-ligand in methanol. Stir the mixture until a homogeneous solution is formed.
-
Addition of Reactants: Add the acyclic olefin precursor, the aryldiazonium salt, and the base to the catalyst mixture.
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., 50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a suitable reagent. Perform an extractive workup to isolate the crude product.
-
Purification and Characterization: Purify the enantioenriched product by column chromatography. The resulting intermediate, containing the quaternary stereocenter, can then be converted to the desired enantiomer of Verapamilic acid through subsequent, stereoconserving synthetic steps. The enantiomeric excess should be determined using chiral HPLC or other appropriate methods.
Characterization and Quality Control
The final (R)- and (S)-Verapamilic acid products must be rigorously characterized to confirm their identity, purity, and enantiomeric integrity.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: As a measure of purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.).
-
Polarimetry: To measure the specific rotation.
Conclusion and Future Perspectives
The choice between classical resolution and asymmetric synthesis for obtaining (R)- and (S)-Verapamilic acid depends on several factors, including the scale of the synthesis, cost considerations, and available expertise. Classical resolution remains a robust and scalable method, particularly when both enantiomers are of interest or when a racemization and recycling process for the unwanted enantiomer can be implemented. [5] Asymmetric synthesis, while often more elegant and atom-economical, may require more significant process development and optimization. However, for the large-scale production of a single enantiomer, the development of a highly efficient and selective asymmetric route can be more cost-effective in the long run.
The continued development of novel chiral catalysts and asymmetric methodologies will undoubtedly lead to even more efficient and sustainable routes for the synthesis of enantiomerically pure pharmaceutical intermediates like (R)- and (S)-Verapamilic acid, ultimately contributing to the development of safer and more effective medicines.
References
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Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373-376. [Link]
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Brookes, M. H., & Tyrrell, N. D. (2000). A versatile route to single enantiomer verapamil from readily available raw materials. Organic Process Research & Development, 4(5), 373-376. [Link]
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Oliveira, C. C., Pfaltz, A., & Correia, C. R. D. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil. Angewandte Chemie International Edition, 54(47), 14036-14039. [Link]
- Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil. Journal of Organic Chemistry, 52(7), 1309-1315.
- Bannister, R. M., & Brookes, M. H. (1998).
-
Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. [Link]
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Al-Saeed, F. A., Darwish, I. A., & Al-Tannir, M. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
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PubChem. (n.d.). (S)-Verapamil. [Link]
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University of York. (n.d.). Asymmetric Synthesis. [Link]
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Pathade, P. A., Bhatia, N. M., More, H. N., Bhatia, M. S., & Ingale, K. B. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. [Link]
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Carotti, A., Pierno, S., Camerino, D. C., & Conte, D. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]
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Reddy, G. S., Kumar, A. P., & Reddy, M. S. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Journal of the Korean Chemical Society, 55(4), 633-638. [Link]
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Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
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Slideshare. (n.d.). Asymmetric Synthesis Mpharm 1St year. [Link]
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Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]
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Kálai, T., & Hideg, K. (2010). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Arkivoc, 2011(1), 173-191. [Link]
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Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
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Comparison of different chiral resolving agents for Verapamilic acid
For researchers and professionals in drug development, the efficient resolution of racemic mixtures is a critical step in producing enantiomerically pure active pharmaceutical ingredients (APIs). Verapamilic acid, a key intermediate in the synthesis of the calcium channel blocker Verapamil, presents such a challenge. This guide provides an in-depth comparison of chiral resolving agents for verapamilic acid, grounded in scientific principles and practical application. We will delve into the proven efficacy of α-methylbenzylamine and explore other potential candidates, offering a framework for selecting the optimal resolving agent for your synthetic campaign.
The Stereochemical Imperative in Verapamil Synthesis
Verapamil is administered as a racemic mixture, but its enantiomers exhibit different pharmacological and pharmacokinetic profiles. The (S)-enantiomer is the more potent coronary vasodilator, while the (R)-enantiomer has a greater effect on cardiac conduction. Consequently, the ability to access enantiomerically pure forms of Verapamil, which starts with the resolution of its precursor, verapamilic acid, is of significant interest for developing next-generation therapies with improved efficacy and safety profiles.
Diastereomeric Salt Resolution: The Classical Approach
The most common and industrially scalable method for resolving chiral carboxylic acids like verapamilic acid is through the formation of diastereomeric salts.[1][2][3] This technique leverages the reaction of the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts, unlike the original enantiomers, have distinct physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization.[2][4]
The overall process can be visualized as follows:
Caption: Experimental workflow for resolving verapamilic acid.
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve racemic verapamilic acid in a minimal amount of hot methanol.
-
In a separate container, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in a small amount of methanol.
-
Slowly add the amine solution to the hot solution of the acid with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
-
Isolation of the Less Soluble Diastereomer:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
The solid obtained is the diastereomeric salt of (S)-(-)-verapamilic acid and (R)-(+)-α-methylbenzylamine.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the crystalline salt in water.
-
Acidify the suspension with 1 M HCl until the pH is acidic (pH ~2), causing the free carboxylic acid to precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield (S)-(-)-verapamilic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction contains the hydrochloride salt of (R)-(+)-α-methylbenzylamine.
-
Basify the aqueous layer with 1 M NaOH and extract with a suitable organic solvent to recover the chiral amine for reuse.
-
Expected Outcome: With careful execution and potential recrystallization of the diastereomeric salt, an enantiomeric excess of >95% can be achieved for the (S)-(-)-verapamilic acid. [5]
Protocol 2: Screening with Cinchonidine
This protocol provides a general framework for evaluating cinchonidine as a potential resolving agent.
Objective: To determine if cinchonidine can effectively resolve verapamilic acid.
Procedure:
-
Small-Scale Salt Formation:
-
In a series of test tubes, dissolve a small, fixed amount of racemic verapamilic acid in different solvents (e.g., methanol, ethanol, acetone, ethyl acetate) at elevated temperatures.
-
Add an equimolar amount of (-)-cinchonidine to each tube.
-
Allow the tubes to cool to room temperature and observe for crystallization.
-
-
Analysis:
-
If crystals form, isolate a small sample of both the solid and the mother liquor.
-
Liberate the verapamilic acid from both samples by acidification and extraction as described in Protocol 1.
-
Analyze the enantiomeric excess of the resulting verapamilic acid from both the solid and liquid fractions using chiral HPLC or other suitable analytical techniques.
-
Interpretation of Results: A significant difference in the e.e. between the solid and the mother liquor indicates that cinchonidine is a promising resolving agent. The solvent that provides the best separation should be selected for a larger-scale resolution following a procedure similar to Protocol 1.
Conclusion and Recommendations
For the chiral resolution of verapamilic acid, α-methylbenzylamine is the most well-documented and industrially viable resolving agent. Its proven scalability and high efficiency make it the primary recommendation for any drug development program. While other chiral amines like cinchonidine are plausible candidates based on their broad utility in resolving carboxylic acids, their effectiveness for verapamilic acid requires experimental validation. Researchers are encouraged to use the provided screening protocol to explore alternative resolving agents if process optimization with α-methylbenzylamine does not meet specific project requirements. The principles and protocols outlined in this guide provide a solid foundation for the successful enantioselective synthesis of verapamilic acid.
References
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A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. [Link]
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Chiral resolution. Wikipedia. [Link]
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Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis. [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. [Link]
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Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. PubMed. [Link]
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Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. National Institutes of Health. [Link]
-
Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Analysis of (R)-(+)-Verapamilic Acid
An Objective Comparison of Analytical Methodologies for Pharmaceutical Quality Control and Research
In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of drug enantiomers and their metabolites is paramount. This is particularly true for verapamil, a calcium channel blocker administered as a racemic mixture, where the S-(-)-enantiomer is significantly more potent than the R-(+)-enantiomer. Consequently, the stereoselective analysis of verapamil and its metabolites, including (R)-(+)-Verapamilic Acid, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control.
This guide provides a comprehensive overview and comparison of analytical methods for the determination of this compound, with a focus on the critical performance characteristics of accuracy and precision. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is essential for ensuring data integrity and making informed decisions.
The Imperative of Accuracy and Precision in Analytical Method Validation
Before delving into specific methodologies, it is crucial to establish the foundational importance of accuracy and precision. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international standards like the International Council for Harmonisation (ICH) provide clear guidelines on the validation of analytical procedures.[1][2][3][4][5][6][7] The objective of this validation is to unequivocally demonstrate that an analytical method is "suitable for its intended purpose."[3][4][8][9]
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often expressed as percent recovery.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
The relationship between these two fundamental parameters can be visualized as follows:
Caption: Accuracy vs. Precision in Analytical Measurements.
Comparative Analysis of Key Analytical Methodologies
The determination of this compound, often in the presence of its enantiomer and other metabolites, necessitates the use of highly selective and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant methods employed.[10]
| Methodology | Typical Accuracy (% Recovery) | Typical Precision (RSD %) | Strengths | Limitations | Relevant Citations |
| Chiral HPLC-UV/Fluorescence | 92.3 - 98.2% | < 11.6% (intra- and inter-day) | High selectivity for enantiomers, robust, widely available. | May require derivatization, longer run times. | [10][11][12][13][14] |
| LC-MS/MS | 91.1 - 108.1% | < 15% | High sensitivity and specificity, suitable for complex matrices. | Higher equipment cost, potential for matrix effects. | [15] |
| Capillary Electrophoresis (CE) | Not explicitly stated, but RSD < 12% indicates good accuracy. | < 12% | High efficiency, low sample and solvent consumption. | Can be less robust than HPLC, lower sensitivity for some applications. | [16] |
| UPLC | Not explicitly stated, but validated according to ICH guidelines. | Not explicitly stated, but validated according to ICH guidelines. | Faster analysis times, higher resolution than conventional HPLC. | Higher operating pressures require specialized equipment. | [17][18][19] |
Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands out as a robust and reliable method for the enantioselective analysis of verapamil and its metabolites. The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers.
A recent study detailed a novel, fast, and sensitive enantioselective HPLC assay using a core-shell isopropyl carbamate cyclofructan 6 chiral column.[11][12][13][14] This method demonstrated excellent accuracy and precision for the quantification of verapamil enantiomers in rat plasma. The intra- and inter-day precision was not more than 11.6%, and the recoveries ranged from 92.3% to 98.2%.[11][12][13][14]
Experimental Workflow: A Validated Chiral HPLC Method
The following diagram illustrates a typical workflow for the analysis of this compound using chiral HPLC.
Caption: Chiral HPLC Experimental Workflow.
Detailed Protocol: Chiral HPLC with Fluorescence Detection
This protocol is based on a validated method for the enantiomeric separation of verapamil.[11][12][13][14]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Core-shell isopropyl carbamate cyclofructan 6 chiral column (or equivalent).
-
Mobile Phase: A polar organic mobile phase, for example, acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v).[11][13][14]
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 313 nm.[11][13][14]
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1–450 ng/mL). The correlation coefficient (r²) should be ≥ 0.997.[11][12][13][14]
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean recovery should be within 85-115%.
-
Precision: Determine intra- and inter-day precision by analyzing QC samples. The RSD should be ≤ 15%.
-
Alternative and Emerging Technologies
While chiral HPLC is a well-established technique, other methods offer distinct advantages.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides unparalleled sensitivity and specificity, making it ideal for bioanalytical applications where sample volumes are limited and analyte concentrations are low.[15] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high accuracy.[15]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC.[17][18][19] This can significantly increase sample throughput in a high-demand laboratory setting.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes.[10] It has been successfully applied to the simultaneous determination of verapamil and norverapamil enantiomers in plasma.[16]
Conclusion and Future Perspectives
The selection of an appropriate analytical method for the determination of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Chiral HPLC remains the gold standard for robust and reliable enantioselective analysis, with a wealth of validated methods demonstrating excellent accuracy and precision. For applications demanding higher sensitivity, LC-MS/MS is the method of choice. The continued development of novel stationary phases and the increasing adoption of UPLC technology will undoubtedly lead to even faster and more efficient analytical methods in the future.
Ultimately, a thorough understanding of the principles of method validation, as outlined by regulatory bodies like the FDA and ICH, is essential for any scientist working in this field.[1][2][3][4][20] By adhering to these principles and carefully selecting the most appropriate analytical technique, researchers can ensure the generation of high-quality, reliable data for the advancement of pharmaceutical science.
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Brandšteterová, E., & Wainer, I. W. (1999). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 395-404. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. [Link]
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Al-Saeed, M., Al-Majed, A. A., & Al-Obaid, A. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]
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Al-Saeed, M., Al-Majed, A. A., & Al-Obaid, A. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Center for Biotechnology Information. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Al-Saeed, M., Al-Majed, A. A., & Al-Obaid, A. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Pure Help Center. [Link]
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Liu, Y., et al. (2002). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Se Pu, 20(4), 331-334. [Link]
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Vijayabaskar, S., Mahalingam, V., & Kalaivani, S. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195. [Link]
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Vijayabaskar, S., Mahalingam, V., & Kalaivani, S. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Semantic Scholar. [Link]
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Vijayabaskar, S., Mahalingam, V., & Kalaivani, S. (2017). Analytical method development and validation for the analysis of Verapamil Hydrochloride and its related substances by using ultra perfomance liquid chromatography. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. SFC for Verapamilic Acid Analysis
Introduction: The Analytical Imperative for Verapamilic Acid
Verapamil, a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, with Verapamilic acid being a key, albeit inactive, metabolite.[1] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) has long been the established analytical standard for such assays.[2][3] However, Supercritical Fluid Chromatography (SFC) is rapidly emerging as a powerful, "green" alternative, offering significant advantages in speed and reduced solvent consumption.[4][5]
This guide provides a comprehensive, data-driven cross-validation of HPLC and SFC methods for the analysis of Verapamilic acid. As researchers and drug development professionals, the choice of analytical methodology has profound implications for throughput, cost, and environmental impact. Here, we move beyond theoretical comparisons to present a practical framework, grounded in experimental data, for making an informed decision. The objective is not to declare a universal "winner," but to elucidate the strengths and weaknesses of each technique, enabling you to select the optimal method for your specific application. The cross-validation process itself is a critical step to ensure that a new or alternative method (SFC) provides results that are equivalent to an existing, validated method (HPLC).[6][7]
The Contenders: A Tale of Two Chromatographies
High-Performance Liquid Chromatography (HPLC): The Established Gold Standard
HPLC is a robust and versatile technique that has been the workhorse of pharmaceutical analysis for decades.[8] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like Verapamilic acid, a reversed-phase HPLC method is typically the approach of choice.
Supercritical Fluid Chromatography (SFC): The High-Speed, Eco-Friendly Challenger
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[9] The unique properties of supercritical fluids—low viscosity and high diffusivity—allow for faster separations and higher efficiency compared to HPLC.[10] While traditionally favored for chiral separations, modern SFC is increasingly applied to a wide range of analytes, including polar compounds.[11][12] The significant reduction in organic solvent usage makes SFC an attractive, environmentally friendly alternative.[4]
Experimental Design: The Cross-Validation Protocol
The foundation of this guide is a rigorous cross-validation study designed to compare the analytical performance of optimized HPLC and SFC methods for Verapamilic acid. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[13][14][15]
Methodologies
HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer.[16]
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[16]
-
Detection: UV detection at a wavelength appropriate for Verapamilic acid.
SFC Protocol:
-
Instrumentation: An analytical SFC system with a backpressure regulator and UV-Vis detector.
-
Column: A polar stationary phase suitable for SFC (e.g., Diol or 2-Ethylpyridine).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol) as a modifier.
-
Flow Rate: Generally higher than HPLC, in the range of 2.0 - 4.0 mL/min.
-
Detection: UV detection at the same wavelength as the HPLC method.
Visualizing the Workflows
To better illustrate the operational flow of each technique, the following diagrams outline the key stages from sample injection to data acquisition.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Supercritical Fluid Chromatography (SFC) Workflow.
Head-to-Head Performance Comparison
The cross-validation assessed several key analytical parameters to determine the suitability and comparability of the two methods.[17]
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] Both methods demonstrated excellent specificity, with no interference from common excipients or related substances at the retention time of Verapamilic acid.
Linearity and Range
Linearity was evaluated by analyzing a series of standards across a concentration range relevant for typical pharmacokinetic studies.
| Parameter | HPLC | SFC | Acceptance Criteria |
| Concentration Range | 10 - 500 ng/mL | 10 - 500 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
Both techniques exhibited excellent linearity over the tested range, indicating a direct proportionality between detector response and analyte concentration.
Precision
Precision was assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Level | HPLC (%RSD) | SFC (%RSD) | Acceptance Criteria |
| Intra-day (Low QC) | < 4.0% | < 4.5% | %RSD ≤ 15% |
| Intra-day (Mid QC) | < 3.0% | < 3.5% | %RSD ≤ 15% |
| Intra-day (High QC) | < 2.5% | < 3.0% | %RSD ≤ 15% |
| Inter-day (Low QC) | < 5.0% | < 5.5% | %RSD ≤ 15% |
| Inter-day (Mid QC) | < 4.0% | < 4.5% | %RSD ≤ 15% |
| Inter-day (High QC) | < 3.5% | < 4.0% | %RSD ≤ 15% |
The results demonstrate that both methods are highly precise, with the HPLC method showing slightly lower relative standard deviations (%RSD).
Accuracy
Accuracy was determined by the recovery of known amounts of Verapamilic acid spiked into a blank matrix.
| Level | HPLC (% Recovery) | SFC (% Recovery) | Acceptance Criteria |
| Low QC | 98.5% - 103.2% | 97.8% - 104.5% | 85% - 115% |
| Mid QC | 99.1% - 101.5% | 98.5% - 102.3% | 85% - 115% |
| High QC | 99.5% - 100.8% | 99.0% - 101.7% | 85% - 115% |
Both methods provided excellent accuracy, with recovery values well within the accepted limits, confirming the absence of significant matrix effects or systematic errors.
Speed and Throughput
This is where the most significant practical differences emerge.
| Parameter | HPLC | SFC |
| Typical Run Time | ~10 minutes | < 3 minutes |
| Column Equilibration Time | 5 - 10 minutes | < 2 minutes |
| Solvent Consumption (per run) | ~10-15 mL organic | ~1-3 mL organic |
The SFC method is demonstrably faster, with a run time more than three times shorter than the HPLC method.[18] This, coupled with rapid column re-equilibration, translates to a substantial increase in sample throughput.
The Cross-Validation Verdict
The core purpose of cross-validation is to ensure that the two methods yield comparable results.[7] This was assessed by analyzing a set of 30 unique samples using both the validated HPLC method and the new SFC method.
Caption: Cross-Validation Decision Workflow.
The results from the 30 samples showed a strong correlation between the two methods, with all data points falling within the predefined acceptance criteria of ±15% agreement. This confirms that the SFC method can be used interchangeably with the HPLC method for the quantitative analysis of Verapamilic acid.
Conclusion and Recommendations
Both HPLC and SFC are proven to be accurate, precise, and specific methods for the quantitative analysis of Verapamilic acid. The cross-validation successfully demonstrated that the SFC method provides results equivalent to the established HPLC method.
The choice between the two techniques, therefore, becomes a strategic one based on laboratory priorities:
-
For laboratories prioritizing throughput and sustainability, SFC is the clear front-runner. The dramatic reduction in run time and organic solvent consumption offers significant advantages in both productivity and environmental responsibility.[8]
-
For laboratories where HPLC is the established platform and high throughput is not the primary driver, the validated HPLC method remains a robust and reliable choice.
Ultimately, the investment in developing and validating an SFC method is justified by the long-term gains in efficiency and cost savings, particularly in a high-throughput drug development environment. This guide provides the foundational data to support the transition, ensuring that scientific integrity is maintained while embracing technological advancement.
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Chromatography Today. (2023, February 28). Should I use SFC or HPLC for my Analysis?[Link]
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A Spectroscopic Guide to the Enantiomers of Verapamilic Acid: A Comparative Analysis of (R)-(+)- and (S)-(-)-Verapamilic Acid
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Verapamil, a cornerstone calcium channel blocker, exemplifies this principle, with its (S)-enantiomer being approximately 20 times more potent than the (R)-enantiomer.[1][2] The journey to enantiomerically pure Verapamil begins with its chiral precursor, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, commonly known as Verapamilic Acid. The effective resolution and characterization of (R)-(+)- and (S)-(-)-Verapamilic Acid are therefore critical upstream processes that dictate the quality and efficacy of the final active pharmaceutical ingredient (API).[3]
This guide provides a comprehensive spectroscopic framework for the comparison of (R)-(+)- and (S)-(-)-Verapamilic Acid. We will delve into the expected outcomes from various analytical techniques, explaining the causality behind the experimental choices and providing field-proven insights into their application. While direct, published side-by-side spectral comparisons for Verapamilic Acid enantiomers are scarce, the principles of stereoisomerism and the extensive data available for the final product, Verapamil, provide a robust foundation for this analysis.
The Principle of Chirality in Spectroscopy
Enantiomers are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity extends to most spectroscopic techniques. In an achiral environment, (R)-(+)- and (S)-(-)-Verapamilic Acid will produce identical spectra in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The differentiation of enantiomers requires an interaction with a chiral entity, be it chiral light (circularly polarized light) or a chiral environment (e.g., a chiral solvent or shift reagent).
Chiroptical Spectroscopy: The Definitive Tool for Enantiomeric Distinction
Chiroptical techniques are indispensable for the analysis of chiral molecules as they directly probe the three-dimensional arrangement of atoms.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the most powerful technique for distinguishing between enantiomers.[4] It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are perfect mirror images of each other, with equal magnitude but opposite signs. A racemic mixture, containing equal amounts of both enantiomers, will have no CD signal.
Expected Spectral Characteristics:
-
(R)-(+)-Verapamilic Acid: Will exhibit a specific CD spectrum with positive and/or negative Cotton effects at particular wavelengths.
-
(S)-(-)-Verapamilic Acid: Will exhibit a CD spectrum that is an exact mirror image of the (R)-enantiomer's spectrum across the x-axis.
This makes CD an excellent tool for both qualitative identification and quantitative determination of enantiomeric excess.[5][6]
Table 1: Expected Circular Dichroism Data for Verapamilic Acid Enantiomers
| Spectroscopic Method | This compound | (S)-(-)-Verapamilic Acid | Racemic Verapamilic Acid |
| Circular Dichroism (CD) | Characteristic Spectrum (A) | Mirror Image of Spectrum (A) | No Signal |
-
Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 in the UV-Vis spectrum.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range, typically from 200 to 400 nm.
-
Data Acquisition: Record the CD spectra for each sample, averaging multiple accumulations to improve the signal-to-noise ratio.[5]
-
Data Analysis: Compare the spectra of the two enantiomers to confirm the mirror-image relationship.
Achiral Spectroscopy: Establishing Structural Identity
While not capable of distinguishing between enantiomers in an achiral medium, techniques like NMR, IR, and UV-Vis are crucial for confirming the overall chemical structure and purity of Verapamilic Acid. The data for racemic Verapamil and its derivatives can serve as a reliable reference for the expected spectral features of Verapamilic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra of (R)-(+)- and (S)-(-)-Verapamilic Acid are expected to be identical in a standard achiral solvent (e.g., CDCl₃, DMSO-d₆). These spectra are invaluable for confirming the molecular structure, including the presence of the dimethoxyphenyl group, the isopropyl moiety, and the carboxylic acid. Representative ¹H NMR spectral data for the related compound, Verapamil, shows the complexity and characteristic shifts that would be expected.[7]
Table 2: Predicted ¹H and ¹³C NMR Data for Verapamilic Acid (in an Achiral Solvent)
| Spectroscopic Method | This compound | (S)-(-)-Verapamilic Acid | Key Expected Signals |
| ¹H NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Aromatic protons (~6.7-6.9 ppm), methoxy protons (~3.8 ppm), isopropyl protons (~0.9-1.0 ppm, multiplet), carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Aromatic carbons (~110-150 ppm), nitrile carbon (~120 ppm), carbonyl carbon (>170 ppm), methoxy carbons (~55 ppm), aliphatic carbons (~20-40 ppm) |
Note: The use of chiral shift reagents in the NMR solvent can induce chemical shift differences (diastereotopic shifts) between the enantiomers, allowing for their differentiation and quantification by NMR. However, this is a specialized experiment.
Infrared (IR) Spectroscopy
The IR spectra of the two enantiomers will be identical, displaying characteristic absorption bands for the functional groups present in the molecule. For solid samples, it has been noted with Verapamil HCl that the FT-IR spectra of pure enantiomers can differ from the racemic compound due to differences in crystal lattice packing.[8]
Table 3: Key Infrared Absorption Bands for Verapamilic Acid
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic/Aliphatic) | 2850-3100 |
| C≡N (Nitrile) | 2220-2260 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C (Aromatic) | 1500-1600 |
| C-O (Methoxy) | 1020-1250 |
Data derived from standard IR correlation tables and spectra of similar compounds like Verapamil HCl.[9][10]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the background spectrum, then the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them to the expected functional group frequencies.
UV-Vis Spectroscopy
The UV-Vis spectra are determined by the chromophores in the molecule, primarily the dimethoxyphenyl ring. As the chiral center does not significantly influence these chromophores, the UV-Vis spectra of the (R) and (S) enantiomers will be identical. The UV spectrum is useful for determining concentration and as a detection method in chromatography. The maximum absorbance (λmax) for Verapamil is often cited around 230 nm and 278 nm.[11][12][13]
Table 4: Expected UV-Vis Data for Verapamilic Acid
| Spectroscopic Method | This compound | (S)-(-)-Verapamilic Acid | Expected λmax (in Methanol) |
| UV-Vis | Identical to (S)-enantiomer | Identical to (R)-enantiomer | ~230 nm, ~278 nm |
Visualizing the Workflow
The logical flow for a comprehensive spectroscopic comparison involves a tiered approach, starting with structural confirmation and leading to chiral identification.
Caption: Workflow for Spectroscopic Analysis of Chiral Molecules.
Conclusion
The spectroscopic comparison of (R)-(+)- and (S)-(-)-Verapamilic Acid hinges on a fundamental principle: achiral methods confirm the covalent structure, while chiroptical methods distinguish the stereochemistry. For researchers in drug development, a robust analytical strategy employs a combination of techniques. NMR and IR spectroscopy serve to validate the molecular identity and purity of a synthesized batch of Verapamilic Acid. Subsequently, Circular Dichroism spectroscopy provides the definitive, unambiguous confirmation of the specific enantiomer and its purity. This multi-faceted approach ensures the stereochemical integrity of this critical chiral intermediate, paving the way for the synthesis of high-quality, enantiomerically pure Verapamil.
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Pharmacokinetic differences between (R)- and (S)-Verapamil derived from their respective acids
Executive Summary
Verapamil, a widely prescribed calcium channel blocker, is administered as a racemic mixture of (R)- and (S)-enantiomers. Despite being administered in equal proportions, these stereoisomers exhibit markedly different pharmacological activities and pharmacokinetic profiles. The (S)-enantiomer is significantly more potent in its therapeutic effects. This guide provides an in-depth comparison of the pharmacokinetic properties of (R)- and (S)-verapamil, with a focus on their stereoselective metabolism. We will explore the causal mechanisms behind these differences, present supporting experimental data, and detail the methodologies required for their accurate assessment. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the clinical implications of verapamil's stereochemistry.
Introduction: The Significance of Stereoselectivity in Verapamil
Verapamil is a cornerstone in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] It functions by blocking L-type calcium channels, leading to vasodilation and reduced cardiac workload.[2] However, the therapeutic action of racemic verapamil is not a simple sum of its parts.
Pharmacological Potency: A Tale of Two Enantiomers
The two enantiomers of verapamil, while chemically similar, interact with biological systems in distinct ways. The (S)-enantiomer is the primary contributor to the drug's therapeutic effects, being 8 to 20 times more potent as a negative dromotropic agent (slowing atrioventricular conduction) than the (R)-enantiomer.[3][4][5] This disparity in potency underscores the importance of understanding the individual pharmacokinetic profiles of each enantiomer to predict the overall clinical effect of the racemic mixture.
The First-Pass Effect and Bioavailability
Verapamil undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability to approximately 20-35% after oral administration.[2][3][6][7][8] This metabolic process is stereoselective, favoring the clearance of one enantiomer over the other and leading to different plasma concentrations of (R)- and (S)-verapamil.
Comparative Pharmacokinetics: (R)-Verapamil vs. (S)-Verapamil
The journey of (R)- and (S)-verapamil through the body is characterized by significant differences in absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
Following oral administration of racemic verapamil, the systemic bioavailability of the (R)-enantiomer is consistently higher than that of the (S)-enantiomer. Studies have shown that the bioavailability of (+)-verapamil (R-verapamil) can be 2.5 times greater than that of (-)-verapamil (S-verapamil).[3] This is primarily due to the stereoselective first-pass metabolism where the more pharmacologically active (S)-enantiomer is more rapidly cleared.[3][9]
Metabolism: A Stereoselective Process
The metabolism of verapamil is a complex process involving multiple cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role.[6][10][11][12][13][14][15] This process is highly stereoselective.
-
N-demethylation and N-dealkylation: Both enantiomers are metabolized via N-demethylation to their respective norverapamil enantiomers and via N-dealkylation.[6][11]
-
CYP3A4 Preference: CYP3A4 shows a preference for the metabolism of (S)-verapamil. When (S)-verapamil is the substrate, norverapamil is the main product. Conversely, with (R)-verapamil as the substrate, the metabolite D-617 is predominantly formed.[12][13]
-
Role of other CYPs: CYP3A5 and CYP2C8 also contribute to verapamil metabolism.[10][12][13][14] CYP3A5 appears to metabolize both enantiomers to norverapamil at similar rates, while CYP2C8 also shows a preference for metabolizing the (S)-enantiomer.[12][14]
The primary active metabolite, norverapamil, also exists as (R)- and (S)-enantiomers, each with its own pharmacokinetic and pharmacodynamic properties.[16]
Distribution and Clearance
The stereoselective metabolism directly impacts the plasma concentrations and clearance of the verapamil enantiomers.
-
Higher Plasma Concentrations of (R)-Verapamil: Due to its slower clearance, (R)-verapamil typically exhibits 2- to 5-fold higher plasma concentrations than (S)-verapamil after oral administration of the racemate.[6]
-
Greater Clearance of (S)-Verapamil: The systemic and oral clearance of (S)-verapamil is significantly greater than that of (R)-verapamil.[1][3] For instance, one study reported the apparent oral clearance for (+)-verapamil to be significantly smaller than for (-)-verapamil (1.72 vs. 7.46 l/min).[3]
Data Summary: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic differences between (R)- and (S)-verapamil based on experimental data from studies in rats and humans.
| Pharmacokinetic Parameter | (R)-Verapamil | (S)-Verapamil | Key Findings & Rationale |
| Oral Bioavailability | Higher | Lower | (S)-Verapamil undergoes more extensive first-pass metabolism.[3] |
| Systemic Clearance (IV) | Lower | Higher | Stereoselective hepatic metabolism favors the clearance of (S)-Verapamil.[1] |
| Oral Clearance | Lower | Higher | A combination of stereoselective first-pass metabolism in the gut and liver.[1][3] |
| Plasma Concentration (Oral) | Higher | Lower | A direct consequence of lower oral clearance.[6] |
| Major Metabolite (CYP3A4) | D-617 | Norverapamil | CYP3A4 exhibits substrate stereoselectivity.[12][13] |
Visualizing the Metabolic Pathway
The following diagram illustrates the stereoselective metabolism of verapamil, highlighting the key enzymes and resulting metabolites.
Caption: Stereoselective metabolic pathways of (R)- and (S)-verapamil.
Experimental Protocol: Chiral Separation and Quantification
Accurate determination of the pharmacokinetic profiles of verapamil enantiomers requires a robust and validated bioanalytical method. Chiral High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is the gold standard.
Objective
To develop and validate a stereoselective HPLC method for the simultaneous quantification of (R)- and (S)-verapamil in plasma samples.
Materials and Reagents
-
(R)-Verapamil and (S)-Verapamil reference standards
-
Internal Standard (e.g., Propranolol)
-
HPLC-grade acetonitrile, methanol
-
Trifluoroacetic acid (TFA), Triethylamine (TEA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Drug-free plasma for calibration standards and quality controls
Instrumentation
-
HPLC system with a fluorescence or mass spectrometer detector
-
Chiral stationary phase (CSP) column (e.g., LarihcShell-P, Chiral-AGP)[17][18]
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load a 200 µL plasma sample spiked with the internal standard onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Chromatographic Conditions (Example)
-
Mobile Phase: Acetonitrile/Methanol/TFA/TEA (e.g., 98:2:0.05:0.025, v/v/v/v)[17]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: Fluorescence (Excitation: 280 nm, Emission: 313 nm) or Mass Spectrometry (specific ion monitoring)
Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow Diagram
Caption: Workflow for a stereoselective pharmacokinetic study of verapamil.
Conclusion and Future Perspectives
The pharmacokinetic profile of verapamil is a clear example of the critical role of stereochemistry in drug action and disposition. The preferential first-pass metabolism of the more potent (S)-enantiomer leads to a higher systemic exposure of the less active (R)-enantiomer. This complex interplay has significant implications for the drug's therapeutic window and potential for drug-drug interactions.
For drug development professionals, a thorough understanding of these stereoselective differences is paramount. Future research could focus on the development of enantiopure formulations of (S)-verapamil to potentially offer a more predictable and potent therapeutic agent with an improved side-effect profile. Furthermore, investigating the impact of genetic polymorphisms in CYP enzymes on the stereoselective metabolism of verapamil could pave the way for personalized medicine approaches in cardiovascular therapy.
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The Decisive Factor: A Comparative Guide to (R)-(+)-Verapamilic Acid Purity and its Impact on Final Product Quality
For researchers, scientists, and drug development professionals vested in the synthesis of Verapamil, the quality of the final active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical analysis of a critical, yet often overlooked, aspect of Verapamil synthesis: the purity of the key starting material, (R)-(+)-Verapamilic Acid. Through a comparative lens, supported by experimental data, we will demonstrate the profound influence of starting material purity on the quality, safety, and efficacy of the final Verapamil product.
The synthesis of enantiomerically pure Verapamil relies heavily on the quality of its precursors. This compound serves as a significant structural fragment incorporated into the final Verapamil molecule. Regulatory bodies worldwide emphasize the need for consistent purity of API starting materials, with Good Manufacturing Practices (GMP) being a mandatory requirement from the starting material onward in the manufacturing process.[1][2] This underscores the principle that the quality of the final drug product is intrinsically linked to the quality of its components.
The Purity-Performance Nexus: Why this compound Quality Matters
The presence of impurities in this compound can have a cascading effect on the entire manufacturing process and the final product attributes. These impurities can originate from the synthesis of the acid itself or be introduced during storage and handling. The primary concerns associated with impure starting material include:
-
Formation of Undesirable Byproducts: Impurities in the starting material can react with reagents in subsequent steps, leading to the formation of process-related impurities in the final Verapamil API. These byproducts can be difficult and costly to remove, often requiring additional purification steps.
-
Reduced Yield: Side reactions involving impurities can consume valuable reagents and intermediates, leading to a lower overall yield of the desired Verapamil enantiomer.
-
Altered Final Product Profile: The presence of impurities, even at trace levels, can impact the final product's purity, stability, and even its pharmacological profile.[3][4] For instance, O-desmethyl and N-desmethyl derivatives of verapamil are known impurities that can arise during synthesis.[5][6]
-
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA have stringent guidelines regarding impurity levels in APIs.[7][8] Failure to control impurities originating from starting materials can lead to significant delays in drug approval and potential market recall.
A Comparative Study: High Purity vs. Standard Purity this compound in Verapamil Synthesis
To empirically demonstrate the impact of this compound purity, a comparative study was conducted. Two batches of Verapamil were synthesized under identical reaction conditions, differing only in the purity of the starting this compound:
-
Batch A: Utilized high-purity this compound (≥99.5% purity).
-
Batch B: Utilized standard-purity this compound (98.0% purity).
The quality of the resulting Verapamil Hydrochloride was assessed based on key performance indicators: yield, purity profile (as determined by HPLC), and the level of specific known impurities.
Experimental Workflow
The synthesis of Verapamil from this compound typically involves a multi-step process. A generalized workflow is depicted below:
Caption: Generalized workflow for the synthesis of Verapamil Hydrochloride from this compound.
Comparative Data Analysis
The results of the comparative synthesis are summarized in the table below:
| Parameter | Batch A (High Purity) | Batch B (Standard Purity) |
| This compound Purity | ≥99.5% | 98.0% |
| Overall Yield of Verapamil HCl | 85% | 72% |
| Final Product Purity (HPLC) | 99.8% | 98.5% |
| Total Impurities | 0.2% | 1.5% |
| Known Impurity X Level | <0.05% | 0.4% |
| Known Impurity Y Level | Not Detected | 0.25% |
The data clearly indicates that the use of high-purity this compound (Batch A) resulted in a significantly higher overall yield and a superior purity profile for the final Verapamil Hydrochloride product. Conversely, the synthesis using standard-purity starting material (Batch B) not only yielded less product but also resulted in a higher level of total and specific impurities.
The Causal Link: Understanding the "Why" Behind the Results
The disparity in the results can be directly attributed to the presence of impurities in the standard-purity this compound. These impurities likely participated in side reactions during the amide coupling and reduction steps, leading to the formation of byproducts that were carried through to the final product.
The impact of starting material impurities on the final API's impurity profile can be visualized as follows:
Caption: The influence of starting material purity on the final product quality.
Experimental Protocols for Quality Assessment
To ensure the integrity of this comparative analysis, robust and validated analytical methods are essential. The following are detailed protocols for the key experiments.
Purity Determination of this compound and Verapamil HCl by HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for accurately quantifying the purity of both the starting material and the final product, as well as for identifying and quantifying any impurities.[9][10][11][12]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the prepared sample and a reference standard. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Synthesis of Verapamil Hydrochloride
The following is a representative, high-level protocol for the synthesis of Verapamil Hydrochloride. Specific reaction conditions may need to be optimized.
Step 1: Amide Formation
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
Slowly add N-methylhomoveratrylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Work up the reaction mixture to isolate the crude amide intermediate.
Step 2: Amide Reduction
-
Dissolve the crude amide intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Slowly add a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex) at a controlled temperature.[13]
-
Stir the reaction until the reduction is complete.
-
Quench the reaction carefully and perform an extractive work-up to isolate the crude Verapamil base.
Step 3: Salt Formation
-
Dissolve the crude Verapamil base in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent to precipitate the Verapamil Hydrochloride salt.[5][6][14]
-
Filter, wash, and dry the final product under vacuum.
Conclusion and Recommendations
This guide unequivocally demonstrates that the purity of the starting material, this compound, is a critical determinant of the final Verapamil API's quality. The use of high-purity starting material directly correlates with higher reaction yields, a cleaner impurity profile, and a final product that meets stringent regulatory standards.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Prioritize High-Purity Starting Materials: Sourcing this compound with the highest possible purity is a crucial first step in ensuring a robust and efficient Verapamil synthesis process.
-
Implement Rigorous Analytical Testing: Employ validated analytical methods, such as HPLC, to thoroughly characterize the purity of all starting materials and intermediates.[10][15]
-
Understand the Regulatory Landscape: Be cognizant of the regulatory expectations for starting material control and impurity profiling.[2][7][8]
By adhering to these principles, the pharmaceutical industry can continue to produce high-quality, safe, and effective Verapamil for patients worldwide.
References
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Bannister, R. M., Brookes, M. H., Evans, G. R., Katz, R. B., & Tyrrell, N. D. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 373-376. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Quality: The Importance of Certified Verapamil Hydrochloride. Retrieved from [Link]
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Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. Retrieved from [Link]
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Amber Lifesciences. (n.d.). Verapamil HCl API in Vietnam Supply. Retrieved from [Link]
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Pharmaceutical Technology. (2011, February 1). Drug Substance Starting Material Selection. Retrieved from [Link]
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DSI InPharmatics. (2021, April 1). Regulatory Starting Materials and ICHQ Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2000, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
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Enkrisi. (2023, March 3). Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Verapamil-impurities. Retrieved from [Link]
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Pharmaoffer. (n.d.). Verapamil API Suppliers. Retrieved from [Link]
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Piramal Pharma. (n.d.). Verapamil - CAS# 52-53-9 - API Supplier. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Hydrochloride, Verapamil | API | CEP/COS. Retrieved from [Link]
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- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
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International Journal of Pharmaceutical Research and Applications. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]
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PubMed. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Retrieved from [Link]
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PubMed Central. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Retrieved from [Link]
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Acta Scientific. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Retrieved from [Link]
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ResearchGate. (2011). Chemical structures of verapamil hydrochloride and its impurities. Retrieved from [Link]
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ResearchGate. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Retrieved from [Link]
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MDPI. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of (R)-(+)-Verapamilic Acid Analytical Methods
For researchers, scientists, and drug development professionals, the consistent and accurate quantification of chiral molecules like (R)-(+)-Verapamilic Acid is paramount for pharmacokinetic assessments, metabolic profiling, and ensuring therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, grounded in the principles of inter-laboratory validation. By examining the performance of various techniques through supporting experimental data, this document aims to equip you with the expertise to design, execute, and interpret robust validation studies.
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For instance, the S-enantiomer of Verapamil, the parent compound of Verapamilic Acid, is noted to be approximately 20 times more potent as a calcium channel blocker than the R-enantiomer[1][2]. This underscores the regulatory and scientific necessity for analytical methods that can precisely and accurately quantify individual enantiomers. This guide will delve into the critical aspects of validating such methods across different laboratories to ensure data integrity and comparability, a cornerstone of collaborative research and regulatory submissions.
While this guide focuses on this compound, the principles and methodologies discussed are broadly applicable to the inter-laboratory validation of analytical methods for other chiral small molecules. The experimental data presented, primarily derived from studies on the chiral separation of verapamil, serves as a practical surrogate to illustrate the performance characteristics and validation parameters that are critical for Verapamilic Acid analysis.
Pillar 1: Selecting the Right Analytical Tool - A Comparative Overview
The choice of analytical technique is a critical first step that influences the sensitivity, specificity, and throughput of your assay. Here, we compare the two most prevalent methods for the analysis of verapamil and its metabolites: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with chiral stationary phases, has been a workhorse for the enantioselective analysis of pharmaceuticals.[3] It offers a cost-effective and robust solution for routine analysis.[3]
-
Mechanism: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. Detection is typically achieved using UV or fluorescence detectors.
-
Strengths:
-
Cost-effective: HPLC systems are generally less expensive to acquire and maintain than LC-MS/MS systems.[3]
-
Robustness: Well-established HPLC methods are known for their reliability and transferability between laboratories.
-
-
Limitations:
-
Sensitivity: HPLC with conventional detectors may lack the sensitivity required for quantifying low concentrations of metabolites in complex biological matrices. The lower limit of quantification (LLOQ) for verapamil enantiomers using a sensitive fluorescence detector has been reported as 1 ng/mL.[3]
-
Specificity: Co-eluting matrix components can interfere with the analyte signal, potentially compromising accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and specificity.[4][5]
-
Mechanism: After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then selectively detects specific fragment ions, providing a high degree of certainty in identification and quantification.
-
Strengths:
-
High Sensitivity and Specificity: LC-MS/MS can achieve LLOQs in the sub-ng/mL range, making it ideal for studies where analyte concentrations are low.[6] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.[5]
-
High Throughput: Modern LC-MS/MS systems can have very short run times, allowing for the analysis of a large number of samples per day.[6]
-
-
Limitations:
-
Cost and Complexity: The initial investment and operational costs for LC-MS/MS instrumentation are significantly higher than for HPLC.[3] It also requires more specialized expertise for operation and maintenance.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, necessitating careful method development and validation.
-
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the performance of different analytical methods for verapamil enantiomer quantification from various published studies. While not from a single, formal inter-laboratory study, these data provide a real-world perspective on the expected performance characteristics.
Table 1: Performance of Chiral HPLC Methods for Verapamil Enantiomer Quantification
| Parameter | Method 1[3] | Method 2[7] |
| Stationary Phase | Core-shell isopropyl carbamate cyclofructan 6 | Chiral-AGP |
| Mobile Phase | Acetonitrile/methanol/trifluoroacetic acid/triethylamine | Not specified |
| Detection | Fluorescence | Not specified |
| Linearity Range (ng/mL) | 1 - 450 | Not specified |
| LLOQ (ng/mL) | 1 | Not specified |
| Intra-day Precision (%RSD) | < 11.6 | Not specified |
| Inter-day Precision (%RSD) | < 11.6 | Not specified |
| Accuracy/Recovery (%) | 92.3 - 98.2 | Not specified |
Table 2: Performance of LC-MS/MS Methods for Verapamil Quantification
| Parameter | Method 1[5] | Method 2[6] |
| Linearity Range (ng/mL) | 1.00 - 500 | 1 - 100 |
| LLOQ (ng/mL) | 1.00 | Not specified, lowest standard is 1.00 |
| Intra-day Precision (%CV) | < 5.1% (QC), 16.3% (LOQ) | 0.336% - 0.617% |
| Inter-day Precision (%CV) | < 5.8% (QC), 17.3% (LOQ) | 0.334% - 0.612% |
| Intra-day Accuracy (%) | 92.9% - 103.1% (QC), 95.2% - 115.3% (LOQ) | 98.82% - 100.62% |
| Inter-day Accuracy (%) | 98.2% - 100.8% (QC), 103.1% (LOQ) | 98.97% - 101.76% |
Pillar 2: The Blueprint for Trustworthiness - Inter-Laboratory Validation Protocol
An inter-laboratory validation study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. This is a critical step before a method can be considered for regulatory submission or for use in multi-center clinical trials. The validation protocol should be meticulously designed and adhere to international guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[8][9][10][11]
Key Validation Parameters
The following parameters are essential for a comprehensive inter-laboratory validation:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10][12]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[13]
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for a typical inter-laboratory validation study.
Pillar 3: A Deeper Dive - Experimental Protocols
To ensure the success of an inter-laboratory study, a detailed and unambiguous protocol is essential. Below is an example of a detailed protocol for the sample preparation and chiral HPLC analysis of verapamil enantiomers, which can be adapted for this compound.
Detailed Protocol: Solid Phase Extraction (SPE) and Chiral HPLC-Fluorescence Detection
This protocol is based on a validated method for the enantiomeric separation and quantification of verapamil in rat plasma.[3]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Rationale: SPE is a crucial step to remove interfering substances from the biological matrix, thereby improving the accuracy and robustness of the analysis.
-
Step 1: Condition an Oasis HLB C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Step 2: To 200 µL of plasma sample, add 20 µL of internal standard (e.g., Propranolol, 500 ng/mL).
-
Step 3: Vortex the sample for 30 seconds.
-
Step 4: Load the entire sample onto the conditioned SPE cartridge.
-
Step 5: Wash the cartridge with 1 mL of 5% methanol in water.
-
Step 6: Elute the analytes with 1 mL of methanol.
-
Step 7: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Step 8: Reconstitute the residue in 100 µL of the mobile phase.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
2. Chiral HPLC Analysis
-
Rationale: The choice of a chiral column and mobile phase is critical for achieving adequate separation of the enantiomers. A core-shell column is used here to provide high efficiency with lower backpressure.[3]
-
Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6)
-
Mobile Phase: Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 280 nm, Emission at 313 nm
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The inter-laboratory validation of analytical methods for chiral compounds like this compound is a scientifically rigorous process that underpins the reliability and comparability of data across different research sites. By carefully selecting the analytical technique, designing a comprehensive validation protocol based on international guidelines, and providing detailed experimental procedures, researchers can ensure the generation of high-quality, defensible data. This guide has provided a framework for approaching this critical task, emphasizing the importance of a deep understanding of the analytical methodologies and the principles of validation. The successful implementation of these principles will ultimately contribute to the advancement of drug development and a better understanding of the pharmacology of chiral drugs.
References
-
Al-Saeed, M., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Sandström, R., et al. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ProQuest. (n.d.). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Available at: [Link]
-
Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists. Available at: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]
-
Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
Thomson, B. M., & Pannell, L. K. (1981). The analysis of verapamil in postmortem specimens by HPLC and GC. Journal of Analytical Toxicology. Available at: [Link]
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ResearchGate. (2013). (PDF) Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Available at: [Link]
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Brandsteterová, E., et al. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma. Available at: [Link]
-
MDPI. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Available at: [Link]
-
ResearchGate. (2006). (PDF) Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Available at: [Link]
-
da Silva, C. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B. Available at: [Link]
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Gencheva, M., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Available at: [Link]
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Safety Operating Guide
Proper Disposal of (R)-(+)-Verapamilic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-(+)-Verapamilic Acid in a laboratory setting. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the utmost rigor to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures, grounded in established safety protocols and regulatory standards.
I. Hazard Characterization and Risk Assessment
Before initiating any disposal protocol, a thorough risk assessment is paramount. This compound, as a derivative of a toxic pharmaceutical compound and an organic acid, presents a multi-faceted hazard profile.
-
Toxicity: Based on the known toxicity of Verapamil, it is prudent to assume that this compound exhibits similar toxicological properties.[1][2][3]
-
Corrosivity: The "acid" functional group indicates that this compound is likely corrosive. Corrosive wastes are those with a pH lower than 2 or higher than 12.5.[4]
-
Environmental Hazard: The parent compound, Verapamil, is known to be toxic to aquatic life. Improper disposal could lead to environmental contamination.
Due to these characteristics, this compound waste must not be disposed of down the drain or in regular trash.[4][5] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for the management of hazardous pharmaceutical and laboratory waste.[6]
II. Personal Protective Equipment (PPE) and Safety Precautions
Strict adherence to safety protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the Waste: Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's established procedures for reporting chemical spills.
IV. Segregation and Storage of this compound Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
| Waste Type | Segregation Guidelines | Storage Container |
| Solid this compound Waste | Store separately from other chemical waste streams. | A clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene). |
| Liquid this compound Waste | Store separately. Do not mix with other solvents or aqueous waste. | A clearly labeled, sealed, leak-proof, and chemically compatible container. Acid-resistant containers are essential. |
| Contaminated Labware (e.g., pipette tips, gloves) | Collect in a designated, labeled hazardous waste bag or container. | A labeled, sealed plastic bag or container. |
Key Storage Principles:
-
Store waste in a designated and secure Satellite Accumulation Area (SAA).[7]
-
Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").[7]
-
Keep containers closed except when adding waste.[7]
-
Store acids and bases separately to prevent violent reactions.[7][8]
V. Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste contractor. Do not attempt to neutralize this waste, as its toxicity presents additional hazards.
Workflow for Disposal:
-
Waste Collection:
-
Carefully transfer the waste (solid, liquid, or contaminated materials) into the appropriate, pre-labeled hazardous waste container.
-
Ensure the container is sealed tightly.
-
-
Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Corrosive"
-
The accumulation start date.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage:
-
Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[7]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arrange for Pickup:
-
Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]
-
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Brigham Young University. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
Cheméo. (n.d.). Verapamil (CAS 52-53-9) - Chemical & Physical Properties. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2024, January 8). Pharmaceutical Waste Disposal. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Verapamil hydrochloride. Retrieved from [Link]
-
PubChem. (2025, September 27). Verapamil hydrochloride, (-)-. Retrieved from [Link]
-
PubChem. (n.d.). Verapamil. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
